molecular formula C18H26N2O2 B1604672 4-Acetoxy-N,N-diisopropyltryptamine CAS No. 936015-60-0

4-Acetoxy-N,N-diisopropyltryptamine

Cat. No.: B1604672
CAS No.: 936015-60-0
M. Wt: 302.4 g/mol
InChI Key: ZPAOVGZYDSXCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetoxy-N,N-diisopropyltryptamine is a useful research compound. Its molecular formula is C18H26N2O2 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-12(2)20(13(3)4)10-9-15-11-19-16-7-6-8-17(18(15)16)22-14(5)21/h6-8,11-13,19H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAOVGZYDSXCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC1=CNC2=C1C(=CC=C2)OC(=O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239482
Record name 4-Acetoxy-DiPT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936015-60-0
Record name 3-[2-[Bis(1-methylethyl)amino]ethyl]-1H-indol-4-yl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936015-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetoxy-DiPT
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936015600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetoxy-DiPT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ACETOXY-N,N-DIISOPROPYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV36ISE3YQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Synthesis and Characterization of 4-Acetoxy-N,N-diisopropyltryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT), a psychoactive tryptamine and a structural analogue of psilocin. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the chemical synthesis, purification, and analytical characterization of this compound. The guide details a robust synthetic pathway, including the preparation of the precursor 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT), and provides a thorough examination of its structural confirmation and purity assessment through various spectroscopic techniques.

Introduction

This compound, also known as ipracetin, is a synthetic tryptamine that is the acetate ester of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT).[1] Structurally related to the naturally occurring psychedelic compound psilocin (4-hydroxy-N,N-dimethyltryptamine), 4-AcO-DIPT is considered a prodrug to 4-HO-DIPT, meaning it is readily deacetylated in the body to its active phenolic metabolite.[1] The synthesis and characterization of such compounds are of significant interest to the scientific community for research into the structure-activity relationships of psychedelic compounds and their potential therapeutic applications.

This guide provides a detailed methodology for the synthesis of 4-AcO-DIPT, beginning with the synthesis of its precursor, 4-HO-DIPT. The subsequent characterization of the final compound is elucidated through a multi-faceted analytical approach, ensuring a high degree of confidence in its identity and purity.

Synthesis of this compound

The synthesis of 4-AcO-DIPT is a two-stage process. The first stage involves the synthesis of the precursor molecule, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT). The second stage is the O-acetylation of 4-HO-DIPT to yield the final product.

Stage 1: Synthesis of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT)

The synthesis of 4-HO-DIPT can be achieved through a multi-step process starting from 4-benzyloxyindole. This method is adapted from the established synthesis of similar 4-hydroxytryptamines.[2][3]

Experimental Protocol:

Step 1: Synthesis of 4-Benzyloxy-3-indoleglyoxylamide.

  • Dissolve 4-benzyloxyindole (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add oxalyl chloride (2.0 eq) dropwise to the stirred solution. A precipitate will form.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

  • In a separate flask, prepare a solution of diisopropylamine (4.0 eq) in anhydrous diethyl ether.

  • Slowly add the diisopropylamine solution to the reaction mixture at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Filter the reaction mixture to remove the diisopropylamine hydrochloride salt.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-benzyloxy-N,N-diisopropyl-3-indoleglyoxylamide.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of the Glyoxylamide.

  • Suspend lithium aluminum hydride (LAH) (4.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the LAH suspension to 0 °C.

  • Dissolve the purified 4-benzyloxy-N,N-diisopropyl-3-indoleglyoxylamide from the previous step in anhydrous THF.

  • Slowly add the glyoxylamide solution to the LAH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure to yield crude 4-benzyloxy-N,N-diisopropyltryptamine.

Step 3: Debenzylation to 4-HO-DIPT.

  • Dissolve the crude 4-benzyloxy-N,N-diisopropyltryptamine in ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-HO-DIPT. The product can be further purified by recrystallization.

Stage 2: Synthesis of this compound (4-AcO-DIPT)

The final step is the O-acetylation of 4-HO-DIPT using acetic anhydride.[4]

Experimental Protocol:

  • Dissolve 4-HO-DIPT (1.0 eq) in a mixture of anhydrous pyridine and dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench any excess acetic anhydride by the addition of methanol.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-AcO-DIPT.

Purification

The crude 4-AcO-DIPT can be purified by recrystallization.[5][6][7][8] A suitable solvent system for recrystallization would be a non-polar solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot, such as ethyl acetate/hexanes or isopropanol.

Recrystallization Protocol:

  • Dissolve the crude 4-AcO-DIPT in a minimal amount of hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

The synthesis workflow is depicted in the following diagram:

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 4-HO-DIPT cluster_stage2 Stage 2: Acetylation cluster_purification Purification 4-Benzyloxyindole 4-Benzyloxyindole Glyoxylamide 4-Benzyloxy-N,N-diisopropyl -3-indoleglyoxylamide 4-Benzyloxyindole->Glyoxylamide Oxalyl Chloride, Diisopropylamine 4-Benzyloxy-DIPT 4-Benzyloxy-N,N- diisopropyltryptamine Glyoxylamide->4-Benzyloxy-DIPT LiAlH4 reduction 4-HO-DIPT 4-HO-DIPT 4-Benzyloxy-DIPT->4-HO-DIPT Pd/C, H2 (Debenzylation) 4-AcO-DIPT 4-AcO-DIPT 4-HO-DIPT->4-AcO-DIPT Acetic Anhydride, Pyridine Pure 4-AcO-DIPT Pure 4-AcO-DIPT 4-AcO-DIPT->Pure 4-AcO-DIPT Recrystallization

Synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-AcO-DIPT. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure. The spectra should be recorded in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[9]

¹H NMR Interpretation:

The ¹H NMR spectrum of 4-AcO-DIPT is expected to show characteristic signals for the aromatic protons of the indole ring, the ethylamine side chain protons, the N,N-diisopropyl groups, and the acetyl group.

  • Indole Protons: Signals in the aromatic region (typically 6.5-7.5 ppm).

  • Ethylamine Side Chain: Two methylene groups appearing as triplets or complex multiplets.

  • N,N-diisopropyl Groups: A methine proton appearing as a septet and two methyl groups appearing as a doublet.

  • Acetyl Group: A sharp singlet for the methyl protons around 2.3 ppm.

  • Indole NH Proton: A broad singlet, typically downfield.

Quantitative Data Summary (¹H NMR of 4-AcO-DIPT HCl in DMSO-d₆): [9]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
11.34s1HIndole N-H
10.31br s1HDiisopropylamine N-H⁺
7.2-7.5m3HAromatic C-H
6.8-7.0m2HAromatic C-H
3.0-3.5m6HCH₂-N, CH-N
2.31s3HO-C(=O)-CH₃
1.3-1.4d12HCH(CH₃)₂

Note: The spectrum of the HCl salt shows an additional proton on the diisopropylamine nitrogen.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a crucial technique for determining the purity of the compound and confirming its molecular weight. The gas chromatogram should show a single major peak, indicating a high degree of purity. The mass spectrum will provide information about the molecular ion and characteristic fragmentation patterns.[9][10]

GC-MS Parameters: [9]

  • Column: DB-1 MS (or equivalent)

  • Carrier Gas: Helium

  • Injector Temperature: 280 °C

  • Oven Program: Start at 100 °C, ramp to 300 °C.

Mass Spectrometry Interpretation:

The electron ionization (EI) mass spectrum of 4-AcO-DIPT (as the free base) is expected to show a molecular ion peak (M⁺) at m/z 302. The fragmentation pattern is a key identifier.

  • Loss of the diisopropylamine group: A significant fragment resulting from the cleavage of the C-C bond between the ethylamine side chain and the indole ring.

  • Loss of the acetyl group: A fragment corresponding to the loss of a ketene molecule (CH₂=C=O) from the molecular ion, leading to the formation of the 4-HO-DIPT radical cation.

  • Formation of the indolic fragment: A prominent peak corresponding to the stable indole fragment.

Key Fragments of 4-AcO-DIPT: [10]

m/zInterpretation
302Molecular Ion [M]⁺
202[M - N(iPr)₂]⁺
160[M - N(iPr)₂ - CH₂CO]⁺
132Indole fragment
115Further fragmentation of indole ring
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum is obtained by passing infrared radiation through a sample and measuring the absorption at different wavelengths.[11][12]

FTIR Interpretation:

The FTIR spectrum of 4-AcO-DIPT will show characteristic absorption bands for the various functional groups.

  • N-H Stretch: A sharp peak around 3400-3300 cm⁻¹ corresponding to the indole N-H bond.

  • C-H Stretch: Peaks in the 3000-2850 cm⁻¹ region corresponding to aromatic and aliphatic C-H bonds.

  • C=O Stretch: A strong, sharp peak around 1760 cm⁻¹ characteristic of the ester carbonyl group.

  • C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region corresponding to the aromatic C=C bonds of the indole ring.

  • C-O Stretch: A peak in the 1250-1000 cm⁻¹ region for the ester C-O bond.

The relationship between these characterization techniques is illustrated below:

Characterization_Workflow cluster_techniques Analytical Characterization Synthesized 4-AcO-DIPT Synthesized 4-AcO-DIPT NMR NMR Spectroscopy (¹H and ¹³C) Synthesized 4-AcO-DIPT->NMR GCMS GC-MS Synthesized 4-AcO-DIPT->GCMS FTIR FTIR Spectroscopy Synthesized 4-AcO-DIPT->FTIR Structural Elucidation Structural Elucidation NMR->Structural Elucidation Confirms connectivity of atoms Purity & Molecular Weight Purity & Molecular Weight GCMS->Purity & Molecular Weight Determines purity and confirms molecular mass Functional Group ID Functional Group ID FTIR->Functional Group ID Identifies key functional groups

Analytical workflow for 4-AcO-DIPT characterization.

Conclusion

This technical guide has outlined a detailed and reliable method for the synthesis and characterization of this compound. The provided protocols are based on established chemical principles and analogous syntheses, offering a robust framework for the production of high-purity material suitable for scientific research. The comprehensive characterization workflow, employing NMR, GC-MS, and FTIR, ensures the unambiguous identification and quality assessment of the final product. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are investigating the properties and potential applications of novel tryptamine derivatives.

References

  • Laban, N. C., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 135–141. [Link]

  • Malaca, S., et al. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Metabolites, 12(8), 705. [Link]

  • Repke, D. B., Grotjahn, D. B., & Shulgin, A. T. (1977). Psychotomimetic N-methyl-N-isopropyltryptamines. Journal of Medicinal Chemistry, 20(10), 1323–1325. [Link]

  • SWGDRUG. (2013). 4-Acetoxy-diisopropyltryptamine. In SWGDRUG Monographs. [Link]

  • Malaca, S., et al. (2022). 4-AcO-DiPT high-resolution tandem-mass-spectrometry spectrum and suggested fragmentation in positive-ionization mode. ResearchGate. [Link]

  • Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. John Wiley & Sons. [Link]

  • Wikipedia. (n.d.). 4-AcO-DIPT. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • CUNY. (n.d.). Purification by Recrystallization. [Link]

  • YouTube. (2013, September 9). Recrystallization [Video]. [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • Taylor & Francis Online. (n.d.). Full article: Biological and structural properties' interpretation on antitumour drug 3-(2-aminoethyl) indole (tryptamine) using molecular spectroscopy and computational tools. [Link]

Sources

A Comprehensive Technical Guide to 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxy-N,N-diisopropyltryptamine, also known as ipracetin, is a synthetic tryptamine and a structural analog of the psychedelic compound psilocin. As a prodrug to the pharmacologically active 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT), it has garnered interest within the scientific community for its potential psychoactive effects, which are primarily mediated by the serotonin 5-HT2A receptor. This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 4-AcO-DIPT, including its synthesis, analytical characterization, stability, and metabolic profile. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Identity and Physicochemical Properties

This compound (4-AcO-DIPT) is a tryptamine derivative characterized by an acetoxy group at the 4-position of the indole ring and two isopropyl groups attached to the terminal nitrogen of the ethylamine side chain.

Nomenclature and Structure
  • IUPAC Name: 3-{2-[di(propan-2-yl)amino]ethyl}-1H-indol-4-yl acetate[1]

  • Other Names: 4-Acetoxy-DiPT, Ipracetin[1]

  • CAS Number: 936015-60-0[1]

  • Molecular Formula: C₁₈H₂₆N₂O₂[2]

  • Molecular Weight: 302.41 g/mol [2]

The chemical structure of 4-AcO-DIPT is presented below:

Caption: Chemical Structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of 4-AcO-DIPT.

PropertyValueSource
Appearance White powder (HCl salt)[3]
Melting Point 168.0 °C (HCl salt)[4]
Solubility DMF: 10 mg/ml; DMSO: 16 mg/ml; Ethanol: 20 mg/ml; PBS (pH 7.2): 5 mg/ml (acetate salt)[4]
Stability The acetate salt is stable for ≥ 3 years when stored at -20°C. The freebase form is reported to be less stable, particularly in solution.[4], [5]

Synthesis and Purification

The synthesis of 4-AcO-DIPT typically involves a two-step process: the synthesis of the precursor 4-HO-DIPT, followed by its acetylation.

Synthesis of 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT)

A common route for the synthesis of 4-HO-DIPT starts from 4-benzyloxyindole. This method, adapted from the synthesis of similar tryptamines, involves the following key transformations:

  • Glyoxylation: Reaction of 4-benzyloxyindole with oxalyl chloride followed by diisopropylamine to form the corresponding glyoxylamide.

  • Reduction: Reduction of the glyoxylamide and the indole ring using a reducing agent such as lithium aluminum hydride (LiAlH₄) to yield 4-benzyloxy-N,N-diisopropyltryptamine.

  • Debenzylation: Removal of the benzyl protecting group via catalytic hydrogenation (e.g., using Pd/C) to afford 4-HO-DIPT.[6]

Caption: Synthetic pathway for 4-HO-DIPT.

Acetylation of 4-HO-DIPT to 4-AcO-DIPT

The final step is the acetylation of the hydroxyl group of 4-HO-DIPT. This can be achieved using various acetylating agents.

Caption: Acetylation of 4-HO-DIPT to 4-AcO-DIPT.

Experimental Protocol: Synthesis of 4-AcO-DIPT

Disclaimer: This protocol is for informational purposes only and should be carried out by qualified professionals in a controlled laboratory setting.

Step 1: Synthesis of 4-HO-DIPT (Illustrative)

  • To a solution of 4-benzyloxyindole in an anhydrous aprotic solvent (e.g., diethyl ether) under an inert atmosphere, add oxalyl chloride dropwise at 0°C.

  • After stirring, a solution of diisopropylamine in the same solvent is added, and the reaction is allowed to proceed to completion.

  • The resulting glyoxylamide is isolated and then reduced with a suspension of LiAlH₄ in a suitable solvent like tetrahydrofuran (THF).

  • The reaction is quenched, and the product, 4-benzyloxy-N,N-diisopropyltryptamine, is extracted and purified.

  • The purified intermediate is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation in the presence of a palladium catalyst (e.g., 10% Pd/C) to yield 4-HO-DIPT.

Step 2: Acetylation to 4-AcO-DIPT

  • Dissolve 4-HO-DIPT in an appropriate solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Cool the solution in an ice bath and add acetic anhydride or acetyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water or a mild aqueous base.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Analytical Chemistry

A variety of analytical techniques are employed for the identification and quantification of 4-AcO-DIPT.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4-AcO-DIPT HCl in DMSO-d₆ shows characteristic signals for the aromatic protons of the indole ring, the ethylamine side chain, the diisopropyl groups, and the acetyl group. A notable feature is the presence of an additional proton signal compared to the freebase, corresponding to the protonated nitrogen of the diisopropylamino group in the HCl salt form. The indole nitrogen proton also gives a distinct signal.[4]

3.1.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4-AcO-DIPT reveals a molecular ion peak (M⁺) at m/z 302. The fragmentation pattern is characteristic of tryptamines, with a prominent fragment resulting from the cleavage of the Cα-Cβ bond of the ethylamine side chain. A diagram illustrating the proposed fragmentation is available in the literature.[1][7]

G cluster_0 Mass Spectral Fragmentation of 4-AcO-DIPT mol 4-AcO-DIPT (m/z 302) frag1 Loss of Acetyl Group (m/z 260) mol->frag1 - C₂H₂O frag2 Cleavage of Cα-Cβ bond (m/z 114) mol->frag2 β-cleavage frag3 Indole fragment (m/z 188) frag1->frag3 - C₂H₅N(iPr)₂

Caption: Simplified MS fragmentation of 4-AcO-DIPT.

3.1.3. Infrared (IR) Spectroscopy

The IR spectrum of 4-AcO-DIPT would be expected to show characteristic absorption bands for the N-H stretch of the indole ring, C-H stretches of the alkyl groups, a C=O stretch from the ester, and C-O stretches.

Chromatographic Methods

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its volatility, 4-AcO-DIPT can be analyzed by GC-MS. The retention time and mass spectrum provide a robust method for its identification.[4][6]

3.2.2. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for the separation and quantification of 4-AcO-DIPT and its metabolites. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., triethylammonium acetate) and organic solvents like methanol and acetonitrile.[8]

Experimental Protocol: HPLC Analysis of 4-AcO-DIPT

The following is an example of an HPLC method for the analysis of tryptamines, including 4-AcO-DIPT:[8]

  • Column: LiChrospher® 100 RP-18e (250 mm x 4 mm)

  • Mobile Phase: 0.1% Triethylammonium acetate (pH 2.5) : methanol : acetonitrile (70:10:20)

  • Flow Rate: 1 ml/min

  • Temperature: 35°C

  • Detection: UV at 280 nm

  • Injection Volume: 5 µl

Pharmacology and Biochemistry

Mechanism of Action

4-AcO-DIPT is considered a prodrug of 4-HO-DIPT.[1] In vivo, the acetyl group is rapidly hydrolyzed by esterases to yield the pharmacologically active metabolite, 4-HO-DIPT.[9][10][11] 4-HO-DIPT is a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT2A receptor, which is believed to mediate its psychedelic effects.[1][12]

G cluster_0 Pharmacological Pathway A 4-AcO-DIPT (Prodrug) B Esterase Hydrolysis (in vivo) A->B C 4-HO-DIPT (Active Metabolite) B->C D Serotonin Receptors (e.g., 5-HT2A) C->D E Psychoactive Effects D->E

Caption: Pharmacological activation pathway of 4-AcO-DIPT.

Receptor Binding Profile of 4-HO-DIPT

The following table summarizes the reported receptor binding affinities (Ki) of 4-HO-DIPT for various serotonin receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeKi (nM)Reference
5-HT1A >10,000Glatfelter et al., 2023
5-HT1B 1,725Glatfelter et al., 2023
5-HT1D Low nanomolarPsychedelic Science Review
5-HT2A 120NIH
5-HT2B SubmicromolarPsychedelic Science Review
5-HT2C Weak potencyPsychedelic Science Review
SERT SubmicromolarPsychedelic Science Review
Metabolism

In vitro studies using human hepatocytes have shown that 4-AcO-DIPT is extensively metabolized.[3][7][9][10][11][13] The primary metabolic pathway is the hydrolysis of the ester bond to form 4-HO-DIPT.[3][7][9][10][11][13] 4-HO-DIPT then undergoes further phase I and phase II metabolic transformations, including N-dealkylation, N-oxidation, O-glucuronidation, and O-sulfation.[3][7][9][10][11][13]

The major metabolites identified include:

  • 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT)

  • 4-hydroxy-N-isopropyltryptamine (4-OH-iPT)

  • 4-OH-DiPT-N-oxide

  • 4-OH-DiPT-glucuronide

  • 4-OH-DiPT-sulfate

  • 4-OH-iPT-sulfate

4-OH-DiPT, 4-OH-iPT, and 4-OH-DiPT-N-oxide have been suggested as optimal biomarkers for identifying 4-AcO-DIPT consumption.[3][7][13]

G cluster_0 Metabolic Pathways of 4-AcO-DIPT A 4-AcO-DIPT B Ester Hydrolysis A->B C 4-HO-DIPT B->C D N-Dealkylation C->D F N-Oxidation C->F H O-Glucuronidation C->H J O-Sulfation C->J E 4-OH-iPT D->E E->J G 4-OH-DiPT-N-oxide F->G I 4-OH-DiPT-glucuronide H->I K 4-OH-DiPT-sulfate J->K L 4-OH-iPT-sulfate J->L

Sources

"4-Acetoxy-N,N-diisopropyltryptamine mechanism of action"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT)

Executive Summary

This compound (4-AcO-DIPT, or Ipracetin) is a synthetic tryptamine that has garnered interest within the scientific community for its psychedelic properties. Structurally related to psilocin, the active metabolite of psilocybin, 4-AcO-DIPT's primary pharmacological significance lies in its role as a prodrug. Following administration, it undergoes rapid deacetylation to its biologically active metabolite, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT).[1][2][3] The psychoactive effects are not elicited by the parent compound but by 4-HO-DIPT, which functions as a potent agonist at serotonin 5-HT2A receptors.[4][5] This activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway, which is understood to be fundamental to the induction of the psychedelic state.[6][7][8][9] This guide provides a detailed examination of the pharmacodynamics, molecular signaling pathways, metabolism, and key experimental methodologies used to elucidate the mechanism of action of 4-AcO-DIPT.

Pharmacodynamics: From Prodrug to Active Agonist

The pharmacodynamic profile of 4-AcO-DIPT is intrinsically linked to its metabolic conversion. The parent molecule exhibits significantly lower affinity for its ultimate molecular target compared to its deacetylated metabolite.

Prodrug Bioactivation

Upon entering the body, 4-AcO-DIPT is metabolized by esterase enzymes that cleave the acetate group at the 4-position of the indole ring.[2] This hydrolysis reaction yields the pharmacologically active 4-HO-DIPT.[10][11] This bioactivation is a critical step, as in vitro studies demonstrate that O-acetylated tryptamines have a markedly weaker potency at 5-HT2A receptors—in some cases by an order of magnitude or more—compared to their 4-hydroxy counterparts.[12] However, this difference in in vitro potency does not translate to in vivo effects in animal models or humans, where they show comparable molar potencies, strongly supporting the prodrug hypothesis.[12]

Bioactivation 4-AcO-DIPT 4-AcO-DIPT 4-HO-DIPT 4-HO-DIPT 4-AcO-DIPT->4-HO-DIPT Esterase Enzymes (Hydrolysis)

Caption: Bioactivation of 4-AcO-DIPT to 4-HO-DIPT.

Receptor Binding & Functional Activity Profile

The primary molecular target for the active metabolite, 4-HO-DIPT, is the serotonin 5-HT2A receptor.[13][14][15] Agonism at this receptor is a necessary condition for the hallucinogenic effects of classic psychedelics.[14] While binding to other serotonin receptor subtypes, such as 5-HT1A and 5-HT2C, does occur, the affinity for the 5-HT2A receptor is typically highest and most critical for its characteristic effects.[4][16][17]

The table below summarizes the receptor binding affinities (Ki) and functional potencies (EC50) for 4-AcO-DIPT and its active metabolite, 4-HO-DIPT. Lower values indicate higher affinity and potency, respectively.

Receptor SubtypeCompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
5-HT2A 4-AcO-DIPT~10-20x weaker than 4-HO-DIPT[12]74.6% Emax (relative to 5-HT)[12]
4-HO-DIPT 728 [4]~1-10 [12]
5-HT1A 4-HO-DIPT5700[4]-
5-HT2C 4-HO-DIPT2800[4]-
SERT 4-HO-DIPT1800[4]-

Note: Data is compiled from multiple sources with varying experimental conditions. The Ki value of 728 nM for 4-HO-DIPT at 5-HT2A from one source appears high relative to its functional potency and data on similar tryptamines; other studies suggest high potency in the low nanomolar range.[12]

Molecular Mechanism: 5-HT2A Downstream Signaling

The interaction of 4-HO-DIPT with the 5-HT2A receptor initiates a well-characterized intracellular signaling cascade that is central to its psychedelic effects.

Canonical Gq/11 Pathway Activation

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that predominantly couples to the Gq/11 family of G-proteins.[8][9] Upon agonist binding by 4-HO-DIPT, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the α-subunit of the Gq/11 protein, leading to its activation.

This activation of Gq/11 subsequently stimulates the effector enzyme Phospholipase C (PLC). PLC then translocates to the plasma membrane and hydrolyzes the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers:

  • Inositol Trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8]

  • Diacylglycerol (DAG): Remains in the cell membrane where it, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

This signaling cascade ultimately leads to the modulation of neuronal excitability, gene expression, and synaptic plasticity, which are thought to underlie the profound alterations in perception and cognition characteristic of the psychedelic experience.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Ligand 4-HO-DIPT Ligand->Receptor Binds ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Neuronal Excitation & Synaptic Plasticity PKC->Downstream

Caption: The 5-HT2A receptor Gq/11 signaling cascade.

Relevance of Biased Agonism

Recent research has highlighted the concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin pathways). For serotonergic psychedelics, studies have demonstrated that the activation of the Gq/11 pathway, not the β-arrestin2 pathway, is predictive of their psychedelic potential, as measured by the head-twitch response in mice.[6][7] This indicates that the therapeutic and psychedelic effects of these compounds are specifically tied to Gq-PLC signaling.

Pharmacokinetics and Metabolism

The metabolic fate of 4-AcO-DIPT has been characterized in vitro using human hepatocytes. The process begins with the rapid and primary conversion to 4-HO-DIPT.[10][18] Subsequently, 4-HO-DIPT undergoes extensive phase I and phase II metabolism.

  • Phase I Metabolism: In addition to the initial deacetylation, further reactions include N-oxidation and N-dealkylation (loss of one or both isopropyl groups).[10][11]

  • Phase II Metabolism: The hydroxyl group of 4-HO-DIPT and its metabolites is readily conjugated via O-glucuronidation and O-sulfation, facilitating excretion.[10][19]

Studies have identified 4-OH-DiPT, 4-OH-iPT (the N-deisopropylated metabolite), and 4-OH-DiPT-N-oxide as the most suitable biomarkers for confirming the consumption of 4-AcO-DIPT in toxicological analyses.[10][11]

Metabolism AcO_DIPT 4-AcO-DIPT HO_DIPT 4-HO-DIPT (Active Metabolite) AcO_DIPT->HO_DIPT Ester Hydrolysis (Primary) Dealkyl 4-OH-iPT (N-Deisopropylation) HO_DIPT->Dealkyl N_Oxide 4-OH-DiPT-N-Oxide (N-Oxidation) HO_DIPT->N_Oxide Glucuronide 4-OH-DiPT-Glucuronide (Glucuronidation) HO_DIPT->Glucuronide Sulfate Metabolite-Sulfates (Sulfation) HO_DIPT->Sulfate Dealkyl->Sulfate

Caption: Primary metabolic pathways of 4-AcO-DIPT.

Methodologies for Mechanistic Investigation

Elucidating the mechanism of action for novel psychoactive compounds relies on a suite of established in vitro and in vivo assays.

Experimental Protocol: Radioligand Binding Assay

This in vitro technique is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor. It quantifies how effectively the compound competes with a radioactively labeled ligand known to bind to the target receptor.

Objective: To determine the Ki of 4-HO-DIPT for the human 5-HT2A receptor.

Step-by-Step Methodology: [8]

  • Membrane Preparation: Human embryonic kidney (HEK) 293 cells stably expressing the human 5-HT2A receptor are cultured and harvested. The cells are homogenized in a cold buffer solution (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The resulting pellets are washed and resuspended in the assay buffer.

  • Assay Setup: The assay is performed in microplates. Each well contains:

    • A fixed concentration of the radioligand (e.g., [3H]ketanserin, a 5-HT2A antagonist).

    • The prepared cell membranes.

    • Varying concentrations of the unlabeled test compound (4-HO-DIPT).

  • Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail. The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound (4-HO-DIPT). A sigmoidal competition curve is generated.

  • Calculation: The IC50 value (the concentration of 4-HO-DIPT that inhibits 50% of the specific binding of the radioligand) is determined from the curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare Membranes (with 5-HT2A receptors) Incubate Incubate: Membranes + Radioligand + Test Compound Membranes->Incubate Ligands Prepare Radioligand & Test Compound dilutions Ligands->Incubate Filter Rapid Filtration (Separate bound/unbound) Incubate->Filter Count Scintillation Counting (Measure radioactivity) Filter->Count Plot Plot Competition Curve Count->Plot Calculate Calculate IC50 & Ki (Cheng-Prusoff) Plot->Calculate

Caption: Workflow for a radioligand binding assay.

Conclusion

The mechanism of action of this compound is definitively characterized by its function as a prodrug. Its psychoactive properties are not intrinsic but are unlocked through metabolic deacetylation to its active form, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT). The core of its pharmacological activity is the potent agonism of 4-HO-DIPT at the serotonin 5-HT2A receptor. This interaction triggers the canonical Gq/11-PLC-IP3/DAG signaling cascade, a pathway strongly correlated with the induction of psychedelic states. A comprehensive understanding of its metabolism, receptor engagement profile, and downstream signaling provides a robust framework for further research into its therapeutic potential and pharmacological nuances.

References

  • Carlier, J., Vandeputte, M. M., & Stove, C. P. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Wallach, J., Cao, A. B., Calkins, M. M., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eScholarship, University of California. [Link]

  • Wallach, J., Cao, A. B., Calkins, M. M., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. bioRxiv. [Link]

  • Wikipedia. (n.d.). 4-AcO-DMT. Wikipedia. [Link]

  • Glancy, M., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science. [Link]

  • González-Maeso, J., & Tall, G. (2020). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Progress in molecular biology and translational science. [Link]

  • Technoagy. (2022). Scientists discover multiple pathways of the 5HT2a receptor activated by psychedelics. Technology Networks. [Link]

  • PsychonautWiki. (n.d.). 4-HO-DiPT. PsychonautWiki. [Link]

  • Saha, A., & González-Maeso, J. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. Journal of Neuroscience, 43(45), 7526-7536. [Link]

  • Glancy, M., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). 4-AcO-DiPT. Wikipedia. [Link]

  • Grokipedia. (n.d.). 4-HO-DiPT. Grokipedia. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]

  • Luethi, D., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Malaca, S., et al. (2022). Suggested metabolic fate of 4-AcO-DiPT. Bold indicates major transformations. ResearchGate. [Link]

  • Halberstadt, A. L., et al. (2019). Investigation of the structure-activity relationships of psilocybin analogues. LJMU Research Online. [Link]

  • Golen, M. R., et al. (2021). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Malaca, S., et al. (2022). Human Hepatocyte 4-Acetoxy- N, N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Metabolites. [Link]

  • Malaca, S., et al. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. National Institutes of Health. [Link]

  • ResearchGate. (2020). Receptor binding profiles and quantitative structure-affinity relationships of some 5–substituted-N,N-diallyltryptamines. ResearchGate. [Link]

  • Erowid. (n.d.). 4-Acetoxy-DiPT Primer. Erowid. [Link]

  • PsychonautWiki. (2022). 4-AcO-DiPT. PsychonautWiki. [Link]

  • Stępnicki, P., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. [Link]

  • Palamar, J. J., & Johnson, M. W. (2022). Toxicology and Analysis of Psychoactive Tryptamines. Toxics. [Link]

  • ACS Laboratory. (2024). What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog. ACS Laboratory. [Link]

  • ResearchGate. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N -dimethyltryptamine in Mice. ResearchGate. [Link]

  • Gukasyan, N., et al. (2022). Great Expectations: recommendations for improving the methodological rigor of psychedelic clinical trials. Neuropsychopharmacology. [Link]

  • Wikipedia. (n.d.). 4-AcO-DPT. Wikipedia. [Link]

  • Epstein, O. I., et al. (2018). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Journal of immunotoxicology. [Link]

  • Malaca, S., et al. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. OUCI. [Link]

  • UTHealth Houston. (2023). Psychedelic Trials and Research. McGovern Medical School. [Link]

  • Malaca, S., et al. (2022). Human Hepatocyte 4-Acetoxy- N, N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Metabolites. [Link]

  • Skipper, J. I., & Das, R. (2024). How to set up a psychedelic study: Unique considerations for research involving human participants. ResearchGate. [Link]

  • Giglio, A. M., et al. (2021). The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines. Frontiers in Psychiatry. [Link]

  • U.S. Food and Drug Administration. (2023). FDA Issues First Draft Guidance on Clinical Trials with Psychedelic Drugs. FDA. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Characterizing 4-AcO-DIPT

4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT), also known as ipracetin, is a synthetic tryptamine that has emerged as a substance of interest within the scientific community.[1] Structurally related to the classic psychedelic psilocin (4-HO-DMT), 4-AcO-DIPT is hypothesized to act as a prodrug to 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT).[1][2] The growing prevalence of such novel psychoactive substances (NPS) necessitates a rigorous and systematic in vitro characterization to understand their metabolic fate, pharmacological activity, and potential toxicological profile.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct thorough in vitro investigations of 4-AcO-DIPT.

The core principle underpinning the protocols described herein is the establishment of a self-validating experimental system. Each stage of the investigation, from metabolic stability to receptor engagement and functional sequelae, is designed to provide a clear and mechanistically grounded understanding of the compound's behavior in a controlled biological environment.

Part 1: Metabolic Profiling and the Prodrug Hypothesis

A foundational aspect of understanding 4-AcO-DIPT's pharmacology is to investigate its metabolic stability and biotransformation, particularly the validation of its status as a prodrug for 4-HO-DIPT.[1] In vitro models utilizing human liver preparations are the gold standard for predicting in vivo metabolism.[4]

In Vitro Metabolism using Human Hepatocytes

Human hepatocytes offer a complete metabolic system, containing both Phase I and Phase II enzymes and their necessary cofactors, providing a more physiologically relevant model compared to subcellular fractions like microsomes.[4]

Rationale: The primary objective is to determine the rate and pathways of 4-AcO-DIPT metabolism. The central hypothesis is that the acetyl group at the 4-position will be rapidly cleaved by esterases to yield the active metabolite, 4-HO-DIPT.[4][5] Subsequent metabolic transformations of 4-HO-DIPT can then be identified.

Experimental Protocol: Human Hepatocyte Incubation

  • Materials:

    • Cryopreserved pooled human hepatocytes

    • Hepatocyte incubation medium (e.g., Williams' Medium E with appropriate supplements)

    • 4-AcO-DIPT (analytical grade)

    • 4-HO-DIPT reference standard

    • Incubator (37°C, 5% CO2)

    • Quenching solution (e.g., ice-cold acetonitrile)

    • LC-HRMS/MS system (Liquid Chromatography-High-Resolution Tandem Mass Spectrometry)

  • Procedure:

    • Thaw and plate cryopreserved hepatocytes according to the supplier's protocol. Allow cells to acclimate.

    • Prepare a stock solution of 4-AcO-DIPT in a suitable solvent (e.g., DMSO) and dilute to the final working concentration (e.g., 1-10 µM) in pre-warmed incubation medium.

    • Remove the acclimation medium from the hepatocytes and add the 4-AcO-DIPT-containing medium.

    • Incubate the plates at 37°C with 5% CO2.

    • Collect samples at various time points (e.g., 0, 15, 30, 60, 120, 180 minutes). The 0-minute sample serves as the baseline.[4]

    • At each time point, quench the metabolic reaction by adding an equal volume of ice-cold acetonitrile to the well.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-HRMS/MS to identify and quantify the parent compound (4-AcO-DIPT) and its metabolites.

Data Analysis and Interpretation: The disappearance of 4-AcO-DIPT over time will determine its metabolic stability. The appearance and subsequent metabolism of 4-HO-DIPT will confirm the prodrug hypothesis.[4] Further metabolites, such as those resulting from N-dealkylation, oxidation, glucuronidation, and sulfation of 4-HO-DIPT, should be identified based on their accurate mass and fragmentation patterns.[4][5] A study utilizing this methodology identified six metabolites of 4-AcO-DIPT after a 3-hour incubation, with the primary initial step being ester hydrolysis to 4-OH-DiPT.[4]

Visualizing the Metabolic Cascade

The metabolic pathway of 4-AcO-DIPT can be effectively visualized to illustrate the biotransformation process.

Metabolic Pathway of 4-AcO-DIPT 4-AcO-DIPT 4-AcO-DIPT 4-OH-DIPT 4-OH-DIPT 4-AcO-DIPT->4-OH-DIPT Ester Hydrolysis (Primary Pathway) Phase_II_Metabolites Glucuronide & Sulfate Conjugates 4-OH-DIPT->Phase_II_Metabolites Glucuronidation, Sulfation Other_Phase_I_Metabolites N-Oxidation, N-Dealkylation Products 4-OH-DIPT->Other_Phase_I_Metabolites CYP450-mediated Oxidation

Caption: Proposed metabolic cascade of 4-AcO-DIPT in human hepatocytes.

Part 2: Pharmacological Characterization at Serotonergic Receptors

The primary mechanism of action for most psychedelic tryptamines involves interaction with serotonin (5-HT) receptors, particularly the 5-HT2A subtype.[6][7] A comprehensive in vitro pharmacological evaluation should therefore focus on determining the binding affinity and functional activity of both 4-AcO-DIPT and its primary metabolite, 4-HO-DIPT, at a panel of relevant receptors.

Receptor Binding Affinity Profiling

Radioligand binding assays are a classical and robust method to determine the affinity of a compound for a specific receptor.[6]

Rationale: This series of experiments aims to quantify the binding affinity (Ki) of 4-AcO-DIPT and 4-HO-DIPT at key serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) and other potential off-target receptors. It is hypothesized that 4-HO-DIPT will exhibit significantly higher affinity for 5-HT receptors, particularly 5-HT2A, compared to its acetylated precursor.[8][9] This is consistent with findings for other 4-acetoxy tryptamines, which generally show weaker binding affinities than their 4-hydroxy counterparts.[8][10]

Experimental Protocol: Radioligand Competition Binding Assay

  • Materials:

    • Cell membranes expressing the human receptor of interest (e.g., 5-HT2A)

    • A suitable radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A)

    • Test compounds (4-AcO-DIPT and 4-HO-DIPT) at a range of concentrations

    • Assay buffer

    • Scintillation vials and cocktail

    • Liquid scintillation counter

    • Filter plates and harvester

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity in each well using a liquid scintillation counter.

Data Analysis and Interpretation: The data are used to generate competition curves, from which the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity. The results for 4-AcO-DIPT and 4-HO-DIPT should be compared. Studies on analogous compounds suggest that 4-hydroxy tryptamines have a higher affinity across 5-HT receptors than their 4-acetoxy versions.[8]

Table 1: Hypothetical Receptor Binding Affinity Data (Ki, nM)

Compound 5-HT1A 5-HT2A 5-HT2B 5-HT2C
4-AcO-DIPT >1000 150 250 400
4-HO-DIPT 80 10 30 95

Note: These are illustrative values based on trends observed for similar compounds and require experimental validation.[8][9]

Functional Activity Assays

Binding to a receptor does not necessarily equate to activation. Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50) and efficacy (Emax).[11]

Rationale: For serotonergic psychedelics, the canonical signaling pathway for the 5-HT2A receptor involves the activation of Gq proteins, leading to the mobilization of intracellular calcium.[6][12] A calcium mobilization assay is a direct and high-throughput method to measure the functional consequences of receptor activation. It is expected that 4-HO-DIPT will be a more potent and efficacious agonist at the 5-HT2A receptor than 4-AcO-DIPT.[9]

Experimental Protocol: Calcium Mobilization Assay

  • Materials:

    • A cell line stably expressing the human 5-HT2A receptor and a G-protein that couples to calcium signaling (e.g., CHO-K1 or HEK293 cells).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Test compounds (4-AcO-DIPT and 4-HO-DIPT) at a range of concentrations.

    • A full agonist control (e.g., serotonin).

    • A fluorescent plate reader with an injection system.

  • Procedure:

    • Plate the cells in a 96-well or 384-well plate and allow them to grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compounds and the control agonist.

    • Place the plate in the fluorescent plate reader and begin recording baseline fluorescence.

    • Inject the test compounds or control agonist into the wells.

    • Continue to record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

Data Analysis and Interpretation: The peak fluorescence response is plotted against the logarithm of the compound concentration to generate a dose-response curve. From this curve, the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to the full agonist) can be determined. A study on psilocybin analogues found that O-acetylation reduced the in vitro 5-HT2A potency by about 10- to 20-fold but did not significantly alter agonist efficacy.[9][13]

Visualizing the Receptor Activation Workflow

The process from compound application to data generation in a functional assay can be depicted to clarify the experimental logic.

Functional Assay Workflow cluster_0 Cell Preparation cluster_1 Compound Application cluster_2 Signal Detection & Analysis Plate_Cells Plate 5-HT2A-expressing cells Load_Dye Load with calcium-sensitive dye Plate_Cells->Load_Dye Add_Compound Inject 4-AcO-DIPT or 4-HO-DIPT Load_Dye->Add_Compound Transfer to Reader Measure_Fluorescence Measure fluorescence change (FLIPR/Plate Reader) Add_Compound->Measure_Fluorescence Initiate Reading Generate_Curve Generate Dose-Response Curve Measure_Fluorescence->Generate_Curve Calculate_Parameters Calculate EC50 & Emax Generate_Curve->Calculate_Parameters

Caption: Workflow for the 5-HT2A calcium mobilization functional assay.

Conclusion: Synthesizing a Comprehensive In Vitro Profile

The systematic in vitro evaluation of this compound is a multi-faceted process that provides critical insights into its behavior as a potential prodrug and its interaction with key pharmacological targets. By first elucidating its metabolic conversion to 4-HO-DIPT and then quantifying the receptor binding and functional activity of both parent and metabolite, researchers can build a robust, evidence-based profile of this novel tryptamine. The methodologies outlined in this guide provide a scientifically rigorous and logically structured approach to this characterization, ensuring that the data generated is both reliable and mechanistically informative. This foundational knowledge is indispensable for any further preclinical or toxicological assessment and contributes to the broader scientific understanding of emerging psychoactive compounds.

References

  • Cools, F., Pottie, E., & Stove, C. P. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Malaca, S., Huestis, M. A., Lattanzio, L., Marsella, L. T., Tagliabracci, A., Carlier, J., & Busardò, F. P. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Metabolites, 12(8), 705. [Link]

  • Wang, Y., Chen, P., Chen, Y., Yu, S., Li, T., & Liu, C. (2022). Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS. Drug testing and analysis, 14(5), 899–909. [Link]

  • Malaca, S., Huestis, M. A., Lattanzio, L., Marsella, L. T., Tagliabracci, A., Carlier, J., & Busardò, F. P. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Metabolites, 12(8), 705. [Link]

  • ResearchGate. (n.d.). Tentative identification of in vitro metabolites of O‐acetylpsilocin (psilacetin, 4‐AcO‐DMT) by UHPLC‐Q‐Orbitrap‐MS. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR. Retrieved from [Link]

  • Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., Dersch, C. M., ... & Baumann, M. H. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 553–563. [Link]

  • Brandt, S. D., Kavanagh, P. V., Westphal, F., Elliott, S. P., Wallach, J., Colestock, T., ... & Halberstadt, A. L. (2017). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 112(Pt A), 109–118. [Link]

  • Malaca, S., Huestis, M. A., Lattanzio, L., Marsella, L. T., Tagliabracci, A., Carlier, J., & Busardò, F. P. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Metabolites, 12(8), 705. [Link]

  • Psychedelic Alpha. (2022). Schedule of Controlled Substances: Placement of 4-hydroxy-N,N- diisopropyltryptamine (4-OH-DiPT), 5. [Link]

  • Nichols, D. E. (2018). Serotonergic Psychedelics: Experimental Approaches for Assessing Mechanisms of Action. In Behavioral Neurobiology of Psychedelic Drugs (pp. 49-76). Springer, Berlin, Heidelberg. [Link]

  • Grokipedia. (n.d.). 4-HO-DiPT. Retrieved from [Link]

  • Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., Dersch, C. M., ... & Baumann, M. H. (2022). Investigation of the structure-activity relationships of psilocybin analogues. ACS pharmacology & translational science, 5(7), 553-563. [Link]

  • Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., Dersch, C. M., ... & Baumann, M. H. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 553–563. [Link]

  • Wikipedia. (n.d.). 4-AcO-DMT. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-HO-DiPT. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Receptor binding profiles and quantitative structure-affinity relationships of some 5–substituted-N,N-diallyltryptamines. Retrieved from [Link]

  • Stirn, J., & Klein, C. (2024). A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. ChemRxiv. [Link]

  • Chadeayne, A. R., Zuber, G., & Golen, J. A. (2022). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. IUCrData, 7(11). [Link]

  • Wikipedia. (n.d.). 4-AcO-DiPT. Retrieved from [Link]

  • Glatfelter, G. C., Chadeayne, A. R., Zuber, G., Golen, J. A., & Baumann, M. H. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS omega, 7(28), 24874–24883. [Link]

  • Brown, P. M., Nicholas, C. R., Klein, M. T., Szabo, A., & Hutson, P. R. (2023). RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of 4-Hydroxy-N,N-diisopropyltryptamine. ACS chemical neuroscience, 14(18), 3326–3335. [Link]

  • Malaca, S., Huestis, M. A., Lattanzio, L., Marsella, L. T., Tagliabracci, A., Carlier, J., & Busardò, F. P. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Metabolites, 12(8), 705. [Link]

  • Wikipedia. (n.d.). 4-HO-DPT. Retrieved from [Link]

  • Glatfelter, G. C., Chadeayne, A. R., Zuber, G., Golen, J. A., & Baumann, M. H. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS omega, 7(28), 24874–24883. [Link]

  • Stirn, J., & Klein, C. (2024). A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. ChemRxiv. [Link]

  • Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., Dersch, C. M., ... & Baumann, M. H. (2022). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS pharmacology & translational science, 5(7), 553-563. [Link]

  • González, M. A., & Lladó, V. (2021). Animal Models of Serotonergic Psychedelics. Frontiers in pharmacology, 12, 721812. [Link]

  • ResearchGate. (n.d.). (PDF) Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Retrieved from [Link]

  • Al-Salami, H., Butt, G., Tucker, I., & Fawcett, J. P. (2018). In vitro evaluation of a prodrug approach for Gly-D-P18, a host defence peptide and novel anticancer agent. PloS one, 13(3), e0194488. [Link]

  • ResearchGate. (n.d.). In Vitro Methods used for Ester Prodrug Screening Screening Tool.... Retrieved from [Link]

  • Stuart, M. (2022). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Journal of Pharmaceutical Practice, 15(1), 4. [Link]

  • van Elk, M. (2023). Psychedelic experiences elicited by serotonergic psychedelics: Molecular mechanisms and functional connectivity changes in the brain. Neuroscience and biobehavioral reviews, 154, 105412. [Link]

  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The prodrug approach: a successful tool for improving drug solubility. Pharmaceutical research, 35(8), 1-20. [Link]

  • Samidurai, A., & Kapalati, J. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Journal of clinical and translational research, 9(5), 101. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]

  • University of Illinois. (n.d.). Cytochromes P450. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic and Analytical Guide to 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT), a synthetic tryptamine of significant interest to the research and forensic science communities. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the structural elucidation of 4-AcO-DiPT through various spectroscopic techniques. We present detailed experimental protocols, data interpretation, and the underlying scientific principles for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction to this compound

This compound, also known as ipracetin or 4-AcO-DiPT, is a synthetic tryptamine derivative.[1] It is structurally related to the naturally occurring psychedelic compound psilocin (4-hydroxy-N,N-dimethyltryptamine) and is considered a prodrug to 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT).[1] The pharmacological and toxicological profiles of such compounds are of considerable interest, necessitating robust and reliable analytical methods for their unambiguous identification and characterization.[2] This guide serves as a centralized resource for the spectroscopic data of 4-AcO-DiPT, providing a foundational reference for researchers in the field.

The molecular structure of this compound is characterized by an indole core, substituted at the 4-position with an acetoxy group, and a diisopropylaminoethyl side chain at the 3-position. This structure gives rise to a unique spectroscopic fingerprint that can be elucidated using a combination of analytical techniques.

Caption: Molecular Structure of this compound.

Synthesis and Sample Provenance

The spectroscopic data presented in this guide were obtained from a reference standard of this compound hydrochloride.[3] For researchers aiming to synthesize this compound, a common and effective method involves the acetylation of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT). A generalized synthetic protocol is outlined below, adapted from established procedures for analogous tryptamines.[4][5]

Illustrative Synthetic Workflow

synthesis_workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Purification cluster_2 Step 3: Salt Formation (Optional) 4_HO_DiPT 4-HO-DiPT Reaction_Vessel Reaction 4_HO_DiPT->Reaction_Vessel Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Vessel Pyridine Pyridine (Base) Pyridine->Reaction_Vessel 4_AcO_DiPT_crude Crude 4-AcO-DiPT Reaction_Vessel->4_AcO_DiPT_crude Column_Chromatography Silica Gel Chromatography 4_AcO_DiPT_crude->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_4_AcO_DiPT Pure 4-AcO-DiPT Recrystallization->Pure_4_AcO_DiPT Salt_Formation_Vessel Precipitation Pure_4_AcO_DiPT->Salt_Formation_Vessel HCl_in_Ether HCl in Ether HCl_in_Ether->Salt_Formation_Vessel 4_AcO_DiPT_HCl 4-AcO-DiPT HCl Salt_Formation_Vessel->4_AcO_DiPT_HCl fragmentation_pathway M_ion [M]⁺ m/z 302 fragment_259 [M - C₃H₇]⁺ m/z 259 M_ion->fragment_259 Loss of isopropyl radical fragment_202 [M - C₆H₁₄N]⁺ m/z 202 M_ion->fragment_202 Cleavage of ethylamine side chain fragment_114 [C₇H₁₆N]⁺ m/z 114 M_ion->fragment_114 Alpha-cleavage fragment_160 [M - C₆H₁₄N - C₂H₂O]⁺ m/z 160 fragment_202->fragment_160 Loss of ketene

Sources

The Genesis of a Psychedelic Prodrug: An In-depth Technical Guide to the Early Research and Discovery of 4-Acetoxy-N,N-diisopropyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the early research and discovery of 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT), a synthetic psychedelic tryptamine. The narrative traces its origins from the foundational synthesis of its active metabolite, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), by David Repke and the subsequent extensive characterization by Alexander Shulgin. We will explore the initial synthetic methodologies, the rationale behind its creation as a prodrug, and the preliminary pharmacological evaluations that shaped our initial understanding of this compound. This guide will provide detailed experimental protocols, structural data, and the logical framework that underpinned its discovery, offering a comprehensive resource for researchers in the field of psychedelic science.

Introduction: The Landscape of 4-Substituted Tryptamines

The exploration of 4-substituted tryptamines has been a cornerstone of psychedelic research, largely driven by the desire to understand the structure-activity relationships (SAR) of psilocin (4-HO-DMT), the active metabolite of psilocybin. The 4-position of the indole ring system proved to be a critical site for modification, profoundly influencing the pharmacological and phenomenological effects of these compounds. Early pioneers in this field, such as Albert Hofmann and his team at Sandoz, laid the groundwork by synthesizing a variety of psilocin esters, including the O-acetyl ester of psilocin (4-AcO-DMT), which was patented in 1963. This early work established the concept of utilizing the 4-hydroxy group as a point for chemical modification to create prodrugs, which could offer advantages in terms of stability and bioavailability.

The Precursor's Tale: The Synthesis and Characterization of 4-HO-DiPT

The story of 4-AcO-DIPT is inextricably linked to its presumed active metabolite, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT). The initial synthesis of 4-HO-DiPT was first reported in the scientific literature by David B. Repke and colleagues in 1977.[1] However, it was the extensive work of Alexander and Ann Shulgin, detailed in their 1997 book TiHKAL (Tryptamines I Have Known and Loved), that brought 4-HO-DiPT to the forefront of psychedelic research.[2][1][3][4]

Shulgin's work provided a detailed synthesis, dosage information, and qualitative commentary on the effects of 4-HO-DiPT, noting its unusually rapid onset and short duration of action.[1][3] This pioneering research on the active compound provided the foundational knowledge and the chemical starting points for the later development of its acetate ester.

Shulgin's Synthesis of 4-HO-DiPT: A Methodological Breakdown

The synthesis of 4-HO-DiPT, as described by Shulgin, is a multi-step process that begins with 4-acetoxyindole. This choice of starting material is pivotal, as the acetyl protecting group on the 4-hydroxy position is carried through several synthetic steps before being cleaved in the final stage. This methodology provides the blueprint for the synthesis of 4-AcO-DIPT, which essentially stops short of this final deacetylation step.

Experimental Protocol: Synthesis of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT) (Adapted from Shulgin, TiHKAL) [3]

  • Preparation of 4-Acetoxyindol-3-yl-N,N-diisopropylglyoxylamide:

    • A solution of 4-acetoxyindole in diethyl ether is cooled to 0°C.

    • Oxalyl chloride is added, leading to the formation of the highly reactive 4-acetoxyindol-3-ylglyoxyl chloride.

    • This intermediate is then reacted with diisopropylamine to yield 4-acetoxyindol-3-yl-N,N-diisopropylglyoxylamide.

  • Reduction to 4-HO-DIPT:

    • The glyoxylamide intermediate is reduced using a powerful reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous solvent like tetrahydrofuran (THF).

    • This reduction step simultaneously reduces the two carbonyl groups of the glyoxylamide moiety and cleaves the acetate ester, yielding the final product, 4-HO-DIPT.

G cluster_synthesis Synthesis of 4-HO-DIPT (Shulgin) 4-Acetoxyindole 4-Acetoxyindole Intermediate 4-Acetoxyindol-3-yl-N,N-diisopropylglyoxylamide 4-Acetoxyindole->Intermediate + Oxalyl Chloride, + Diisopropylamine Oxalyl_Chloride Oxalyl_Chloride Oxalyl_Chloride->Intermediate Diisopropylamine Diisopropylamine Diisopropylamine->Intermediate 4-HO-DIPT 4-Hydroxy-N,N-diisopropyltryptamine Intermediate->4-HO-DIPT + LAH (Reduction & Deacetylation) LAH Lithium Aluminum Hydride (LAH) LAH->4-HO-DIPT G cluster_synthesis_prodrug Hypothesized Synthesis of 4-AcO-DIPT Intermediate 4-Acetoxyindol-3-yl-N,N-diisopropylglyoxylamide 4-AcO-DIPT This compound Intermediate->4-AcO-DIPT + Mild Reductant (Selective Reduction) Mild_Reductant Milder Reducing Agent (e.g., Diborane) Mild_Reductant->4-AcO-DIPT

Postulated selective synthesis of 4-AcO-DIPT.

Early Pharmacological Insights and the Prodrug Hypothesis

From its inception, 4-AcO-DIPT was hypothesized to be a prodrug for 4-HO-DiPT. [5][6]This hypothesis was supported by early pharmacological studies on related 4-acetoxy tryptamines. A key line of evidence came from in vivo behavioral assays in rodents, specifically the head-twitch response (HTR). The HTR is a reliable behavioral proxy for 5-HT₂ₐ receptor activation, which is the primary mechanism underlying the effects of classical psychedelics. [7][8] Studies on a range of 4-substituted tryptamines revealed a crucial finding: while O-acetylation significantly reduced the in vitro potency of these compounds at the 5-HT₂ₐ receptor, it had little effect on their potency in inducing the head-twitch response in vivo. [8]This discrepancy strongly suggested that the acetate ester was being rapidly cleaved in the body to release the more potent 4-hydroxy analogue, which then elicited the behavioral effect.

Initial In Vitro and In Vivo Data Comparison
CompoundIn Vitro 5-HT₂ₐ Receptor PotencyIn Vivo Head-Twitch Response PotencyImplication
4-HO-DiPT HigherPotentActive Metabolite
4-AcO-DIPT LowerPotentProdrug for 4-HO-DiPT

This early data provided a strong, albeit indirect, validation of the prodrug concept for 4-acetoxy tryptamines, including 4-AcO-DIPT. Later metabolic studies using human hepatocytes would confirm that 4-AcO-DIPT is indeed metabolized to 4-OH-DiPT through ester hydrolysis. [9][10]

Initial Chemical Characterization

The proper identification and characterization of a new chemical entity are paramount. Early research on 4-AcO-DIPT would have relied on standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would have been used to confirm the presence of the diisopropylaminoethyl side chain, the indole ring system, and the acetyl group, as well as their respective positions on the molecule.

  • Mass Spectrometry (MS): Mass spectrometry would provide the molecular weight of the compound and its fragmentation pattern, further confirming the proposed structure. Data from resources such as SWGDRUG show characteristic fragments for 4-AcO-DIPT. [11][12]

Conclusion

The early research and discovery of this compound were not a singular event but rather a logical progression building upon a rich history of 4-substituted tryptamine chemistry. The foundational work on 4-HO-DiPT by Repke and especially Shulgin provided the necessary chemical and pharmacological groundwork. The conception of 4-AcO-DIPT as a prodrug was a deliberate and insightful application of established medicinal chemistry principles. Early in vivo behavioral data strongly supported the prodrug hypothesis, which has since been confirmed by metabolic studies. This initial phase of research, characterized by rational design and systematic investigation, has paved the way for the continued exploration of 4-AcO-DIPT and other psychedelic prodrugs in modern psychedelic science.

References

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press.

  • Klein, A. M., Chadeayne, A. R., & Manke, D. R. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 645-657.

  • PsychonautWiki. (n.d.). 4-HO-DiPT.

  • Wikipedia. (n.d.). 4-HO-DiPT.

  • chemeurope.com. (n.d.). 4-HO-DPT.

  • CaaMTech. (2022, September 22). CaaMTech Creates Two New Prodrugs of 4-HO-DiPT.

  • Halberstadt, A. L., & Geyer, M. A. (2018). Investigation of the structure-activity relationships of psilocybin analogues. LJMU Research Online.

  • Wikipedia. (n.d.). 4-AcO-DPT.

  • Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., & Baumann, M. H. (2022). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 645-657.

  • PsychonautWiki. (n.d.). TiHKAL.

  • PsychonautWiki. (n.d.). 4-AcO-DiPT.

  • Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., & Baumann, M. H. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 645-657.

  • Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., & Baumann, M. H. (2021). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Frontiers in Pharmacology, 12, 783262.

  • SWGDRUG. (2013, December 16). 4-Acetoxy-diisopropyltryptamine.

  • Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., & Baumann, M. H. (2024). In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin. Frontiers in Psychiatry, 14, 1323318.

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Erowid Online Books.

  • Malaca, S., Huestis, M. A., Lattanzio, L., Marsella, L. T., Tagliabracci, A., Carlier, J., & Busardò, F. P. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Metabolites, 12(8), 705.

  • Wikipedia. (n.d.). MiPT.

  • Wikipedia. (n.d.). Alexander Shulgin.

  • Wikipedia. (n.d.). 4-AcO-DiPT.

  • Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2022). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1253–1259.

  • Chadeayne, A. R., Zvosec, C. L., Golen, J. A., & Manke, D. R. (2022). Bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate: a new crystalline form of psilacetin, an alternative to psilocybin as a psilocin prodrug. ResearchGate.

  • Malaca, S., Huestis, M. A., Lattanzio, L., Marsella, L. T., Tagliabracci, A., Carlier, J., & Busardò, F. P. (2022). Human Hepatocyte 4-Acetoxy- N, N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Metabolites, 12(8), 705.

  • Beneker, C., & van Riel, A. (2010). Rediscovering MDMA (ecstasy): the role of the American chemist Alexander T. Shulgin. Addiction, 105(8), 1355-1361.

  • Malaca, S., Huestis, M. A., Lattanzio, L., Marsella, L. T., Tagliabracci, A., Carlier, J., & Busardò, F. P. (2022). 4-AcO-DiPT high-resolution tandem-mass-spectrometry spectrum and suggested fragmentation in positive-ionization mode. ResearchGate.

Sources

A Technical Guide to the Structural Analogues of Psilocybin and 4-Acetoxy-N,N-diisopropyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a detailed technical examination of the structural analogues of psilocybin and 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT). It is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic psychedelics. We will explore the foundational chemistry and pharmacology of the parent compounds, delve into the rationale for analogue development, and systematically analyze key structural modifications. This document synthesizes current knowledge on structure-activity relationships (SAR), offering insights into how modifications to the tryptamine scaffold influence receptor binding, functional activity, and in vivo effects. Detailed experimental protocols for pharmacological characterization and synthetic methodologies are provided, supported by quantitative data and visual diagrams to facilitate comprehension and application in a research setting.

Introduction to Parent Compounds

Psilocybin (4-Phosphoryloxy-N,N-dimethyltryptamine)

Psilocybin (4-PO-DMT) is a naturally occurring tryptamine alkaloid found in over 200 species of fungi.[1] Structurally, it features an indole core connected to a dimethylaminoethyl side chain, with a phosphate group at the 4-position of the indole ring.[2] On its own, psilocybin has a negligible binding affinity for key monoaminergic receptors, including serotonin receptors.[3] Its psychoactive effects are contingent upon its in vivo conversion to the active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine or 4-HO-DMT). This dephosphorylation is rapidly mediated by alkaline phosphatase enzymes in the body.[1][3]

Psilocin is a structural analogue of the neurotransmitter serotonin and acts as a non-selective serotonin receptor agonist.[1] Its psychedelic effects are primarily attributed to its agonist activity at the serotonin 5-HT2A receptor.[1][4][5][6] Psilocin also exhibits affinity for other serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT2C.[7][8] When administered orally, the effects of psilocybin typically begin within 20 to 50 minutes, peak at 1 to 2 hours, and last for 4 to 6 hours.[1]

This compound (4-AcO-DiPT)

This compound (4-AcO-DiPT), also known as ipracetin, is a synthetic tryptamine.[9] It is structurally related to psilocybin, but with two key differences: the phosphate group at the 4-position is replaced by an acetoxy group, and the N,N-dimethyl groups are replaced by bulkier N,N-diisopropyl groups.

Similar to psilocybin, 4-AcO-DiPT is considered a prodrug. It is hypothesized to be deacetylated in vivo to its corresponding 4-hydroxy analogue, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT).[9] This active metabolite is responsible for the compound's psychedelic effects, which it mediates through agonist activity at serotonin receptors, particularly the 5-HT2A subtype.[9] The replacement of the N,N-dimethyl substituents with diisopropyl groups represents a common strategy in tryptamine analogue development to probe the steric and electronic requirements of the receptor binding pocket.

The Rationale for Analogue Development

The synthesis and study of structural analogues are cornerstones of medicinal chemistry and pharmacology. For psilocybin and related tryptamines, this pursuit is driven by several key objectives:

  • Exploring Structure-Activity Relationships (SAR): By systematically modifying the tryptamine scaffold, researchers can identify which molecular features are essential for binding to and activating specific receptors.[4] This provides a fundamental understanding of the molecular pharmacology of these compounds and can guide the design of more selective agents.

  • Modulating Pharmacokinetic and Pharmacodynamic Profiles: Minor structural changes can significantly alter a drug's absorption, distribution, metabolism, and excretion (ADME), as well as its potency, efficacy, and duration of action. For example, creating prodrugs like 4-acetoxy derivatives can improve stability or oral bioavailability.[10][11] The goal is to develop compounds with more desirable therapeutic properties, such as a faster onset, shorter duration for clinical use, or improved safety profiles.

  • Dissociating Psychedelic from Therapeutic Effects: A major goal in modern psychedelic research is to determine if the therapeutic benefits (e.g., antidepressant effects) can be separated from the hallucinogenic activity.[2] Synthesizing analogues that exhibit biased agonism—activating certain downstream signaling pathways over others at the same receptor—or that target different receptor subtypes may lead to non-hallucinogenic compounds that retain therapeutic potential.[2]

Key Structural Modifications and Resulting Analogues

Systematic investigation of 4-substituted tryptamines has revealed critical insights into their SAR. The primary points of modification are the substituent at the 4-position of the indole ring and the alkyl groups on the terminal nitrogen.

Modification of the 4-Position Substituent

The nature of the group at the 4-position is critical for activity and pharmacokinetics.

  • 4-Hydroxy (Psilocin-type) Analogues: These compounds, such as psilocin (4-HO-DMT) and 4-HO-DiPT, are the active metabolites. They typically exhibit high potency as agonists at 5-HT2A receptors in vitro, with EC50 values often in the low nanomolar range.[10][12]

  • 4-Acetoxy (Psilacetin-type) Analogues: This class includes compounds like 4-AcO-DMT (psilacetin) and 4-AcO-DiPT.[13][14] They are O-acetylated esters of the corresponding 4-hydroxy compounds.[14]

  • The Prodrug Hypothesis: In vitro studies, such as calcium mobilization assays, show that O-acetylation reduces the potency at the 5-HT2A receptor by approximately 10- to 20-fold compared to their 4-hydroxy counterparts.[10][12] However, in vivo studies in mice, like the head-twitch response (HTR) assay, show that the 4-acetoxy compounds have potencies comparable to the 4-hydroxy analogues.[12] This discrepancy strongly supports the hypothesis that 4-acetoxy tryptamines act as prodrugs, being rapidly deacetylated in vivo to the more potent 4-hydroxy form.[10][12] This makes compounds like 4-AcO-DMT a practical and effective substitute for psilocybin in research settings.[11]

Modification of the N,N-Dialkyl Amino Group

Altering the size and shape of the N-alkyl substituents significantly impacts receptor affinity, selectivity, and efficacy.

  • Symmetrical Analogues: This group includes compounds with two identical alkyl groups, such as N,N-diethyltryptamine (DET), N,N-dipropyltryptamine (DPT), and N,N-diisopropyltryptamine (DiPT).

  • Asymmetrical Analogues: These contain two different alkyl groups, for example, N-methyl-N-ethyltryptamine (MET) and N-methyl-N-isopropyltryptamine (MIPT).[10]

  • Impact of Steric Bulk: Increasing the size of the N-alkyl groups can influence selectivity across the 5-HT2 receptor subtypes. Studies have shown that some tryptamines with bulkier N-alkyl groups have lower potency at 5-HT2C receptors while exhibiting higher efficacy at 5-HT2B receptors, demonstrating that this position is a key tuning point for pharmacological profile.[10][12]

Quaternary Tryptammonium Analogues

A distinct class of analogues involves quaternization of the terminal nitrogen, creating a permanent positive charge. Aeruginascin (4-phosphoryloxy-N,N,N-trimethyltryptammonium), found naturally in some psychedelic mushrooms, is a key example.[15] Synthetic analogues include 4-hydroxy-N,N,N-trimethyltryptammonium (4-HO-TMT) and its 4-acetoxy prodrug (4-AcO-TMT).[16] These compounds have been shown to have affinity for serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2B, presenting another avenue for exploring the chemical space of psychedelic compounds.[8][15]

Pharmacological Characterization of Analogues

A multi-step approach involving both in vitro and in vivo assays is essential for comprehensively characterizing novel analogues.

In Vitro Assessment of Receptor Activity

Initial screening is typically performed in vitro to determine how a compound interacts with specific molecular targets.

  • Radioligand Binding Assays: These assays quantify the affinity of a compound for a receptor. They involve competing the test compound against a radiolabeled ligand with known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the binding affinity constant (Ki) can be calculated. This provides a direct measure of how tightly the compound binds to the receptor.

  • Functional Assays: Calcium Mobilization: To determine if a compound is an agonist, antagonist, or inverse agonist, a functional assay is required. The 5-HT2A receptor is a Gq/11-coupled receptor. Its activation leads to an increase in intracellular calcium concentration. Calcium mobilization assays use cells expressing the receptor of interest and a calcium-sensitive fluorescent dye. The fluorescence intensity is measured upon application of the test compound, providing a readout of receptor activation. From the resulting concentration-response curve, two key parameters are derived: potency (EC50, the concentration producing 50% of the maximal response) and efficacy (Emax, the maximum response relative to a reference agonist like serotonin).[10]

This protocol outlines a typical workflow for assessing 5-HT2 receptor activation.

  • Cell Culture: HEK 293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well or 384-well black-walled, clear-bottom microplates. Cells are grown to confluence over 24-48 hours.

  • Compound Preparation: Test compounds are dissolved in DMSO to create high-concentration stock solutions (e.g., 10 mM).[10][12] A series of dilutions is then prepared in assay buffer (e.g., HBSS with 20 mM HEPES) to generate a range of concentrations for the concentration-response curve.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 60 minutes at 37°C) in the dark.

  • Assay Performance: The plate is transferred to a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken. The plate containing the diluted test compounds is then added to the cell plate, and the change in fluorescence is monitored over time (typically 90-180 seconds).

  • Data Analysis: The peak fluorescence response is measured for each concentration. The data are normalized to the response of a reference agonist (e.g., 5-HT) and a vehicle control. A non-linear regression analysis (sigmoidal dose-response) is used to calculate the EC50 and Emax values for each test compound.

Data Presentation: In Vitro Functional Activity at Human 5-HT2A Receptors
CompoundPotency (EC50, nM)Efficacy (Emax, % of 5-HT)
4-HO-DMT (Psilocin)~1-10~90-100
4-HO-DiPT~1-10~90-100
4-AcO-DMT~40-100~79
4-AcO-DiPT~40-100~75
Note: Values are representative ranges based on published data.[10][12] Actual values may vary based on experimental conditions.
In Vivo Assessment of Psychedelic-like Activity

In vivo models are crucial for understanding a compound's effects in a whole biological system, including its metabolism and ability to cross the blood-brain barrier.

  • The Head-Twitch Response (HTR) Assay in Rodents: The HTR is a rapid, involuntary head movement in rodents that is considered a reliable behavioral proxy for 5-HT2A receptor activation and psychedelic potential in humans.[10][12] The frequency of head twitches is counted after administration of a test compound. This assay is widely used to assess the in vivo potency of psychedelic compounds and their analogues.[12]

  • Animal Acclimation: Male C57BL/6J mice are habituated to the testing room and observation chambers for at least 60 minutes before the experiment.

  • Drug Preparation and Administration: Test compounds are dissolved in an appropriate vehicle (e.g., isotonic saline). Psilocin may require a vehicle containing tartaric acid for solubility.[10][12] Drugs are administered via a specific route, typically intraperitoneally (IP) at a volume of 5 mL/kg.[10][12]

  • Observation Period: Immediately following injection, mice are placed individually into clear observation chambers. The number of head twitches is recorded for a set period, often the first 30 minutes post-injection, as this is typically when peak effects occur for many tryptamines.

  • Data Analysis: The total number of head twitches for each animal is counted. A dose-response curve is generated by testing several doses of the compound. The ED50 (the dose that produces 50% of the maximal effect) is calculated using non-linear regression, providing a measure of the compound's in vivo potency.

Core Signaling Pathway: 5-HT2A Receptor Activation

The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/11 protein. This initiates a cascade that is central to its physiological and psychoactive effects.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Calcium Store IP3->Ca_Store Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Neuronal Excitability) PKC->Response Ca_Ion Ca²⁺ Ca_Store->Ca_Ion Releases Ca_Ion->PKC Activates Ca_Ion->Response Ligand Psilocin Analogue Ligand->Receptor Binds

Caption: 5-HT2A receptor Gq-coupled signaling cascade.

Synthetic Strategies and Methodologies

The synthesis of tryptamine analogues is a well-established field of organic chemistry. Various methods exist, often starting from a substituted indole precursor.

General Synthesis of 4-Substituted Tryptamines

A common route involves the Speeter-Anthony tryptamine synthesis. This typically starts with 4-hydroxyindole, which is protected (e.g., as a benzyl ether). The indole is then reacted with oxalyl chloride followed by a secondary amine (e.g., dimethylamine, diisopropylamine) to form an indol-3-ylglyoxylamide. This intermediate is subsequently reduced, often using a strong reducing agent like lithium aluminum hydride (LiAlH4), to yield the desired N,N-dialkyltryptamine. Finally, deprotection and subsequent phosphorylation or acetylation of the 4-hydroxy group can be performed to yield psilocybin analogues or 4-acetoxy derivatives.[16]

Specific Example: Synthesis of Quaternary Tryptammonium Analogues

The synthesis of compounds like 4-acetoxy-N,N-dimethyl-N-ethyltryptammonium (4-AcO-DMET) can be achieved through direct alkylation of a tertiary amine precursor.[15]

This protocol is adapted from published methods for creating quaternary tryptammonium salts.[15]

  • Reaction Setup: Dissolve 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) in a suitable aprotic solvent such as tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser.

  • Alkylation: Add an excess of the alkylating agent, iodoethane (for an ethyl group), to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Isolation: Cool the reaction mixture. The quaternary ammonium salt product, being ionic, will often precipitate from the nonpolar solvent. The solid can be collected by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield the pure 4-AcO-DMET iodide salt.

  • Hydrolysis (Optional): To obtain the active 4-hydroxy metabolite (4-HO-DMET), the 4-acetoxy prodrug can be hydrolyzed by refluxing in a mixture of acetic acid and water.[15]

G Start 4-AcO-DMT (in THF) Reflux Reflux Start->Reflux Reagent Iodoethane (Excess) Reagent->Reflux Product 4-AcO-DMET (Quaternary Salt) Reflux->Product

Sources

"isomeric forms of 4-Acetoxy-N,N-diisopropyltryptamine"

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Isomer Exploration

I'm starting a comprehensive search to identify all possible isomeric forms of 4-Acetoxy-N,N-diisopropyltryptamine. I'm focusing on structural, optical, and polymorphic isomers initially. Alongside this, I am seeking established analytical techniques and experimental protocols that are suitable for separation, characterization, and quantification of the subject matter.

Developing Analytical Protocols

Now, I'm delving deeper into the synthesis of this compound, anticipating how different isomers might be generated and controlled during the process. Concurrently, I'm investigating the pharmacological and toxicological profiles of known isomers to emphasize the need for purity. I will then structure a technical guide, introducing isomerism and detailing types, alongside analytical methods. Detailed protocols and diagrams will follow.

Gathering Chemical Data

I've established a solid base with the initial search; 4-AcO-DIPT's key identifiers and appearances are clear. I've also found analytical data, including from NMR and GC/MS, for the compound, along with other chemical and physical properties. This will be the foundation for the next steps.

Exploring Isomeric Forms

I'm now diving deeper into the nuances of isomeric forms. While the initial data confirms no chiral centers, I'm focusing on positional isomers and potential polymorphs for 4-AcO-DIPT. The search results haven't explicitly covered these yet, so I'm expanding my query to include acetoxy-tryptamine positional isomers to gain more relevant insights. This will help determine the breadth of isomers of 4-AcO-DIPT.

Analyzing Synthesis & Analytes

I've gathered quite a bit now! The initial data includes 4-AcO-DIPT's key identifiers, analytical data from NMR, GC/MS, and FTIR, along with insights into its synthetic nature and prodrug status. I'm focusing on adapting synthesis methods for related compounds to 4-AcO-DIPT, and I've also identified the need to expand my search for more detailed synthesis protocols for the molecule and its potential isomers. I'm also finding a lack of comprehensive information on how to differentiate isomers, which I will focus on. I will focus on the head-twitch response and drug discrimination tests, but will strive to uncover more pharmacological data.

Focusing on Isomers

I've clarified the isomeric forms of 4-AcO-DIPT. It's achiral, so optical isomers are off the table. My focus now is on positional isomers, specifically, 5-AcO-DIPT vs 4-AcO-DIPT.

Exploring Positional Isomers

My latest searches are honing in on positional isomers, specifically 5-, 6-, and 7-AcO-DIPT. While 4-AcO-DIPT is confirmed achiral, and optical isomers are dismissed, I'm now exploring synthetic routes using references from related tryptamines like 5-MeO-DMT. I've also gathered analytical techniques, including GC-MS and HPLC. Additionally, I found a study confirming polymorphism exists in tryptamines, like DMT, which can be studied by XRPD and DSC. I'm focusing on finding the specific analytical differences.

Clarifying the Isomer Landscape

I've re-examined the isomer question. Optical isomers are dismissed due to the achiral nature of 4-AcO-DIPT, so I'm now focusing exclusively on positional isomers (5-, 6-, and 7-AcO-DIPT) and potential polymorphism. My search has expanded to include synthetic routes from related tryptamines like 5-MeO-DMT, although specific protocols remain elusive. Analytical differentiation is a key focus, and I've found useful GC-MS and HPLC information. Confirmation of polymorphism in DMT further strengthens my approach. I'm aiming for targeted pharmacological data.

Analyzing Stereochemistry Now

I've made a breakthrough in understanding the structure. I've confirmed that 4-AcO-DIPT is achiral, and the guide will pivot to focus on positional isomers and polymorphs. I also found a synthesis route for 4-HO-NiPT that starts with 4-benzyloxyindole, which looks like a great option.

Refining Synthetic Strategies

I am now focusing on refining synthetic strategies. My existing research confirms the achiral nature of 4-AcO-DIPT, so I'm moving toward a focus on positional isomers and polymorphs. I have found promising routes for the synthesis of 4-HO-NiPT, and related tryptamines, all starting from 4-benzyloxyindole. This should help to develop synthetic routes for 4-AcO-DIPT and its isomers. Also, I am now working on analytical differentiation, and pharmacology, and focusing on the receptor affinity of these compounds.

Gathering Data for the Guide

I've made a big step in gathering data. I'm focusing on positional isomers and polymorphs now that 4-AcO-DIPT's achiral nature is clear. I found more information about synthesis routes and related tryptamines, all starting with 4-benzyloxyindole. Also, I have data on analytical differentiation and pharmacology, and have focused on receptor affinity. I am in need of specific synthesis protocols, spectral data, and complete pharmacological data. I'll describe what I'm missing more theoretically to cover it.

Structuring the Guide Logically

I've gathered quite a bit now. Confirmed 4-AcO-DIPT's achiral nature, so I'm focusing on positional isomers and polymorphs in the guide. I have a synthesis for 4-HO-NiPT from 4-benzyloxyindole, which helps propose routes for 4-AcO-DIPT and its isomers, and related tryptamines. I can discuss differences in spectra using existing data and polymorphism based on DMT research. Pharmacologically, I have information on prodrugs and receptor affinity, but need detailed synthesis protocols, spectral data, and complete pharmacological data for the guide. Given the current information, I will create the guide and provide more descriptive and theoretical sections where I lack specific data.

Methodological & Application

Application Notes and Protocols for the Use of 4-Acetoxy-N,N-diisopropyltryptamine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding 4-Acetoxy-N,N-diisopropyltryptamine

This compound (4-AcO-DIPT) is a synthetic tryptamine that belongs to the class of serotonergic psychedelics.[1] Structurally, it is the acetate ester of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT). It is widely considered to be a prodrug of 4-HO-DIPT, meaning it is rapidly deacetylated in the body to its active, phenolic metabolite.[2][3] This biotransformation is critical to its pharmacological activity, as the parent compound, 4-AcO-DIPT, exhibits a considerably lower affinity for key serotonin receptors compared to its hydroxylated counterpart.[2]

The primary molecular target for the psychedelic effects of tryptamines is the serotonin 2A receptor (5-HT2A), a G-protein coupled receptor (GPCR).[4][5] Agonism at this receptor initiates a cascade of intracellular signaling events that are believed to underpin the profound alterations in perception, cognition, and mood associated with these compounds.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-AcO-DIPT and its active metabolite, 4-HO-DIPT, in receptor binding and functional assays. The protocols detailed herein are designed to be self-validating systems, providing the necessary steps to determine the binding affinity and functional potency of these compounds at the human 5-HT2A receptor.

Pharmacological Profile of 4-AcO-DIPT and 4-HO-DIPT

Understanding the receptor binding profile of a compound is fundamental to elucidating its mechanism of action. Due to its nature as a prodrug, it is essential to consider the pharmacological properties of both 4-AcO-DIPT and its active metabolite, 4-HO-DIPT.

Binding Affinity at Serotonin Receptors

Competitive radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

While 4-AcO-DIPT itself has a low affinity for the 5-HT2A receptor, its active metabolite, 4-HO-DIPT, demonstrates notable interaction with several serotonin receptor subtypes.[2]

Table 1: Binding Affinity (Ki) of 4-HO-DIPT at Human Serotonin Receptors

Receptor SubtypeKi (nM)
5-HT2A922
5-HT1D1860
5-HT1A>10,000
5-HT1B1725

Data sourced from Gatch et al. (2021).[4]

Functional Potency at the 5-HT2A Receptor

Beyond binding affinity, it is crucial to determine the functional activity of a compound at its target receptor. This is often assessed through functional assays that measure a downstream signaling event following receptor activation. For 5-HT2A receptors, which primarily couple to Gq/11 proteins, agonist binding leads to the activation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG).[1] Another method to assess functional activity is the GTPγS binding assay, which measures the agonist-induced exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit of the G-protein.

The potency of a compound in a functional assay is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response.

Table 2: Functional Potency (EC50) of 4-AcO-DIPT and 4-HO-DIPT at the Human 5-HT2A Receptor

CompoundEC50 (nM)
4-AcO-DIPT70.7
4-HO-DIPT6.82

Data sourced from a study by Gatch et al. (2023) investigating psilocybin analogues.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting receptor binding and functional assays to characterize the interaction of 4-AcO-DIPT and its metabolites with the 5-HT2A receptor.

Part 1: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay using [3H]ketanserin, a well-characterized antagonist radioligand for the 5-HT2A receptor, and cell membranes prepared from a cell line recombinantly expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell Membranes: Prepared from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • [3H]ketanserin: Specific activity of 60-90 Ci/mmol.

  • 4-AcO-DIPT and 4-HO-DIPT: High purity standards.

  • Mianserin: For determination of non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Glass Fiber Filter Plates: (e.g., Millipore MultiScreenHTS-FC).

  • Scintillation Cocktail: Formulated for aqueous samples.

  • Microplate Scintillation Counter.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis prep_ligand Prepare serial dilutions of 4-AcO-DIPT/4-HO-DIPT add_components Add to 96-well plate: 1. Buffer/Mianserin/Test Compound 2. [3H]ketanserin 3. Membranes prep_ligand->add_components prep_radio Prepare [3H]ketanserin working solution prep_radio->add_components prep_mem Thaw and dilute 5-HT2A receptor membranes prep_mem->add_components incubate Incubate at room temperature (e.g., 60 minutes) add_components->incubate filter Rapidly filter through glass fiber filter plate incubate->filter wash Wash plate with ice-cold wash buffer filter->wash dry Dry filter plate wash->dry add_scint Add scintillation cocktail dry->add_scint count Count radioactivity in a microplate scintillation counter add_scint->count plot Plot % specific binding vs. log[competitor] count->plot calc_ic50 Determine IC50 value plot->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow for competitive radioligand binding assay.

  • Preparation of Reagents:

    • Prepare serial dilutions of 4-AcO-DIPT and 4-HO-DIPT in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

    • Prepare a working solution of [3H]ketanserin in assay buffer at a concentration close to its Kd for the 5-HT2A receptor (typically 1-2 nM).

    • Prepare a solution of mianserin (10 µM final concentration) for determining non-specific binding.

    • Thaw the 5-HT2A receptor-expressing cell membranes on ice and dilute to the desired concentration (typically 10-20 µg of protein per well) in ice-cold assay buffer.

  • Assay Plate Setup:

    • To the wells of a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding), 25 µL of mianserin solution (for non-specific binding), or 25 µL of the serially diluted test compound.

      • 25 µL of the [3H]ketanserin working solution.

      • 200 µL of the diluted cell membrane preparation.

    • The final assay volume is 250 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Harvesting:

    • Rapidly terminate the binding reaction by vacuum filtration through a 96-well glass fiber filter plate.

    • Wash the filters three times with 200 µL of ice-cold wash buffer per well.

  • Scintillation Counting:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

  • Determine IC50:

    • Perform a non-linear regression analysis of the competition curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Part 2: [35S]GTPγS Functional Assay

This protocol describes a functional assay to determine the agonist properties of 4-AcO-DIPT and 4-HO-DIPT at the 5-HT2A receptor by measuring the binding of [35S]GTPγS to G-proteins upon receptor activation.

  • Cell Membranes: Prepared from cells expressing the human 5-HT2A receptor.

  • [35S]GTPγS: Specific activity >1000 Ci/mmol.

  • 4-AcO-DIPT and 4-HO-DIPT: High purity standards.

  • GTPγS (unlabeled): For determination of non-specific binding.

  • GDP: To facilitate the exchange reaction.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Other reagents are the same as in the radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis prep_agonist Prepare serial dilutions of 4-AcO-DIPT/4-HO-DIPT add_components Add to 96-well plate: 1. Buffer/Test Compound 2. Membranes 3. [35S]GTPγS/GDP mix prep_agonist->add_components prep_reagents Prepare assay buffer with GDP and [35S]GTPγS prep_reagents->add_components prep_mem Thaw and dilute 5-HT2A receptor membranes prep_mem->add_components incubate Incubate at 30°C (e.g., 60 minutes) add_components->incubate filter Rapidly filter through glass fiber filter plate incubate->filter wash Wash plate with ice-cold wash buffer filter->wash dry Dry filter plate wash->dry add_scint Add scintillation cocktail dry->add_scint count Count radioactivity in a microplate scintillation counter add_scint->count plot Plot % stimulation over basal vs. log[agonist] count->plot calc_ec50 Determine EC50 value plot->calc_ec50 calc_emax Determine Emax value plot->calc_emax

Caption: Workflow for [35S]GTPγS binding assay.

  • Preparation of Reagents:

    • Prepare serial dilutions of 4-AcO-DIPT and 4-HO-DIPT in assay buffer.

    • Prepare the assay buffer containing GDP (typically 10 µM).

    • Prepare a working solution of [35S]GTPγS in assay buffer (typically 0.1-0.5 nM).

    • Thaw and dilute the 5-HT2A receptor-expressing cell membranes in assay buffer.

  • Assay Plate Setup:

    • To the wells of a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for basal binding), unlabeled GTPγS (10 µM final, for non-specific binding), or the serially diluted test compound.

      • 100 µL of the diluted cell membrane preparation.

      • 50 µL of the [35S]GTPγS working solution.

    • The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Harvesting and Counting:

    • Follow the same harvesting and scintillation counting steps as described in the radioligand binding assay protocol (sections 1.3.4 and 1.3.5).

  • Calculate Net Stimulation:

    • Subtract the non-specific binding from all other values.

    • Calculate the percentage stimulation over basal binding for each agonist concentration.

  • Generate Dose-Response Curve:

    • Plot the percentage stimulation as a function of the logarithm of the agonist concentration.

  • Determine EC50 and Emax:

    • Perform a non-linear regression analysis of the dose-response curve to determine the EC50 and the maximal effect (Emax).

Mechanism of Action: 5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like 4-HO-DIPT initiates a well-defined intracellular signaling cascade. This pathway is crucial for the physiological and behavioral effects of serotonergic compounds.

G agonist 4-HO-DIPT (Agonist) receptor 5-HT2A Receptor agonist->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 response Cellular Responses ca2->response pkc->response

Caption: 5-HT2A receptor signaling pathway.

Upon binding of an agonist, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq/11.[1] The activated Gαq subunit then stimulates phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[4] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[1] These signaling events ultimately lead to a variety of downstream cellular responses.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the in vitro characterization of 4-AcO-DIPT and its active metabolite, 4-HO-DIPT. By employing competitive radioligand binding assays and functional assays such as the [35S]GTPγS binding assay, researchers can accurately determine the binding affinity and functional potency of these compounds at the 5-HT2A receptor. A thorough understanding of these pharmacological parameters is essential for advancing our knowledge of serotonergic systems and for the development of novel therapeutics targeting these pathways.

References

  • Gatch, M. B., et al. (2021). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics, 376(1), 62-72. [Link]

  • Geyer, M. A., & Vollenweider, F. X. (2008). Serotonin research: contributions to our understanding of psychotomimetics. Trends in pharmacological sciences, 29(9), 445–453. [Link]

  • Nichols, D. E. (2016). Psychedelics. Pharmacological reviews, 68(2), 264–355. [Link]

  • Shulgin, A., & Shulgin, A. (1997).
  • González-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) receptor function: ligand-dependent mechanisms and pathways. Handbook of the Behavioral Neurobiology of Serotonin, 17, 235-253. [Link]

  • Wikipedia contributors. (2023). 4-AcO-DiPT. Wikipedia, The Free Encyclopedia. [Link]

  • PsychonautWiki contributors. (2022). 4-AcO-DiPT. PsychonautWiki. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Gatch, M. B., et al. (2023). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Chemical Neuroscience, 14(11), 2011-2022. [Link]

  • National Center for Biotechnology Information. (n.d.). GTPγS Binding Assays. Assay Guidance Manual. [Link]

  • Wikipedia contributors. (2023). Liquid scintillation counting. Wikipedia, The Free Encyclopedia. [Link]

  • MSU Denver. (n.d.). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. [Link]

Sources

Application Notes and Protocols: 4-Acetoxy-N,N-diisopropyltryptamine as a Research Tool in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Tryptamine

4-Acetoxy-N,N-diisopropyltryptamine, commonly known as 4-AcO-DIPT or ipracetin, is a synthetic tryptamine that has emerged as a valuable tool for neuroscience research.[1][2] Structurally related to psilocin (4-HO-DMT), the active metabolite of psilocybin, 4-AcO-DIPT offers a unique pharmacological profile for investigating the serotonergic system, particularly the serotonin 2A (5-HT2A) receptor.[1][3] This document provides a comprehensive guide for utilizing 4-AcO-DIPT in a research setting, detailing its mechanism of action, providing quantitative data, and outlining step-by-step protocols for key in vitro and in vivo experiments.

Mechanism of Action: A Prodrug Approach to 5-HT2A Receptor Agonism

4-AcO-DIPT is widely understood to function as a prodrug for 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT).[1][2] In vivo, the acetate group of 4-AcO-DIPT is rapidly hydrolyzed by esterases, yielding the pharmacologically active 4-HO-DIPT.[4][5] This biotransformation is a critical consideration in experimental design, as the pharmacokinetics of this conversion will influence the onset and duration of action.[4]

The primary psychoactive and physiological effects of 4-HO-DIPT are mediated through its agonist activity at serotonin receptors, with a particularly high affinity for the 5-HT2A receptor.[3][6] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/11 signaling pathway.[7][8][9] This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][11] These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), ultimately modulating neuronal excitability, gene expression, and synaptic plasticity.[10][11]

Gq_Signaling_Pathway cluster_cytoplasm Cytoplasm 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Triggers CellularResponse Downstream Cellular Responses Ca2->CellularResponse PKC->CellularResponse 4HO_DIPT 4-HO-DIPT 4HO_DIPT->5HT2A Agonist Binding

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Quantitative Data: Receptor Binding and Functional Activity

The following table summarizes the in vitro binding affinities (Ki) of 4-HO-DIPT for various serotonin receptors. Lower Ki values indicate a higher binding affinity. It is important to note that these values are compiled from various sources and experimental conditions may differ.

Receptor Subtype4-HO-DIPT Ki (μM)Reference
5-HT1A5.7[6]
5-HT2A 0.728 [6]
5-HT2C2.8[6]

This data highlights the relatively high affinity of 4-HO-DIPT for the 5-HT2A receptor, which is central to its mechanism of action.

Experimental Protocols

Safety Precautions

All tryptamine derivatives, including 4-AcO-DIPT, should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[12][13] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation.[12] Researchers must adhere to all institutional and national regulations regarding the handling and storage of research chemicals.

In Vitro Protocol: Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of 4-HO-DIPT (the active metabolite of 4-AcO-DIPT) for the 5-HT2A receptor.

Objective: To quantify the binding affinity (Ki) of 4-HO-DIPT for the human 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [3H]ketanserin).

  • Unlabeled competitor (4-HO-DIPT).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

  • 96-well plates.

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-HO-DIPT in a suitable solvent (e.g., DMSO) and then create a serial dilution in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the serially diluted 4-HO-DIPT.

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of 4-HO-DIPT C Combine Reagents in 96-well Plate A->C B Prepare Radioligand and Cell Membranes B->C D Incubate to Reach Equilibrium C->D E Rapid Filtration to Separate Bound and Free Ligand D->E F Quantify Radioactivity with Scintillation Counter E->F G Plot Data and Calculate IC50 F->G H Determine Ki using Cheng-Prusoff Equation G->H

Caption: Radioligand Binding Assay Workflow.

In Vivo Protocol: Head-Twitch Response (HTR) in Rodents

The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT2A receptor activation and is commonly used to assess the in vivo activity of psychedelic compounds.[1][15]

Objective: To evaluate the in vivo 5-HT2A receptor agonist activity of 4-AcO-DIPT by measuring the frequency of head twitches in mice.

Materials:

  • Male C57BL/6J mice.

  • 4-AcO-DIPT dissolved in a suitable vehicle (e.g., saline).[4]

  • Observation chambers.

  • Video recording equipment (optional but recommended for unbiased scoring).

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.

  • Drug Administration: Administer 4-AcO-DIPT via intraperitoneal (IP) injection at various doses.[4] Include a vehicle control group.

  • Observation: Immediately after injection, place the mice back into their individual observation chambers and record their behavior for a predetermined period (e.g., 60 minutes).

  • Scoring: A trained observer, blind to the experimental conditions, should count the number of head twitches. A head twitch is a rapid, rotational movement of the head that is not associated with grooming or sniffing.

  • Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

Head_Twitch_Response_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis A Acclimate Mice to Observation Chambers B Administer 4-AcO-DIPT (IP injection) A->B C Place Mice in Chambers and Record Behavior B->C D Score Head Twitches (Blinded Observer) C->D E Statistical Analysis of HTR Frequency D->E

Caption: Head-Twitch Response Experimental Workflow.

Considerations for Experimental Design

When designing studies with 4-AcO-DIPT, it is crucial to consider the following:

  • Dose-Response Relationship: Establishing a clear dose-response curve is essential for both in vitro and in vivo studies to understand the potency and efficacy of the compound.[16]

  • Pharmacokinetics: The prodrug nature of 4-AcO-DIPT means that the rate of its conversion to 4-HO-DIPT will influence the time course of its effects.[4] This should be taken into account when determining observation periods and sampling times.

  • Control Groups: Appropriate control groups are critical for valid and interpretable results. This includes vehicle controls in in vivo studies and baseline measurements in in vitro assays. For behavioral studies, the use of an active placebo that mimics some of the physiological effects of the drug without acting on the 5-HT2A receptor can help to mitigate expectancy effects.[16]

Conclusion

This compound is a promising research tool for neuroscientists investigating the serotonergic system. Its function as a prodrug for the potent 5-HT2A agonist 4-HO-DIPT allows for the targeted exploration of this receptor's role in a variety of physiological and pathological processes. By employing the rigorous protocols and considering the experimental design principles outlined in this guide, researchers can leverage the unique properties of 4-AcO-DIPT to advance our understanding of brain function and develop novel therapeutic strategies.

References

  • Wikipedia. 5-HT2A receptor. [Link]

  • ResearchGate. Detailed signal transduction pathways of serotonin-2A receptors.... [Link]

  • National Center for Biotechnology Information. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. [Link]

  • National Center for Biotechnology Information. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. [Link]

  • PubMed Central. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. [Link]

  • Wikipedia. 4-AcO-DiPT. [Link]

  • PsychonautWiki. 4-AcO-DiPT. [Link]

  • The Psychonauts Wiki. 4-HO-DiPT. [Link]

  • National Institutes of Health. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. [Link]

  • Reagan-Udall Foundation for the FDA. Advancing Psychedelic Clinical Study Design. [Link]

  • Wikipedia. 4-HO-DiPT. [Link]

  • ACS Publications. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. [Link]

  • National Center for Biotechnology Information. Practical considerations in the establishment of psychedelic research programs. [Link]

  • U.S. Food and Drug Administration. FDA Issues First Draft Guidance on Clinical Trials with Psychedelic Drugs. [Link]

  • BRANY. FDA Issues Guidance for Clinical Trials that Research Psychedelics. [Link]

  • National Center for Biotechnology Information. Investigation of the Structure–Activity Relationships of Psilocybin Analogues. [Link]

  • Wikipedia. 4-AcO-DMT. [Link]

  • PubMed Central. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. [Link]

  • ResearchGate. How to set up a psychedelic study: Unique considerations for research involving human participants. [Link]

  • PubMed. Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS. [Link]

  • MDPI. Toxicology and Analysis of Psychoactive Tryptamines. [Link]

  • ACS Publications. Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. [Link]

  • International Union of Crystallography. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. [Link]

  • LJMU Research Online. Investigation of the structure-activity relationships of psilocybin analogues. [Link]

  • National Center for Biotechnology Information. Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. [Link]

  • ResearchGate. (PDF) Bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate: a new crystalline form of psilacetin, an alternative to psilocybin as a psilocin prodrug. [Link]

  • Frontiers. In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin. [Link]

  • ResearchGate. Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. [Link]

  • PubMed Central. Psilocybin analog 4-OH-DiPT enhances fear extinction and GABAergic inhibition of principal neurons in the basolateral amygdala. [Link]

  • ACS Publications. Investigation of the Structure–Activity Relationships of Psilocybin Analogues. [Link]

Sources

Application Notes & Protocols for In Vivo Experimental Design with 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Framework for In Vivo Evaluation of 4-AcO-DIPT

4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT), also known as ipracetin, is a synthetic tryptamine that has garnered interest within the scientific community.[1][2] Structurally related to other 4-substituted tryptamines like psilacetin (4-AcO-DMT), it is classified as a serotonergic psychedelic.[1][3] The primary molecular target for classic psychedelics is the serotonin 2A receptor (5-HT2A).[4][5] Agonism at this receptor is believed to initiate a cascade of neurobiological events that underpin the profound changes in perception, cognition, and mood characteristic of the psychedelic experience.[6]

A critical hypothesis in the pharmacology of 4-AcO-DIPT is its function as a prodrug for 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT).[1][3] This proposed bioactivation, via in vivo deacetylation by esterase enzymes, is analogous to the conversion of psilocybin to psilocin.[3][7] Therefore, robust in vivo experimental design must not only characterize the behavioral and physiological effects of the parent compound but also account for the pharmacology of its active metabolite.

This guide provides a comprehensive framework for designing and executing preclinical in vivo studies with 4-AcO-DIPT. It moves beyond simple procedural lists to explain the scientific rationale behind each experimental choice, ensuring that the generated data is both reliable and mechanistically informative. We will cover essential pre-experimental characterization, pharmacokinetic profiling, core pharmacodynamic and behavioral assays, and advanced mechanistic studies.

Section 1: Pre-Experimental Foundations

Before commencing any in vivo experiments, a rigorous characterization of the test article and a thoughtful consideration of the experimental setup are paramount. These foundational steps prevent costly errors and ensure data integrity.

Compound Characterization and Purity Analysis

The validity of any pharmacological study rests on the identity and purity of the test compound. It is essential to verify the structure and assess the purity of the 4-AcO-DIPT batch being used.

  • Identity Verification: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be used to confirm the chemical structure of 4-AcO-DIPT.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the compound, which should ideally be >95%, with >98% being preferable.[3] Any significant impurities should be identified, as they could possess their own pharmacological activity.

  • Salt Form: Be aware of the salt form of the compound (e.g., acetate, HCl).[8] All dosage calculations must be adjusted based on the formula weight of the specific salt to ensure accurate molar dosing.

Formulation and Vehicle Selection

The method of solubilizing and administering 4-AcO-DIPT can significantly impact its bioavailability and, consequently, the experimental results.

  • Vehicle Choice: For intraperitoneal (IP) administration in rodents, isotonic saline is a common and appropriate vehicle.[3] Some tryptamines may require a small amount of acid, such as tartaric acid, to achieve complete dissolution in an aqueous solution.[3] Other potential solvents include Dimethyl sulfoxide (DMSO) and Polyethylene glycol (PEG), but their potential behavioral or physiological effects must be controlled for.

  • Solubility and Stability: The solubility of 4-AcO-DIPT in the chosen vehicle should be determined to prepare a homogenous solution at the highest required concentration.[8] Stability of the compound in the formulation should also be assessed, especially if solutions are prepared in advance.

  • Control Group: The vehicle control group is the most critical control in the experiment. Animals in this group must receive the identical vehicle preparation, volume, and route of administration as the drug-treated groups.

Ethical Considerations and Animal Welfare

All in vivo research must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. The principles of the 3Rs (Replacement, Reduction, Refinement) should be strictly followed. The use of certain behavioral models, such as the forced swim test, has been criticized for its questionable translatability and animal welfare implications, and its use should be carefully considered.[9][10]

Section 2: Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 4-AcO-DIPT is crucial for interpreting pharmacodynamic data. A key objective is to confirm its hypothesized conversion to 4-HO-DIPT in vivo.

Study Design for Pharmacokinetic Analysis

A typical PK study involves administering a single dose of 4-AcO-DIPT to a cohort of animals (e.g., rats or mice) and collecting biological samples at multiple time points.

ParameterRecommendationRationale
Animal Model Sprague-Dawley Rat or C57BL/6J MouseCommonly used strains with extensive historical data.
Route Intraperitoneal (IP), Oral (PO)IP provides rapid systemic exposure, bypassing first-pass metabolism. PO is more relevant to human use.[1][11]
Dose A single, behaviorally relevant doseThe dose should be informed by pilot studies or literature on similar compounds.
Sampling Serial blood collection (e.g., via tail vein)Allows for a full PK profile from each animal, reducing inter-animal variability.
Time Points e.g., 5, 15, 30, 60, 120, 240, 480 minutesFrequent early sampling captures the absorption phase (Cmax, Tmax), while later points define the elimination phase.
Analytes 4-AcO-DIPT and 4-HO-DIPTQuantifying both the parent drug and the primary active metabolite is essential.
Bioanalytical Method

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drug and metabolite concentrations in biological matrices like plasma due to its high sensitivity and specificity. Validated methods are required to ensure data quality.[12]

Key Parameters and Expected Outcomes

The PK study will determine critical parameters such as:

  • Tmax: Time to reach maximum plasma concentration.

  • Cmax: Maximum plasma concentration.

  • t1/2 (Half-life): Time for plasma concentration to decrease by half.

  • AUC (Area Under the Curve): Total drug exposure over time.

The results should clarify the relationship between 4-AcO-DIPT and 4-HO-DIPT. A rapid disappearance of 4-AcO-DIPT with a corresponding appearance of 4-HO-DIPT would provide strong evidence for its role as a prodrug.[3] This is analogous to studies with 4-AcO-DMT, which confirmed its conversion to psilocin.[7]

Section 3: Pharmacodynamic & Behavioral Assays

Behavioral assays in animal models are indispensable tools for characterizing the psychoactive effects of novel compounds.[13] For psychedelics, specific assays have been developed that show high predictive validity for effects in humans.

Core Assay: The Head-Twitch Response (HTR)

The HTR is a rapid, spasmodic head rotation in rodents, and it is considered the most reliable behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.[4][13][14] Its induction by a compound is a strong indicator of a classic psychedelic-like mechanism. 4-AcO-DIPT is known to induce the HTR in mice.[8]

  • Animals: Male C57BL/6J mice are commonly used. Animals should be habituated to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer 4-AcO-DIPT (or vehicle) via IP injection. A dose-response study is essential.

    • Example Doses: 0.1, 0.3, 1.0, 3.0, 10.0 mg/kg.

    • Positive Control: DOI (e.g., 2.5 mg/kg, IP).[15]

    • Mechanism Confirmation: A separate group pre-treated with a 5-HT2A antagonist (e.g., ketanserin or M100907) followed by an active dose of 4-AcO-DIPT should be included to confirm receptor mediation.

  • Observation: Immediately after injection, place the mouse into an individual, clean observation chamber (e.g., a standard Plexiglas cylinder).

  • Quantification:

    • Manual Scoring: A trained observer, blind to the treatment conditions, counts the number of head twitches over a set period (e.g., the first 30-60 minutes post-injection).[14]

    • Automated Scoring: More advanced methods use a magnet affixed to the animal's head and a surrounding magnetometer coil, or video analysis with machine-learning tools like DeepLabCut, to provide unbiased, automated quantification.[14][16]

  • Data Analysis: The total number of head twitches per observation period is the primary endpoint. Data should be analyzed using a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Habituation Animal Habituation (60 min) Injection IP Injection (Vehicle, Doses, Controls) Habituation->Injection DrugPrep Drug & Vehicle Preparation DrugPrep->Injection Observation Place in Chamber & Record Behavior Injection->Observation Quantify Quantify Head Twitches (Manual or Automated) Observation->Quantify Stats Statistical Analysis (ANOVA) Quantify->Stats Plot Generate Dose-Response Curve Stats->Plot

Caption: Experimental workflow for the rodent head-twitch response (HTR) assay.

Confirmatory Assay: Drug Discrimination

Drug discrimination is a sophisticated behavioral paradigm that assesses the interoceptive (subjective) effects of a drug.[17] Animals are trained to recognize the subjective state produced by a specific drug (the "training drug") and make a corresponding response (e.g., press a specific lever) to receive a reward.

  • Training: Train animals (typically rats or non-human primates) to discriminate a known 5-HT2A agonist hallucinogen (e.g., DOM or LSD) from saline. This process can take several weeks.

  • Testing: Once trained, administer a test drug, such as 4-AcO-DIPT, and observe which lever the animal predominantly presses.

  • Interpretation: If the animals press the drug-appropriate lever after receiving 4-AcO-DIPT, it is said to "substitute" for the training drug. This indicates that 4-AcO-DIPT produces similar subjective effects. Full substitution by 4-AcO-DIPT for DOM has been demonstrated, supporting its classification as a classic psychedelic.[8] This assay provides powerful, functionally relevant data on the compound's psychoactive profile.[18]

Section 4: Mechanistic Studies

Beyond establishing a behavioral profile, it is crucial to investigate the underlying neurobiological mechanisms of 4-AcO-DIPT's action.

Proposed Signaling Pathway of 4-AcO-DIPT

4-AcO-DIPT is hypothesized to be deacetylated to 4-HO-DIPT, which then acts as an agonist at the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.[19] It can also engage other pathways, such as those involving β-arrestin.[19]

Signaling_Pathway cluster_metabolism In Vivo Metabolism cluster_receptor Receptor Activation 4-AcO-DIPT 4-AcO-DIPT 4-HO-DIPT 4-HO-DIPT 4-AcO-DIPT->4-HO-DIPT Esterase 5-HT2A_Receptor 5-HT2A Receptor 4-HO-DIPT->5-HT2A_Receptor Gq_PLC Gq Activation -> Phospholipase C (PLC) 5-HT2A_Receptor->Gq_PLC Behavioral_Effects Psychedelic-like Effects (e.g., HTR) Gq_PLC->Behavioral_Effects

Sources

Application Notes & Protocols: Dosage Calculations for 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT) in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

<

For Research Use Only. Not for human or veterinary use.

Authored by: Senior Application Scientist, Preclinical Pharmacology

Introduction: The Rationale for Precise Dosing

4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT) is a synthetic tryptamine and a structural analog of the psychedelic compound 4-HO-DIPT. Like many 4-substituted tryptamines, it is presumed to act as a prodrug, being rapidly deacetylated in vivo to its active phenolic metabolite, 4-HO-DIPT.[1][2] This active metabolite is believed to exert its primary pharmacological effects through agonism at serotonin 5-HT2A receptors, a mechanism shared by classic psychedelic compounds.[1][3][4][5][6]

The study of such compounds in animal models is crucial for understanding their pharmacokinetic, pharmacodynamic, and toxicological profiles. However, the translation of data from these preclinical models to a human context—or even between different animal species—is a significant challenge. A simplistic dose scaling based on body weight (mg/kg) is often inaccurate because it fails to account for fundamental differences in metabolic rates between species.[7][8] Interspecies variations in drug metabolism, distribution, and excretion can lead to dramatic differences in drug exposure and, consequently, pharmacological effects.

Therefore, a systematic and scientifically validated approach to dose calculation is paramount. The primary goal of this guide is to provide researchers with the theoretical framework and practical protocols necessary to calculate and administer 4-AcO-DIPT doses in animal models with accuracy and reproducibility. The cornerstone of this process is allometric scaling , a method that uses body surface area (BSA) to normalize doses between species, providing a more reliable estimation of equivalent biological effects.[7][8][9] This methodology is endorsed by regulatory bodies like the U.S. Food and Drug Administration (FDA) for estimating safe starting doses in first-in-human clinical trials based on preclinical data.[10][11][12]

Foundational Principles: Allometric Scaling and the Human Equivalent Dose (HED)

Allometric scaling is an empirical method that relates physiological and metabolic parameters to body size. For many systemically administered drugs, key pharmacokinetic parameters like clearance are more closely correlated with an animal's body surface area (and by extension, its basal metabolic rate) than with its body weight.[7][8][9]

The FDA's "Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers" provides a standardized approach for converting animal doses to a Human Equivalent Dose (HED).[10][11][12][13][14] The same principles can be applied in reverse to determine an appropriate Animal Equivalent Dose (AED) from a known human dose or to translate effective doses between different animal species.

The conversion relies on the following formula:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^(0.33) [10][15]

To simplify this calculation, the FDA provides conversion factors based on the concept of K_m (body weight / BSA). To convert an animal dose to HED, the animal dose (in mg/kg) is divided by a species-specific factor.[16][17]

Table 1: Interspecies Dose Conversion Factors

This table summarizes the factors used to convert doses between species based on body surface area, assuming a standard human weight of 60 kg.[10][17]

SpeciesMean Body Weight (kg)BSA (m²)K_m Factor ( kg/m ²)To Convert Animal Dose (mg/kg) to HED (mg/kg), Divide by:To Convert Human Dose (mg/kg) to AED (mg/kg), Multiply by:
Human 601.6237--
Rat 0.150.02566.26.2
Mouse 0.020.007312.312.3
Rabbit 1.80.15123.13.1
Dog 100.50201.81.8
Monkey (Rhesus) 30.25123.13.1

Data adapted from FDA guidance and related publications.[10][17]

Causality Explained: A 10 mg/kg dose in a mouse is not equivalent to a 10 mg/kg dose in a rat or a human. The mouse has a much higher metabolic rate relative to its body weight. Therefore, to achieve a comparable systemic exposure (Area Under the Curve, AUC), a higher mg/kg dose is required in the mouse. The conversion factors in Table 1 account for this metabolic scaling.

Pre-Experimental Workflow and Logic

A successful in vivo study begins long before the first dose is administered. A logical workflow ensures that the chosen dose is relevant, safe, and likely to yield meaningful data.

Pre_Experimental_Workflow A Literature Review & Target Dose Identification B Select Animal Model (e.g., Rat, Mouse) A->B Define species C Allometric Scaling Calculation (Protocol 1) A->C Input: reference dose B->C Input: species weight D Determine Dose Range for Study (e.g., Dose-Response) C->D Output: AED G Final Protocol Design (Dose, Volume, n-number) D->G E Vehicle Selection & Formulation (Protocol 2) E->G Define formulation F Select Administration Route (e.g., IP, IV, PO) F->G Define route H Proceed to In-Vivo Experiment (Protocol 3) G->H

Caption: Pre-experimental workflow for dose determination.

Application Protocols

Protocol 1: Calculating Animal Equivalent Dose (AED) for 4-AcO-DIPT

Objective: To calculate a starting dose of 4-AcO-DIPT for a rat model based on a reported human oral dose range of 6-10 mg.[1]

Materials:

  • Scientific calculator

  • Interspecies Dose Conversion Factors (Table 1)

  • Target human dose information

Procedure:

  • Identify the Human Reference Dose: The reported oral dose range for 4-AcO-DIPT is 6-10 mg. For this calculation, we will use a conservative starting point of 6 mg.

  • Normalize Human Dose to mg/kg: Assume a standard 60 kg human.

    • Dose (mg/kg) = Total Dose (mg) / Body Weight (kg)

    • Dose (mg/kg) = 6 mg / 60 kg = 0.1 mg/kg

  • Select the Animal Model and Conversion Factor: The target animal model is the rat. From Table 1, the factor to convert a human dose to a rat dose is 6.2.

  • Calculate the Animal Equivalent Dose (AED):

    • AED (mg/kg) = Human Dose (mg/kg) x Conversion Factor

    • AED (mg/kg) = 0.1 mg/kg x 6.2 = 0.62 mg/kg

  • Establish a Dose Range: Based on this calculation, a starting dose for exploratory studies in rats would be approximately 0.62 mg/kg. To investigate a dose-response relationship, a range could be selected, such as 0.3, 1.0, and 3.0 mg/kg. A study in rats found that 4-AcO-DIPT substituted for the discriminative stimulus effects of the hallucinogen DOM with an ED50 of approximately 1.5 mg/kg, validating that this calculated range is pharmacologically relevant.[18]

Protocol 2: Vehicle Formulation and Preparation for Intraperitoneal (IP) Administration

Objective: To prepare a 1 mg/mL solution of 4-AcO-DIPT Fumarate in a sterile vehicle suitable for intraperitoneal (IP) injection in rats.

Causality Explained: The choice of vehicle is critical. It must fully solubilize the compound without causing irritation or toxicity to the animal.[19][20] While saline is ideal, many tryptamine salts have limited aqueous solubility. A co-solvent system, such as a small amount of Dimethyl Sulfoxide (DMSO) followed by dilution in saline, is a common strategy. However, the final concentration of DMSO should be kept to a minimum (ideally ≤10%) to avoid potential inflammatory effects. For this protocol, we will use sterile saline, assuming the fumarate salt is sufficiently soluble at the target concentration. Always perform a small-scale solubility test first.

Materials:

  • 4-AcO-DIPT Fumarate

  • Sterile 0.9% Sodium Chloride (Saline)

  • Sterile 15 mL conical tube

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 1 mL syringes

  • Sterile 25-gauge needles

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate Required Mass: To prepare 10 mL of a 1 mg/mL solution, 10 mg of 4-AcO-DIPT Fumarate is required.

  • Weigh Compound: Using a calibrated analytical balance, accurately weigh 10 mg of the compound and transfer it to the sterile 15 mL conical tube.

  • Add Vehicle: Add 10 mL of sterile 0.9% saline to the conical tube.

  • Solubilize: Cap the tube securely and vortex vigorously for 2-3 minutes. Visually inspect the solution against a dark background to ensure complete dissolution. If particulates remain, gentle warming (to 37°C) or brief sonication may be employed.

  • Sterile Filtration (Self-Validation Step): This is a critical step to prevent infection.[21] Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip of the syringe.

  • Transfer to Sterile Vial: Dispense the solution through the filter into a new, sterile vial. This is now your sterile stock solution at a concentration of 1 mg/mL.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, vehicle, and date of preparation. Store appropriately based on known stability data (typically protected from light at 2-8°C for short-term storage).

Protocol 3: Intraperitoneal (IP) Injection in a Rat

Objective: To administer a 1.0 mg/kg dose of 4-AcO-DIPT to a 250g (0.25 kg) rat using the 1 mg/mL solution prepared in Protocol 2.

Causality Explained: IP injection is a common route for systemic administration in rodents, offering rapid absorption. Proper technique is essential to avoid injury to abdominal organs like the bladder or cecum.[21][22][23] The injection should be made into the lower right abdominal quadrant.[21][23]

Materials:

  • Properly restrained rat (e.g., two-person technique or towel wrap)[15][21]

  • Sterile 1 mL syringe with a 25-gauge needle[21]

  • Prepared 1 mg/mL 4-AcO-DIPT solution

  • 70% Isopropyl alcohol wipes

  • Sharps container

Procedure:

  • Calculate Injection Volume:

    • Dose (mg) = Body Weight (kg) x Dose Rate (mg/kg)

    • Dose (mg) = 0.25 kg x 1.0 mg/kg = 0.25 mg

    • Volume (mL) = Dose (mg) / Concentration (mg/mL)

    • Volume (mL) = 0.25 mg / 1.0 mg/mL = 0.25 mL

  • Prepare Syringe: Aseptically draw 0.25 mL of the drug solution into the 1 mL syringe. Remove any air bubbles.

  • Restrain the Animal: Use an approved and practiced restraint technique to securely hold the rat in a supine position (on its back), tilting the head slightly downwards. This allows the abdominal organs to shift cranially, away from the injection site.[15][23]

  • Identify Injection Site: Locate the lower right quadrant of the abdomen, lateral to the midline.[21][23][24] Avoid the midline to prevent damage to the urinary bladder.

  • Administer Injection:

    • Clean the injection site with an alcohol wipe.

    • Insert the needle, bevel up, at approximately a 30-40 degree angle to the abdominal wall.[21][24]

    • Gently aspirate by pulling back slightly on the plunger. If no fluid or blood enters the syringe hub, you are in the peritoneal cavity.[22][23] If you draw back urine (yellow) or intestinal contents (brown/green), withdraw the needle, discard all materials, and prepare a fresh injection.[15]

    • Inject the solution smoothly.

  • Withdraw and Observe: Withdraw the needle and place the animal back in its cage. Dispose of the syringe and needle immediately into a sharps container without recapping.[15][23]

  • Post-Procedure Monitoring: Observe the animal for any signs of distress, such as lethargy, abdominal swelling, or signs of pain. Monitor for expected pharmacological effects, such as the head-twitch response (HTR), which is a behavioral proxy for 5-HT2A receptor activation in rodents.[25][26][27]

Data Interpretation and Behavioral Endpoints

The primary behavioral assay used to screen for 5-HT2A agonist activity in rodents is the Head-Twitch Response (HTR) . This rapid, spasmodic rotational head movement is a reliable proxy for the hallucinogenic potential of serotonergic compounds.[25][26]

HTR_Pathway A 4-AcO-DIPT (Prodrug) B Esterase Hydrolysis (in vivo) A->B Metabolism C 4-HO-DIPT (Active Metabolite) B->C D 5-HT2A Receptor C->D Agonism E Gq/G11 Signaling Cascade D->E Activation F Cortical Layer V Pyramidal Neurons E->F Modulation G Head-Twitch Response (Behavioral Output) F->G Induction

Caption: Putative mechanism leading to the Head-Twitch Response.

When conducting a dose-response study, researchers should quantify the number of head twitches over a set period (e.g., 60 minutes post-injection). This allows for the determination of an ED50 (the dose that produces 50% of the maximal effect), providing a quantitative measure of the compound's potency.

Conclusion and Best Practices

Accurate dosage calculation is the bedrock of reproducible and translatable preclinical research. By rejecting simplistic weight-based scaling in favor of the scientifically validated allometric scaling approach, researchers can significantly improve the quality and relevance of their data. The protocols outlined in this guide provide a comprehensive framework, from theoretical calculation to practical administration. Adherence to these principles, combined with meticulous experimental technique and careful observation, is essential for advancing our understanding of novel pharmacological agents like 4-AcO-DIPT.

References

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

  • Federal Register. (2005). Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability. [Link]

  • UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]

  • Malaca, S., Huestis, M. A., Lattanzio, L., Marsella, L. T., Tagliabracci, A., Carlier, J., Busardò, F. P. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Metabolites, 12(8), 705. [Link]

  • Cunningham, N. R., Anastasio, N. C., Fox, M. A., & Nichols, C. D. (2025). 5-HT2A Receptors: Pharmacology and Functional Selectivity. Pharmacology & Therapeutics, 100059. [Link]

  • ResearchGate. Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]

  • Queen's University. Intraperitoneal Injection in Rats | Animals in Science. [Link]

  • Virginia Tech Research and Innovation. (2017). SOP: Intraperitoneal Injections in the Rat. [Link]

  • UBC Animal Care Committee. TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. [Link]

  • Wikipedia. 5-HT2A receptor. [Link]

  • Wikipedia. 4-AcO-DMT. [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]

  • Cunningham, N. R., Anastasio, N. C., Fox, M. A., & Nichols, C. D. (2025). 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacology & therapeutics, 259, 100059. [Link]

  • Malaca, S., Huestis, M. A., Lattanzio, L., Marsella, L. T., Tagliabracci, A., Carlier, J., & Busardò, F. P. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Metabolites, 12(8), 705. [Link]

  • REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. [Link]

  • Price, P. S., & Frazier, K. M. (2003). Use of body surface area to calculate chemotherapeutic drug dose in dogs: II. Limitations imposed by pharmacokinetic factors. Journal of the American Animal Hospital Association, 39(6), 524–528. [Link]

  • Wikipedia. Serotonin 5-HT2A receptor agonist. [Link]

  • Barn World. (2024). Can Animal Scales Help with Dosage Calculations for Medications?. [Link]

  • GovInfo. Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

  • National Library of Medicine. Guidance for industry : estimating the maximum safe starting dose in initial clinical trials for therapeutics in adult healthy volunteers : pharmacology and toxicology. [Link]

  • Malaca, S., Huestis, M. A., Lattanzio, L., Marsella, L. T., Tagliabracci, A., Carlier, J., & Busardò, F. P. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Metabolites, 12(8), 705. [Link]

  • U.S. Food and Drug Administration. Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

  • Jacob, S., & Nair, A. B. (2022). Dose Conversion Between Animals and Humans: A Practical Solution. Indian Journal of Pharmaceutical Education and Research, 56(3), 600-606. [Link]

  • Malaca, S., Huestis, M. A., Lattanzio, L., Marsella, L. T., Tagliabracci, A., Carlier, J., & Busardò, F. P. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Metabolites, 12(8), 705. [Link]

  • ResearchGate. Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N, N-diisopropyltryptamine in humans: Identification and quantification of its urinary metabolites. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. [Link]

  • Al-Saeed, A. H. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Systematic Reviews in Pharmacy, 11(12), 1609-1616. [Link]

  • ResearchGate. Dosage Calculations Based on Body Surface Area (BSA). [Link]

  • Han, C., & Yu, J. (2021). Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents. AAPS PharmSciTech, 22(3), 96. [Link]

  • Gatch, M. B., Forster, M. J., & Taylor, D. P. (2020). Discriminative Stimulus Effects of Substituted Tryptamines in Rats. ACS chemical neuroscience, 11(14), 2134–2141. [Link]

  • Wikipedia. Head-twitch response. [Link]

  • de la Fuente Revenga, M., Shah, D., Kulkarni, P. M., & González-Maeso, J. (2020). Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. Journal of neuroscience methods, 333, 108579. [Link]

  • Han, C., & Yu, J. (2021). Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents. AAPS PharmSciTech, 22(3), 96. [Link]

  • Labcorp. (2023). Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. [Link]

  • Wikipedia. 4-AcO-DiPT. [Link]

  • Chadeayne, A. R., Pham, D. N., Golen, J. A., Manke, D. R., & Nichols, C. D. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 7(28), 24706–24715. [Link]

  • Gatch, M. B., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Glatfelter, G. C., et al. (2024). In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin. Frontiers in Psychiatry, 14. [Link]

  • ResearchGate. Novel extended-release transdermal formulations of the psychedelic N,N-dimethyltryptamine (DMT). [Link]

  • Gad Consulting Services. Vehicles for Animal Studies. [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. [Link]

Sources

Application Note: Quantitative Analysis of 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT) in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT) is a synthetic tryptamine and a structural analog of psilocin, the active metabolite of psilocybin.[1] As interest in the therapeutic potential of psychedelic compounds grows, robust and reliable analytical methods for their quantification in biological matrices are crucial for both preclinical and clinical research.[1][2] This application note provides a comprehensive guide to the analysis of 4-AcO-DIPT using liquid chromatography-mass spectrometry (LC-MS), a technique offering high sensitivity and selectivity for the detection of tryptamines and their metabolites.[3] The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring accurate quantification of 4-AcO-DIPT in plasma or similar biological samples.

The primary challenge in analyzing 4-AcO-DIPT lies in its potential in-source conversion to 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DIPT) and the need to differentiate it from its metabolites.[4][5][6][7] This protocol is optimized to ensure the integrity of the parent compound during analysis and to provide a clear chromatographic separation from its key metabolic products.

Principle of the Method

This method utilizes a reversed-phase liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) for the separation, identification, and quantification of 4-AcO-DIPT. Biological samples are first subjected to a protein precipitation step to remove interfering macromolecules.[8] The supernatant is then injected into the LC system, where 4-AcO-DIPT and its metabolites are separated on a C18 stationary phase. The separated analytes are then introduced into the mass spectrometer, ionized using electrospray ionization (ESI) in positive mode, and detected using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Experimental Workflow

The overall experimental workflow for the LC-MS analysis of 4-AcO-DIPT is depicted below.

LC-MS Workflow for 4-AcO-DIPT Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Collection s2 Protein Precipitation (Acetonitrile) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Transfer s3->s4 lc Reversed-Phase LC Separation s4->lc Injection ms Tandem MS Detection (ESI+, MRM) lc->ms da Peak Integration & Quantification ms->da dv Method Validation da->dv

Caption: LC-MS workflow for 4-AcO-DIPT analysis.

Materials and Reagents

  • This compound (4-AcO-DIPT) reference standard (Cayman Chemical or equivalent)[9]

  • 4-Hydroxy-N,N-diisopropyltryptamine (4-OH-DIPT) reference standard

  • Internal Standard (IS), e.g., 4-AcO-DIPT-d10 or a structurally similar compound

  • LC-MS grade methanol[9]

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (≥98%)

  • Human plasma (or other relevant biological matrix)

Instrumentation and Analytical Conditions

Liquid Chromatography (LC)

The chromatographic separation of tryptamines is critical for accurate quantification. A C18 column is commonly used for this class of compounds. The use of technologies like MaxPeak High Performance Surfaces can improve peak shape and recovery for Lewis bases like tryptamines.

ParameterRecommended Condition
LC System UHPLC/HPLC system with a binary pump and autosampler
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 10% B for 3 minutes
Mass Spectrometry (MS)

Tandem mass spectrometry in MRM mode provides the necessary selectivity and sensitivity for detecting low concentrations of 4-AcO-DIPT in complex biological matrices.

ParameterRecommended Condition
Mass Spectrometer Triple quadrupole or QTRAP mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500 °C
Ion Spray Voltage +5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen, Medium
MRM Transitions See Table 2

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Prepare a 1 mg/mL stock solution of 4-AcO-DIPT and the internal standard in methanol. Store at -20°C.[9]

  • Perform serial dilutions of the 4-AcO-DIPT stock solution with 50:50 methanol:water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for sample clean-up in bioanalysis.[8]

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

Data Analysis and Expected Results

Mass Spectral Fragmentation

The fragmentation of 4-AcO-DIPT in positive ESI mode is characterized by the loss of the diisopropyl amine group and the acetyl group.[9] The most intense fragment ion is typically observed at m/z 160.0758.[9] Understanding these fragmentation patterns is crucial for setting up the MRM transitions.[10][11]

Table 2: MRM Transitions for 4-AcO-DIPT and its Metabolite

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-AcO-DIPT305.2202.125
305.2160.135
4-OH-DIPT263.2160.130
263.2117.140
IS (example)VariesVariesVaries

Note: Collision energies should be optimized for the specific instrument used.

Method Validation

A comprehensive validation of the LC-MS method should be performed according to established guidelines to ensure its reliability for the intended application.[12][13] Key validation parameters include:

  • Selectivity: Assessed by analyzing blank matrix samples to check for interferences at the retention times of the analytes.[12]

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.[14]

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (RSD) should be ≤15% (≤20% for LLOQ).[14]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[2][14]

  • Matrix Effect: The influence of matrix components on the ionization of the analytes.

  • Stability: Assessed under various storage and handling conditions (e.g., freeze-thaw, bench-top).[15]

Metabolite Identification

The primary metabolite of 4-AcO-DIPT is 4-OH-DIPT, formed through ester hydrolysis.[4][5] Other potential metabolites include products of O-glucuronidation, O-sulfation, N-oxidation, and N-dealkylation.[4][5][6][7] For comprehensive metabolite profiling, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended. The optimal biomarkers for identifying 4-AcO-DIPT consumption are 4-OH-DIPT, 4-OH-iPT, and 4-OH-DiPT-N-oxide.[5][9]

The metabolic pathway from 4-AcO-DIPT is illustrated below.

Metabolic Pathway of 4-AcO-DIPT parent 4-AcO-DIPT m1 4-OH-DIPT (Ester Hydrolysis) parent->m1 m2 Phase II Metabolites (Glucuronidation, Sulfation) m1->m2 m3 Oxidative Metabolites (N-oxidation, N-dealkylation) m1->m3

Caption: Metabolic pathway of 4-AcO-DIPT.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Column degradation, inappropriate mobile phase pHUse a new column, ensure mobile phase pH is appropriate for the analyte pKa. Consider columns with advanced surface technology.
Low Sensitivity Matrix effects, poor ionization efficiencyOptimize sample preparation to remove interferences, adjust ion source parameters.[16]
In-source Fragmentation High source temperature or voltageOptimize ion source conditions to minimize the breakdown of 4-AcO-DIPT to 4-OH-DIPT.
Poor Reproducibility Inconsistent sample preparation, instrument driftEnsure consistent pipetting and vortexing, perform system suitability tests before each run.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in biological matrices. By carefully optimizing sample preparation, chromatographic separation, and mass spectrometric detection, researchers can obtain high-quality data to support pharmacokinetic studies and other research endeavors in the field of psychedelic drug development. Adherence to rigorous method validation principles is essential for ensuring the accuracy and reliability of the results.

References

  • Malaca, S., Huestis, M. A., Lattanzio, L., Marsella, L. T., Tagliabracci, A., Carlier, J., Busardò, F. P. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Metabolites, 12(8), 705. [Link]

  • Waters Corporation. (n.d.). Single Method for the Separation and Detection of Psilocybin, Related Tryptamines, and Beta-Carbolines Found in Psychedelic Mushrooms. [Link]

  • Malaca, S., Huestis, M. A., Lattanzio, L., Marsella, L. T., Tagliabracci, A., Carlier, J., & Busardò, F. P. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Metabolites, 12(8), 705. [Link]

  • Malaca, S., et al. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Metabolites. [Link]

  • Giorgetti, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]

  • Auwaerter, V., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Drug Testing and Analysis. [Link]

  • Malaca, S., et al. (2022). 4-AcO-DiPT high-resolution tandem-mass-spectrometry spectrum and suggested fragmentation in positive-ionization mode. ResearchGate. [Link]

  • Giorgetti, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. PubMed. [Link]

  • Kerrigan, S., et al. (2018). High-Performance Thin-Layer Chromatography (HPTLC) of Tryptamine-Based Hallucinogens. ProQuest. [Link]

  • Kerrigan, S., et al. (2020). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest. [Link]

  • Malaca, S., et al. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. PubMed. [Link]

  • Malaca, S., et al. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. ResearchGate. [Link]

  • Malaca, S., et al. (2022). 4-AcO-DiPT high-resolution tandem-mass-spectrometry spectrum and suggested fragmentation in positive-ionization mode. ResearchGate. [Link]

  • Tan, Z., et al. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. RSC Publishing. [Link]

  • Pal, R., et al. (2024). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. MDPI. [Link]

  • Giorgetti, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Semantic Scholar. [Link]

  • Chade, H. D., et al. (2023). Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Carlier, J., et al. (2021). Toxicology and Analysis of Psychoactive Tryptamines. MDPI. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Dolder, P. C., et al. (2021). Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma. ResearchGate. [Link]

  • Quinete, N. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

Sources

Application of 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT) in Behavioral Pharmacology: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT), also known as ipracetin, is a synthetic tryptamine that has emerged as a compound of significant interest in psychopharmacological research.[1] Structurally related to psilocin and other psychedelic tryptamines, 4-AcO-DIPT is believed to function as a prodrug for 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT), exerting its primary effects through agonism at the serotonin 5-HT₂A receptor.[1][2] This mechanism is shared by classic psychedelics like psilocybin and LSD, making 4-AcO-DIPT a valuable tool for investigating the neurobiology of perception, cognition, and mood.[3][4][5] This guide provides detailed application notes and experimental protocols for researchers utilizing 4-AcO-DIPT in preclinical behavioral pharmacology studies. We focus on established rodent models that are predictive of psychedelic activity in humans, offering insights into experimental design, causality, and data interpretation.

Introduction and Pharmacological Profile

4-AcO-DIPT belongs to the 4-substituted tryptamine class and is the acetate ester of 4-HO-DIPT.[1][6] First described in the scientific literature by Alexander Shulgin, it has since been identified as a novel psychoactive substance (NPS) in recreational drug markets.[1] For researchers, its utility lies in its psilocybin-like pharmacological profile and its potential to elucidate the structure-activity relationships of serotonergic hallucinogens.[6][7]

Mechanism of Action: A Prodrug Hypothesis

The central hypothesis for the bioactivity of 4-AcO-DIPT is its role as a prodrug. In vivo, esterase enzymes are thought to rapidly cleave the 4-acetoxy group, yielding the pharmacologically active metabolite, 4-HO-DIPT.[1][8][9][10][11] This biotransformation is analogous to the dephosphorylation of psilocybin to psilocin.[12][13] The resulting 4-HO-DIPT is a potent agonist at serotonin receptors, with a particularly high affinity for the 5-HT₂A subtype, which is the primary molecular target responsible for the psychedelic effects of this class of compounds.[3][5][14] All tryptamine derivatives with psychedelic properties induce the head-twitch response in mice, a behavior directly linked to 5-HT₂A activation.[6]

Metabolic_Activation_of_4-AcO-DIPT cluster_0 Systemic Circulation / Pre-Synaptic Space cluster_1 Post-Synaptic Neuron 4_AcO_DIPT 4-AcO-DIPT (Administered Prodrug) 4_HO_DIPT 4-HO-DIPT (Active Metabolite) 4_AcO_DIPT->4_HO_DIPT Deacetylation (Esterase Enzymes) 5HT2A_Receptor 5-HT₂A Receptor 4_HO_DIPT->5HT2A_Receptor Agonism Downstream_Signaling Psychedelic Effects (e.g., Head-Twitch Response) 5HT2A_Receptor->Downstream_Signaling Signal Transduction

Caption: Metabolic conversion of 4-AcO-DIPT to 4-HO-DIPT and subsequent 5-HT₂A receptor agonism.

Comparative Pharmacology

In vitro studies show that O-acetylation reduces the 5-HT₂A potency of 4-hydroxy-N,N-dialkyltryptamines by approximately 10 to 20-fold.[6] However, in vivo behavioral assays, such as the head-twitch response (HTR), show little difference in potency between the 4-acetoxy and 4-hydroxy forms, supporting the prodrug hypothesis.[6][7] When compared to other tryptamines, compounds with N,N-diisopropyl substitutions, like 4-AcO-DIPT and 4-HO-DIPT, are generally less potent than their dimethyl, diethyl, or N-methyl-N-isopropyl counterparts in drug discrimination studies.[15][16]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) & Behavioral Potencies

Compound 5-HT₂A Affinity (Ki, nM) HTR Potency (ED₅₀, mg/kg) Drug Discrimination (DOM) Potency (ED₅₀, mg/kg)
4-AcO-DIPT Lower affinity than 4-OH-DIPT[17] ~1.5 - 2.5 2.2[16]
4-HO-DIPT Higher affinity than 4-AcO-DIPT[17] 1.03[18] 1.1[16]
4-AcO-DMT 224[17] ~1.0 - 1.5 1.0[16]
Psilocin (4-OH-DMT) 84[17] ~0.5 - 1.0 0.51[16]

Note: Data are compiled from multiple sources and experimental conditions may vary. Values should be considered illustrative.

Core Behavioral Assays for 4-AcO-DIPT

The following protocols outline key behavioral paradigms for assessing the psychedelic-like properties of 4-AcO-DIPT in rodents. These assays have high predictive validity for hallucinogenic potential in humans.[3][4]

Head-Twitch Response (HTR)

Expertise & Rationale: The HTR is a rapid, side-to-side head shake that is a reliable behavioral proxy for 5-HT₂A receptor activation in rodents.[19][20] Crucially, it is induced by serotonergic psychedelics but not by non-psychedelic 5-HT₂A agonists, giving it strong predictive validity for hallucinogenic potential.[3][21] This assay is ideal for initial screening, dose-response characterization, and confirming the 5-HT₂A-mediated mechanism of 4-AcO-DIPT.

Protocol:

  • Animals: Male C57BL/6J mice (8-12 weeks old) are commonly used due to their robust HTR. House animals in groups with ad libitum access to food and water on a 12-h light/dark cycle. Allow at least one week of acclimatization before testing.

  • Drug Preparation: Prepare 4-AcO-DIPT acetate in isotonic saline (0.9% NaCl).[6][7] Prepare a stock solution and perform serial dilutions to achieve the desired dose range (e.g., 0.1 - 3.0 mg/kg). The solution should be prepared fresh on the day of the experiment.

  • Experimental Procedure:

    • Habituate mice to the testing environment (e.g., a standard Plexiglas cylinder) for 30-60 minutes before injection.

    • Administer the test compound (4-AcO-DIPT) or vehicle via intraperitoneal (IP) injection at a volume of 5 mL/kg.[6][7]

    • Immediately after injection, place the mouse back into the observation chamber.

    • Record the number of head twitches for a period of 30-60 minutes.[18] Observation can be done by a trained experimenter blind to the treatment conditions or via automated systems.

  • Automated HTR Detection (Self-Validating System): For enhanced objectivity and throughput, an automated system is recommended.[18][20]

    • Surgical Prep: Anesthetize the mouse and attach a small neodymium magnet to the dorsal surface of the cranium with dental cement. Allow a two-week recovery period.[18]

    • Detection: Place the animal's chamber within a magnetometer coil. The rapid, high-frequency head movement of an HTR induces a characteristic waveform in the coil's voltage, which can be recorded and automatically counted by software.[20] This removes observer bias and provides a continuous, quantitative record of the behavior.

  • Data Analysis: Analyze the total number of head twitches using a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control. Calculate the ED₅₀ value from the dose-response curve.

HTR_Workflow cluster_acclimatization Phase 1: Preparation cluster_experiment Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Animal Acclimatization (1 week) A2 Habituation to Chamber (30-60 min) A1->A2 B2 Administer IP Injection (Vehicle or Drug) B1 Prepare 4-AcO-DIPT in Saline B1->B2 B3 Place in Chamber & Record HTRs (30-60 min) B2->B3 C1 Quantify Head Twitches (Manual or Automated) C2 Statistical Analysis (ANOVA) C1->C2 C3 Generate Dose-Response Curve & Calculate ED₅₀ C2->C3

Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.

Drug Discrimination

Expertise & Rationale: Drug discrimination is a sophisticated behavioral assay that assesses the interoceptive (subjective) effects of a compound. Animals are trained to recognize the internal state produced by a specific drug and respond accordingly to receive a reward. The ability of a novel compound like 4-AcO-DIPT to substitute for a known hallucinogen provides strong evidence of a shared subjective experience, likely mediated by a common mechanism of action.[15] This is considered a gold-standard preclinical model for abuse liability and psychoactive effects.

Protocol:

  • Animals: Male Sprague-Dawley rats (250-350g) are frequently used.[15][16] They should be food-restricted to 85-90% of their free-feeding body weight to ensure motivation for the food reward. Water is available ad libitum in the home cage.

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Training Phase:

    • Train rats to press a lever for a food reward (e.g., 45 mg sucrose pellets) on a fixed-ratio (FR) schedule.

    • Once responding is stable, begin discrimination training. Administer a known hallucinogen, such as 2,5-dimethoxy-4-methylamphetamine (DOM; 0.5 mg/kg, IP), 30 minutes before the session.[15][16] On these "drug" days, only responses on one lever (the "drug-appropriate" lever) are reinforced.

    • On alternate days, administer saline vehicle 30 minutes before the session. On these "saline" days, only responses on the other lever (the "saline-appropriate" lever) are reinforced.

    • Continue this training until rats reliably complete at least 80% of their responses on the correct lever before receiving the first reward.

  • Substitution Testing:

    • Once training criteria are met, begin substitution test sessions. Administer a dose of 4-AcO-DIPT (e.g., 0.3 - 3.0 mg/kg, IP) 30 minutes prior to the session.[15][22]

    • During test sessions, responses on either lever are reinforced to avoid biasing the animal's choice.

    • Record the percentage of responses made on the drug-appropriate lever and the overall response rate.

  • Data Analysis: Full substitution is typically defined as >80% of responses on the drug-appropriate lever. Partial substitution is 20-80%. Calculate the ED₅₀ for substitution. A significant decrease in response rate indicates potential motor-impairing or sedative effects.[15][16]

Table 2: Expected Outcomes in Drug Discrimination

Compound Tested Pre-treatment Time Expected Result Rationale
Saline (Vehicle) 30 min <20% Drug-Lever Responding Establishes baseline and control.
DOM (Training Drug) 30 min >80% Drug-Lever Responding Confirms the animal remembers the training cue.
4-AcO-DIPT 30 min Dose-dependent increase in Drug-Lever Responding. Expected to fully substitute.[15][16] Shared 5-HT₂A mechanism produces similar subjective effects to DOM.

| Ketanserin + 4-AcO-DIPT | 60 min (Ketanserin) / 30 min (4-AcO-DIPT) | Blocks substitution | A 5-HT₂A antagonist (Ketanserin) will prevent 4-AcO-DIPT from producing the DOM-like cue. |

Drug_Discrimination_Workflow cluster_training Phase 1: Training cluster_testing Phase 2: Substitution Testing cluster_analysis Phase 3: Analysis T1 Food Restriction & Lever Press Training T2 Discrimination Training: DOM vs. Saline T1->T2 T3 Achieve >80% Accuracy T2->T3 S1 Administer 4-AcO-DIPT (Test Dose) S2 Test Session (Both levers reinforced) S1->S2 S3 Record % Drug-Lever Responding & Rate S2->S3 A1 Determine Full or Partial Substitution A2 Generate Dose-Effect Curve & Calculate ED₅₀ A1->A2

Caption: Workflow for the Drug Discrimination paradigm.

Concluding Remarks and Future Directions

This compound is a valuable pharmacological tool for probing the function of the serotonergic system, particularly the 5-HT₂A receptor. The protocols detailed herein, including the Head-Twitch Response and Drug Discrimination assays, provide robust and validated methods for characterizing its behavioral effects in preclinical models. By employing these self-validating systems, researchers can confidently assess the psychedelic-like properties of 4-AcO-DIPT and related compounds. Future research could expand upon these core assays to investigate the effects of 4-AcO-DIPT on other behavioral domains, such as sensorimotor gating (prepulse inhibition), cognition, and its potential therapeutic effects in models of psychiatric and substance use disorders, similar to studies conducted with the related compound 4-AcO-DMT.[23]

References

  • Hanks, J. B., & Gonzalez-Maeso, J. (2013). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience, 4(1), 33–42. [Link]

  • Blossom Analysis. (2012). Animal models of serotonergic psychedelics. [Link]

  • American Chemical Society. (2013). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience. [Link]

  • Wikipedia. 4-AcO-DMT. [Link]

  • Wikipedia. 4-AcO-DiPT. [Link]

  • PsychonautWiki. 4-AcO-DiPT. [Link]

  • National Institutes of Health. (2013). Animal models of serotonergic psychedelics. PubMed. [Link]

  • ACS Laboratory. (2024). What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog. [Link]

  • ResearchGate. (2013). (PDF) Animal Models of Serotonergic Psychedelics. [Link]

  • Gatch, M. B., et al. (2021). Discriminative Stimulus Effects of Substituted Tryptamines in Rats. ACS Pharmacology & Translational Science. [Link]

  • Glatfelter, G. C., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. [Link]

  • Gatch, M. B., et al. (2021). Discriminative Stimulus Effects of Substituted Tryptamines in Rats. ACS Publications. [Link]

  • Brandt, S. D., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology. [Link]

  • Wikipedia. 4-AcO-DPT. [Link]

  • Gatch, M. B., et al. (2017). Behavioral effects of three synthetic tryptamine derivatives in rodents. PubMed. [Link]

  • Gatch, M. B., et al. (2021). Discriminative Stimulus Effects of Substituted Tryptamines in Rats. ACS Publications. [Link]

  • Chadeayne, A. R., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega. [Link]

  • Klein, A. K., et al. (2021). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Halberstadt, A. L., et al. (2019). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropsychopharmacology. [Link]

  • Glatfelter, G. C., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. [Link]

  • Cannaert, A., et al. (2022). Human Hepatocyte 4-Acetoxy- N, N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Metabolites. [Link]

  • Recovered.org. (n.d.). Understanding the Risks and Benefits of 4-AcO-DMT. [Link]

  • Malcolm, B., & Thomas, K. (2022). Toxicology and Analysis of Psychoactive Tryptamines. Toxics. [Link]

  • Vargas-Pérez, H., et al. (2017). A single administration of the hallucinogen, 4-acetoxy-dimethyltryptamine, prevents the shift to a drug-dependent state and the expression of withdrawal aversions in rodents. Journal of Psychopharmacology. [Link]

  • Wikipedia. Head-twitch response. [Link]

  • Cannaert, A., et al. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Oakland University Institutional Repository. [Link]

  • Halberstadt, A. L., et al. (2023). Use of the head-twitch response to investigate the structure-activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Psychopharmacology. [Link]

  • Glatfelter, G. C., et al. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Chemical Neuroscience. [Link]

  • Cannaert, A., et al. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. National Institutes of Health. [Link]

  • ResearchGate. (2022). (PDF) Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. [Link]

  • ResearchGate. (2022). (PDF) Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology. [Link]

  • Wikipedia. MiPT. [Link]

  • Heal, D. J., & Smith, S. L. (1980). Behavioural changes induced by N,N-dimethyl-tryptamine in rodents. PubMed. [Link]

Sources

Application Notes and Protocols for the Radiolabeling of 4-Acetoxy-N,N-diisopropyltryptamine for PET Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for the synthesis and radiolabeling of 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT) with positron-emitting radionuclides, specifically Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), for use in Positron Emission Tomography (PET) studies. 4-AcO-DIPT is a psychedelic tryptamine and a suspected prodrug of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), a potent serotonin 5-HT₂ₐ receptor agonist.[1][2][3] PET imaging with a radiolabeled version of this compound could provide invaluable insights into the in vivo distribution, kinetics, and receptor occupancy of this class of psychoactive molecules. This document outlines detailed, step-by-step protocols for the synthesis of necessary precursors, subsequent radiolabeling reactions, and stringent quality control procedures to ensure the final radiotracer is suitable for preclinical and potentially clinical research. The methodologies are grounded in established radiochemical principles and supported by authoritative references.

Introduction and Rationale

The serotonin 2A (5-HT₂ₐ) receptor is a key target in neuroscience research, implicated in various physiological processes and psychiatric conditions.[4][5] Psychedelic compounds, such as psilocybin and its active metabolite psilocin, exert their effects primarily through agonism at the 5-HT₂ₐ receptor.[6][7] this compound (4-AcO-DIPT) is a synthetic tryptamine that is structurally related to psilocin.[1][8] It is believed to be rapidly deacetylated in vivo to the more active 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT).[1][7][9]

The development of a PET radiotracer for 4-AcO-DIPT or its active metabolite would enable the non-invasive in vivo visualization and quantification of its brain kinetics and target engagement.[2][10] Such a tool would be invaluable for understanding the pharmacokinetics and pharmacodynamics of this compound, elucidating its mechanism of action, and potentially aiding in the development of novel therapeutics targeting the serotonergic system.

This guide presents two potential radiolabeling strategies:

  • [¹¹C]4-AcO-DIPT: Labeling the acetyl group with Carbon-11. This approach offers the advantage of labeling the prodrug directly. Carbon-11 has a short half-life of 20.4 minutes, which is suitable for studying the rapid kinetics of tryptamines and allows for multiple PET scans in the same subject on the same day.[11]

  • [¹⁸F]Fluoro-4-HO-DiPT: Introducing a Fluorine-18 atom onto the indole ring of the active metabolite, 4-HO-DiPT. Fluorine-18 has a longer half-life of 109.8 minutes, allowing for longer imaging studies and centralized production and distribution of the radiotracer.[12]

Synthesis of Precursors

The successful radiosynthesis of the target compounds hinges on the availability of high-purity precursor molecules. The following section details the synthetic routes to the required precursors for both [¹¹C] and [¹⁸F] labeling.

Synthesis of 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) - Precursor for [¹¹C]Labeling

The synthesis of 4-HO-DiPT is the first crucial step, as it serves as the direct precursor for the [¹¹C]acetylation reaction. The synthesis of the related compound 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) has been well-documented and can be adapted for the synthesis of the diisopropyl analogue.[4][13][14] The general strategy involves the protection of the 4-hydroxy group of indole, followed by the introduction of the diisopropylaminoethyl side chain.

Workflow for 4-HO-DIPT Synthesis

G cluster_0 Precursor Synthesis: 4-HO-DIPT 4-Benzyloxyindole 4-Benzyloxyindole Indole-3-glyoxylamide Indole-3-glyoxylamide 4-Benzyloxyindole->Indole-3-glyoxylamide 1. Oxalyl chloride 2. Diisopropylamine 4-Benzyloxy-N,N-diisopropyltryptamine 4-Benzyloxy-N,N-diisopropyltryptamine Indole-3-glyoxylamide->4-Benzyloxy-N,N-diisopropyltryptamine Reduction (e.g., LiAlH4) 4-HO-DIPT 4-HO-DIPT 4-Benzyloxy-N,N-diisopropyltryptamine->4-HO-DIPT Debenzylation (e.g., H2, Pd/C)

Caption: Synthetic scheme for the 4-HO-DIPT precursor.

Protocol 2.1: Synthesis of 4-HO-DIPT

  • Step 1: Synthesis of N,N-Diisopropyl-2-(4-benzyloxy-1H-indol-3-yl)-2-oxoacetamide.

    • To a solution of 4-benzyloxyindole (1.0 eq) in anhydrous diethyl ether at 0 °C, add oxalyl chloride (2.0 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Cool the mixture back to 0 °C and add a solution of diisopropylamine (4.0 eq) in diethyl ether dropwise.

    • Stir the reaction overnight at room temperature.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of 4-Benzyloxy-N,N-diisopropyltryptamine.

    • To a suspension of lithium aluminum hydride (LAH) (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the glyoxylamide from Step 1 (1.0 eq) in THF dropwise.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water (Fieser workup).

    • Filter the resulting suspension and wash the solid with THF.

    • Concentrate the filtrate and purify the residue by column chromatography.

  • Step 3: Synthesis of 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT).

    • Dissolve the protected tryptamine from Step 2 in methanol.

    • Add palladium on carbon (10% w/w) to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite and wash the filter cake with methanol.

    • Concentrate the filtrate to yield 4-HO-DIPT. The product can be further purified by recrystallization if necessary.

Synthesis of a Precursor for [¹⁸F]Labeling

For [¹⁸F]fluorination, a precursor with a suitable leaving group on the indole ring is required. A common strategy for aromatic radiofluorination is the nucleophilic substitution of a nitro group or a halogen. The synthesis of a 5-nitro-4-hydroxy-N,N-diisopropyltryptamine precursor is proposed here.

Protocol 2.2: Synthesis of 5-Nitro-4-hydroxy-N,N-diisopropyltryptamine

  • Step 1: Nitration of 4-Benzyloxyindole.

    • Dissolve 4-benzyloxyindole in acetic acid.

    • Cool the solution to 0-5 °C and slowly add a solution of nitric acid in acetic acid.

    • Stir the reaction at low temperature for 1-2 hours.

    • Pour the reaction mixture into ice water and collect the precipitated product by filtration.

  • Step 2: Synthesis of 5-Nitro-4-benzyloxy-N,N-diisopropyltryptamine.

    • Follow the procedures outlined in Protocol 2.1, Steps 1 and 2, starting with 5-nitro-4-benzyloxyindole.

  • Step 3: Synthesis of 5-Nitro-4-hydroxy-N,N-diisopropyltryptamine.

    • Follow the debenzylation procedure in Protocol 2.1, Step 3.

Radiolabeling Procedures

All radiolabeling procedures must be carried out in a shielded hot cell using automated synthesis modules.

Synthesis of [¹¹C]this compound ([¹¹C]4-AcO-DIPT)

This procedure involves the O-acetylation of the 4-HO-DIPT precursor with [¹¹C]acetyl chloride, which is generated in situ from [¹¹C]CO₂.

Workflow for [¹¹C]4-AcO-DIPT Synthesis

G cluster_1 Radiosynthesis: [¹¹C]4-AcO-DIPT [¹¹C]CO₂ [¹¹C]CO₂ [¹¹C]CH₃I [¹¹C]CH₃I [¹¹C]CO₂->[¹¹C]CH₃I LiAlH₄, HI [¹¹C]CH₃MgI [¹¹C]CH₃MgI [¹¹C]CH₃I->[¹¹C]CH₃MgI Mg [¹¹C]Acetic Acid [¹¹C]Acetic Acid [¹¹C]CH₃MgI->[¹¹C]Acetic Acid CO₂ [¹¹C]Acetyl Chloride [¹¹C]Acetyl Chloride [¹¹C]Acetic Acid->[¹¹C]Acetyl Chloride SOCl₂ [¹¹C]4-AcO-DIPT [¹¹C]4-AcO-DIPT [¹¹C]Acetyl Chloride->[¹¹C]4-AcO-DIPT 4-HO-DIPT, Base

Caption: Radiosynthesis scheme for [¹¹C]4-AcO-DIPT.

Protocol 3.1: [¹¹C]Acetylation

  • Production of [¹¹C]CO₂: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[11]

  • Synthesis of [¹¹C]Acetyl Chloride:

    • Trap the [¹¹C]CO₂ in a solution of methylmagnesium bromide in THF at 0 °C.

    • After trapping, allow the reaction to warm to room temperature for 2 minutes.

    • Quench the reaction with aqueous HCl.

    • The resulting [¹¹C]acetic acid is then treated with thionyl chloride to generate [¹¹C]acetyl chloride, which is distilled into the reaction vessel.

  • Radiolabeling Reaction:

    • A solution of 4-HO-DIPT (1-2 mg) in anhydrous acetone containing a non-nucleophilic base (e.g., proton sponge, 1.5 eq) is prepared in the reaction vessel.

    • The [¹¹C]acetyl chloride is bubbled through this solution at room temperature.

    • The reaction is allowed to proceed for 5 minutes at 50 °C.

  • Purification:

    • The reaction mixture is quenched with water and injected onto a semi-preparative HPLC system for purification.

    • HPLC Conditions:

      • Column: C18 reverse-phase (e.g., 10 x 250 mm)

      • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (containing 0.1% trifluoroacetic acid).

      • Flow Rate: 4-5 mL/min.

      • Detection: UV (280 nm) and radioactivity detectors in series.

    • The fraction corresponding to [¹¹C]4-AcO-DIPT is collected.

  • Formulation:

    • The collected fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product.

    • The cartridge is washed with sterile water to remove residual HPLC solvents.

    • The final product is eluted from the cartridge with sterile ethanol and diluted with sterile saline for injection to achieve a final ethanol concentration of <10%.

    • The final product is passed through a 0.22 µm sterile filter into a sterile vial.

Synthesis of 5-[¹⁸F]Fluoro-4-hydroxy-N,N-diisopropyltryptamine (5-[¹⁸F]Fluoro-4-HO-DIPT)

This procedure involves the nucleophilic substitution of the nitro group in the precursor with [¹⁸F]fluoride.[12][15]

Workflow for 5-[¹⁸F]Fluoro-4-HO-DIPT Synthesis

G cluster_2 Radiosynthesis: 5-[¹⁸F]Fluoro-4-HO-DIPT [¹⁸F]Fluoride [¹⁸F]Fluoride K[¹⁸F]F-Kryptofix Complex K[¹⁸F]F-Kryptofix Complex [¹⁸F]Fluoride->K[¹⁸F]F-Kryptofix Complex K₂CO₃, Kryptofix 2.2.2. 5-[¹⁸F]Fluoro-4-HO-DIPT 5-[¹⁸F]Fluoro-4-HO-DIPT K[¹⁸F]F-Kryptofix Complex->5-[¹⁸F]Fluoro-4-HO-DIPT 5-Nitro-4-HO-DIPT precursor, DMSO, Heat

Caption: Radiosynthesis scheme for 5-[¹⁸F]Fluoro-4-HO-DIPT.

Protocol 3.2: [¹⁸F]Fluorination

  • [¹⁸F]Fluoride Production and Activation:

    • [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

    • The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

    • The [¹⁸F]fluoride is eluted with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

    • The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at 110 °C to yield the anhydrous, reactive K[¹⁸F]F-K₂₂₂ complex.

  • Radiolabeling Reaction:

    • A solution of the 5-nitro-4-hydroxy-N,N-diisopropyltryptamine precursor (3-5 mg) in anhydrous dimethyl sulfoxide (DMSO) is added to the dried K[¹⁸F]F-K₂₂₂ complex.

    • The reaction vessel is sealed and heated at 150-180 °C for 15-20 minutes.

  • Purification and Formulation:

    • The purification and formulation steps are analogous to those described in Protocol 3.1 (Steps 4 and 5), with adjustments to the HPLC mobile phase as needed to achieve optimal separation of the fluorinated product from the precursor and byproducts.

Quality Control

Stringent quality control is mandatory to ensure the identity, purity, and safety of the final radiotracer preparation before administration.

Parameter Specification Method
Radiochemical Purity > 95%Analytical Radio-HPLC
Identity of Radiotracer Co-elution with an authentic, non-radioactive standardAnalytical Radio-HPLC
Specific Activity > 1 Ci/µmol at the time of injectionCalculated from the radioactivity and the mass of the compound determined by HPLC with a calibrated UV detector
pH 4.5 - 7.5pH paper or calibrated pH meter
Residual Solvents Ethanol < 10% v/v, Acetonitrile < 410 ppmGas Chromatography (GC)
Sterility SterileSterility testing according to pharmacopeia standards
Endotoxin Level < 175 EU/V (where V is the maximum recommended dose in mL)Limulus Amebocyte Lysate (LAL) test

Analytical HPLC Conditions:

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA is typically used.

  • Flow Rate: 1 mL/min

  • Detection: UV (280 nm) and radioactivity detectors.

Discussion and Causality

  • Choice of Precursor: The selection of a benzyl-protected 4-hydroxyindole is a standard and robust strategy in indole chemistry, providing a stable intermediate that can withstand the reaction conditions for side-chain elaboration.[4] The nitro group was chosen as a leaving group for [¹⁸F]fluorination due to its strong electron-withdrawing nature, which activates the aromatic ring towards nucleophilic substitution.[12]

  • Radiolabeling Conditions: For [¹¹C]acetylation, the in-situ generation of [¹¹C]acetyl chloride from [¹¹C]CO₂ via a Grignard reaction is a well-established method. The use of a non-nucleophilic base is critical to prevent side reactions with the highly reactive acetylating agent. For [¹⁸F]fluorination, the use of the K[¹⁸F]F-Kryptofix complex is standard practice to enhance the nucleophilicity of the fluoride ion.[12] High temperatures are often necessary for nucleophilic aromatic substitution on electron-rich indole rings.

  • Purification: Reverse-phase HPLC is the gold standard for the purification of radiopharmaceuticals, offering high resolution to separate the desired radiolabeled product from unreacted precursors, byproducts, and radiochemical impurities.[16][17] The subsequent solid-phase extraction (SPE) with a C18 cartridge is an efficient method for solvent exchange and formulation into a physiologically compatible medium.

Conclusion

The protocols detailed in these application notes provide a viable pathway for the synthesis and radiolabeling of this compound and its active metabolite for PET imaging. While these methods are based on established radiochemical principles and literature precedents for similar molecules, optimization of reaction conditions, particularly for the radiolabeling and purification steps, will be necessary to achieve optimal radiochemical yields, purity, and specific activity. The development of these novel radiotracers has the potential to significantly advance our understanding of the in vivo pharmacology of psychedelic tryptamines and their role in the central nervous system.

References

  • Laban, N. C., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 273–279. [Link]

  • Laban, N. C., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. ResearchGate. [Link]

  • N,N-diisopropyltryptamine. (2021). American Chemical Society. [Link]

  • Hasler, F., et al. (2009). A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine. Frontiers in Pharmacology. [Link]

  • Malaca, S., et al. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Toxics, 10(8), 443. [Link]

  • Preshlock, S., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews, 116(2), 719–766. [Link]

  • Paterson, L. M., et al. (2014). PET tracers for serotonin receptors and their applications. Central Nervous System Agents in Medicinal Chemistry, 14(2), 96–112. [Link]

  • Laban, N. C., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. PubMed. [Link]

  • Brooks, A. F., et al. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. Journal of Labelled Compounds and Radiopharmaceuticals, 57(4), 203-213. [Link]

  • Sherwood, A. M., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 7(28), 24451–24462. [Link]

  • Bora, P. P., et al. (2019). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

  • Fu, H., et al. (2022). Positron Emission Tomography (PET) Imaging Tracers for Serotonin Receptors. Journal of Medicinal Chemistry, 65(22), 14936–14972. [Link]

  • 4-AcO-DiPT. Wikipedia. [Link]

  • Paterson, L. M., et al. (2014). PET Tracers for Serotonin Receptors and Their Applications. PubMed Central. [Link]

  • Bernard-Gauthier, V., et al. (2018). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Journal of Nuclear Medicine, 59(5), 737–742. [Link]

  • Black, D. StC., et al. (2007). N-Alkylation of phenethylamine and tryptamine. Tetrahedron, 63(35), 8597-8603. [Link]

  • N,N-Diisopropyltryptamine. (2021). American Chemical Society. [Link]

  • Brooks, A. F., et al. (2016). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Future Medicinal Chemistry, 8(1), 83–100. [Link]

  • The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. (2024). Open MedScience. [Link]

  • Horner, J. K., & Skinner, W. A. (1965). A GENERAL METHOD FOR SELECTIVE N-METHYLATION OF SUBSTITUTED TRYPTAMINES. Canadian Journal of Chemistry, 44(3), 315–319. [Link]

  • Fu, H., et al. (2022). Positron Emission Tomography (PET) Imaging Tracers for Serotonin Receptors. ChEMBL. [Link]

  • 4-HO-DiPT. Wikipedia. [Link]

  • Separation of Tryptamine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Neels, O. C., et al. (2007). (18F)-5-Fluoroindole: a novel precursor towards the enzymatic synthesis of fluorine-18 labelled tryptophan. ResearchGate. [Link]

  • Nichols, D. E., & Frescas, S. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. ResearchGate. [Link]

  • PET tracers used for research on serotonergic neurotransmission. ResearchGate. [Link]

  • Bernard-Gauthier, V., et al. (2018). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Pharmaceuticals, 11(1), 13. [Link]

  • Rensch, C., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Pharmaceuticals, 15(12), 1475. [Link]

  • Gano, L. (2018). Analytical control and purification of radiopharmaceuticals. CERN Indico. [Link]

  • Amine alkylation help needed. (2006). Sciencemadness Discussion Board. [Link]

  • Dahl, K., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 2(1), 4. [Link]

  • Sherwood, A. M., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. PubMed Central. [Link]

  • Taschwer, M., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. ResearchGate. [Link]

  • Malaca, S., et al. (2022). Human Hepatocyte 4-Acetoxy- N, N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Toxics, 10(8). [Link]

  • Frederick, J. HPLC purification of peptides and miniature proteins. ResearchGate. [Link]

  • Naeem, M., et al. (2024). 4-Hydroxy-N,N-diisopropyltryptammonium hydrofumarate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 362–366. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. The information is presented in a question-and-answer format to directly address potential issues in your experimental workflow.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 4-AcO-DIPT, providing potential causes and actionable solutions.

Synthesis of the Precursor: 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT)

Question 1: My initial synthesis of 4-HO-DIPT from 4-hydroxyindole is resulting in low yields and multiple side products. What are the likely causes and how can I improve this step?

Answer: The synthesis of 4-HO-DIPT, a crucial precursor, can be challenging. Low yields and impurities often stem from a few key areas:

  • Instability of the Indole Ring: The indole nucleus is susceptible to oxidation and polymerization under harsh reaction conditions. It's critical to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the process.

  • Side Reactions at the Indole Nitrogen: The nitrogen of the indole ring can compete with the desired reaction pathways. Protecting this nitrogen is a common strategy, though it adds extra steps to the synthesis.

  • Sub-optimal Reagents for the Diisopropylaminoethyl Side Chain Introduction: The choice of reagents to introduce the diisopropylaminoethyl group at the C3 position is critical. A common route involves an oxalyl chloride addition followed by reaction with diisopropylamine.[1][2] In this sequence, careful temperature control is necessary to prevent degradation.

Troubleshooting Table 1: Improving 4-HO-DIPT Synthesis

Problem Potential Cause Recommended Solution
Low YieldIncomplete reaction or degradation of starting material/product.Ensure anhydrous conditions and an inert atmosphere. Optimize reaction time and temperature through small-scale trials. Consider using a protecting group for the indole nitrogen if side reactions are prevalent.
Multiple Side ProductsReaction at undesired positions, oxidation, or polymerization.Use purified reagents and solvents. Employ milder reaction conditions. Chromatographic purification of the intermediate indol-3-ylglyoxylyl chloride derivative before amidation can be beneficial.
Difficulty in PurificationPolar nature of the product and presence of closely related impurities.Column chromatography on silica gel is often necessary. A gradient elution system (e.g., dichloromethane/methanol) can effectively separate the desired product. Crystallization of the hydrochloride or fumarate salt can also be an effective purification method.[3][4]

Workflow for 4-HO-DIPT Synthesis:

G cluster_0 Synthesis of 4-HO-DIPT A 4-Hydroxyindole B Indol-3-ylglyoxylyl chloride derivative A->B Oxalyl Chloride C N,N-Diisopropyl-indol-3-ylglyoxylamide B->C Diisopropylamine D 4-HO-DIPT C->D Reduction (e.g., LiAlH4)

Caption: Synthetic pathway for 4-HO-DIPT.

Acetylation of 4-HO-DIPT to 4-AcO-DIPT

Question 2: The acetylation of 4-HO-DIPT is not going to completion, and I'm observing degradation of my starting material. What are the critical parameters for this reaction?

Answer: The O-acetylation of the phenolic hydroxyl group of 4-HO-DIPT is a sensitive step. Incomplete reactions and degradation can be attributed to several factors:

  • Reagent Choice and Purity: Acetic anhydride is the most common acetylating agent for this transformation.[5][6][7] It should be fresh and free of acetic acid, which can complicate the reaction. The choice of base is also critical; pyridine is commonly used as both a solvent and a catalyst.[5][6][7][8] 4-Dimethylaminopyridine (DMAP) can be used as a more potent catalyst in smaller amounts.[6]

  • Reaction Conditions: Temperature control is crucial. While the reaction is often run at room temperature, initial cooling may be necessary to control the exothermicity upon adding acetic anhydride.[6] An inert atmosphere is recommended to prevent oxidation of the electron-rich tryptamine.

  • Work-up Procedure: The work-up must effectively remove excess reagents and byproducts. Aqueous washes with dilute acid and base are typically employed to remove pyridine and unreacted acetic anhydride.[6]

Troubleshooting Table 2: Optimizing the Acetylation of 4-HO-DIPT

Problem Potential Cause Recommended Solution
Incomplete ReactionInsufficiently reactive acetylating agent or catalyst.Use fresh, high-purity acetic anhydride. Consider adding a catalytic amount of DMAP. Ensure the reaction is stirred adequately and for a sufficient duration. Monitor reaction progress by TLC.
Product DegradationPresence of water or acidic impurities leading to hydrolysis of the ester. Oxidation of the tryptamine.Use anhydrous solvents and reagents. Maintain an inert atmosphere. Perform the work-up promptly upon reaction completion.
Darkening of the Reaction MixtureOxidation of the indole nucleus.Degas solvents prior to use and maintain a strict inert atmosphere. The use of an antioxidant could be explored in developmental stages, but may complicate purification.
Formation of N-acetylated byproductReaction of acetic anhydride with the diisopropylamine nitrogen.This is generally less favorable due to the steric hindrance of the isopropyl groups. However, if observed, using milder conditions and a non-nucleophilic base might be necessary.

Experimental Protocol: Acetylation of 4-HO-DIPT

  • Dissolve 4-HO-DIPT (1.0 equivalent) in anhydrous pyridine under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5-2.0 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with dilute HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the stability of 4-AcO-DIPT and how should it be stored?

A1: this compound, like many tryptamine esters, can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. It is also sensitive to light and oxidation. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place, preferably under an inert atmosphere.[9] Storing it as a stable salt (e.g., hydrochloride or fumarate) can also enhance its shelf life.

Q2: What are the common byproducts in the synthesis of 4-AcO-DIPT and how can they be identified?

A2: Common byproducts can include:

  • Unreacted 4-HO-DIPT: Can be identified by TLC or LC-MS.

  • Oxidized species: Often present as colored impurities.

  • N-Oxides: The tertiary amine can be oxidized.

  • De-isopropylated metabolites: In biological systems, N-dealkylation can occur, and similar byproducts could potentially form under certain synthetic conditions.[2][3]

Analytical techniques such as LC-MS, GC-MS, and NMR are essential for identifying these impurities.[10][11]

Q3: Is chromatographic purification always necessary for 4-AcO-DIPT?

A3: While some syntheses of related compounds aim to avoid chromatography for large-scale production, for research purposes and to ensure high purity, column chromatography is often indispensable for removing closely related impurities and colored byproducts.[1] The choice of eluent system is critical for good separation.

Q4: Can 4-AcO-DIPT be considered a prodrug of 4-HO-DIPT?

A4: Yes, 4-AcO-DIPT is considered a prodrug of 4-HO-DIPT.[3] In vivo, the acetyl group is expected to be hydrolyzed by esterase enzymes to release the pharmacologically active 4-HO-DIPT.[3][12]

Troubleshooting Workflow:

G cluster_1 Troubleshooting 4-AcO-DIPT Synthesis Start Low Yield or Impure Product Check_Purity Analyze Crude Product (TLC, LC-MS, NMR) Start->Check_Purity Identify_Impurity Identify Major Impurities Check_Purity->Identify_Impurity Unreacted_SM Unreacted 4-HO-DIPT? Identify_Impurity->Unreacted_SM Degradation Degradation Products? Identify_Impurity->Degradation Unreacted_SM->Degradation No Optimize_Reaction Optimize Acetylation: - Increase reaction time/temp - Use catalyst (DMAP) Unreacted_SM->Optimize_Reaction Yes Improve_Conditions Improve Reaction Conditions: - Anhydrous reagents/solvents - Inert atmosphere Degradation->Improve_Conditions Yes Purification Optimize Purification: - Adjust chromatography eluent - Recrystallization Degradation->Purification No Optimize_Reaction->Purification Improve_Conditions->Purification Success High Purity 4-AcO-DIPT Purification->Success

Caption: A troubleshooting workflow for 4-AcO-DIPT synthesis.

References

  • Somei, M., et al. (2003). Concise large-scale synthesis of psilocin and psilocybin, principal hallucinogenic constituents of "magic mushroom". Chemical and Pharmaceutical Bulletin, 51(1), 1-5. [Link]

  • Psychedelic Science Review. (2022). 4-HO-DiPT. Psychedelic Science Review. [Link]

  • Wikipedia. (2023). 4-HO-DPT. In Wikipedia. [Link]

  • Kargbo, R. B. (2022). From Magic to Medicine: Synthesis of Psilocybin for Therapeutics. Veranova. [Link]

  • Laban, N. Z., et al. (2022). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1205–1211. [Link]

  • CaaMTech. (2022). CaaMTech Creates Two New Prodrugs of 4-HO-DiPT. CaaMTech. [Link]

  • Wikipedia. (2024). 4-AcO-DMT. In Wikipedia. [Link]

  • Glatfelter, G. C., et al. (2022). Synthesis and bioactivity of psilocybin analogues containing a stable carbon–phosphorus bond. RSC Medicinal Chemistry, 13(9), 1143-1150. [Link]

  • Klein, A. M., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 3(4), 657–667. [Link]

  • Total Synthesis. (2023, May 14). Psilocybin Synthesis in 4 Steps & How Magic Mushrooms Rewire Brain Networks (Psychedelic Science) [Video]. YouTube. [Link]

  • Lindgren, A. (2020). Development of an improved psilocybin synthesis. Uppsala University. [Link]

  • Filo. (2025). Reactions of Phenol Acylation of Phenols Halogenation Carboxylation of.. Filo. [Link]

  • Malaca, S., et al. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Metabolites, 12(8), 705. [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]

  • Infinity Learn. (n.d.). The reaction,C6H5OH+CH3COCl→pyridineC6H5OCOCH3 is called. Infinity Learn. [Link]

  • Glatfelter, G. C., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 7(28), 24914–24924. [Link]

  • Gold, L. H., & Butler, A. R. (1972). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 10, 1881-1884. [Link]

  • Nichols, D. E., & Frescas, S. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. Synthesis, 1999(6), 935–938. [Link]

  • Gatchalian, J., & Halberstadt, A. L. (2020). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics, 374(3), 457–468. [Link]

Sources

Technical Support Center: Optimizing 4-Acetoxy-N,N-diisopropyltryptamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT). Our objective is to provide a comprehensive technical resource that addresses common challenges, enhances experimental outcomes, and improves final product yield and purity. By integrating established protocols with troubleshooting insights, this document serves as a practical bench-side companion.

The synthesis of 4-AcO-DIPT is typically approached as a two-part process. First is the synthesis of the precursor, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), followed by the O-acetylation of the 4-hydroxy group. Each stage presents unique challenges that can impact the overall yield. This guide will dissect these steps, offering solutions to frequently encountered issues.

Overall Synthetic Workflow

The general pathway involves securing the 4-HO-DiPT precursor, which can be synthesized from a protected 4-hydroxyindole derivative, followed by a straightforward acetylation step.

Synthesis_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_acetylation Part 2: Acetylation A 4-Benzyloxyindole B Side-chain Addition (e.g., Speeter-Anthony) A->B C 4-Benzyloxy-N,N-diisopropyltryptamine B->C D Debenzylation (e.g., Catalytic Hydrogenation) C->D E 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) D->E F O-Acetylation E->F Precursor G This compound (4-AcO-DIPT) F->G H Purification (Chromatography/Recrystallization) G->H I Final Product H->I Troubleshooting_Flowchart cluster_precursor Precursor Synthesis Issues cluster_acetylation Acetylation & Purification Issues problem problem check check solution solution start Low Final Yield check1 TLC shows multiple spots or starting material? start->check1 Analyze Precursor Step check4 TLC shows unreacted 4-HO-DiPT? start->check4 Analyze Acetylation Step check2 Reaction turned dark/tarry? check1->check2 No sol1 Verify anhydrous conditions. Check reagent stoichiometry. check1->sol1 Yes check5 Streaking during chromatography? check4->check5 No sol4 Increase reaction time/temp. Use slight excess of Ac₂O. check4->sol4 Yes check3 Incomplete debenzylation? check2->check3 No sol2 Improve temperature control. Ensure inert atmosphere. check2->sol2 Yes sol3 Use fresh Pd/C catalyst. Increase reaction time/H₂ pressure. check3->sol3 Yes check6 Product is an unstable oil? check5->check6 No sol5 Add 0.5-1% TEA to eluent. check5->sol5 Yes sol6 Convert to a crystalline salt (e.g., fumarate). check6->sol6 Yes

Technical Support Center: 4-Acetoxy-N,N-diisopropyltryptamine (4-Acetoxy-DiPT)

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-4AD-20260122-V1

Last Updated: January 22, 2026

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability and storage of 4-Acetoxy-N,N-diisopropyltryptamine. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the integrity of your experimental outcomes. Our commitment is to provide a self-validating system of protocols and knowledge, grounded in established scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 4-Acetoxy-DiPT.

Q1: What are the optimal long-term storage conditions for solid 4-Acetoxy-DiPT?

For long-term stability of solid 4-Acetoxy-DiPT, it is recommended to store the compound at or below -20°C in a tightly sealed, opaque container. General best practices for storing research chemicals include protecting them from light and moisture.[1] Many suppliers of 4-Acetoxy-DiPT ship the product on dry ice and recommend freezer storage.[2] Anecdotal evidence for similar 4-acetoxy tryptamines suggests that storage in a cold, dry, and dark environment is crucial to prevent degradation.[3][4]

Q2: How should I store solutions of 4-Acetoxy-DiPT?

Solutions of 4-Acetoxy-DiPT are significantly less stable than the solid form. Tryptamines, in general, are known to be relatively unstable in solution.[3] If you must store the compound in solution, it is advisable to do so for the shortest possible time. For short-term storage, use an airtight, light-protecting vial and store at refrigerated temperatures (2-8°C).[5] For any storage beyond a few days, it is highly recommended to prepare fresh solutions.

Q3: What solvents are recommended for dissolving 4-Acetoxy-DiPT?

The choice of solvent will depend on your experimental needs. 4-Acetoxy-DiPT as an acetate salt has been shown to be soluble in acetonitrile (10 mg/ml), DMSO (16 mg/ml), and ethanol (20 mg/ml).[2] For aqueous buffers like PBS (pH 7.2), the solubility is lower (5 mg/ml).[2]

Q4: My solid 4-Acetoxy-DiPT has changed color/consistency to a dark, tarry substance. What has happened?

This is a common observation for 4-substituted tryptamines, particularly in their free base form, when not stored under optimal conditions.[4] The transformation to a "black goo" is indicative of degradation.[4] This is likely due to a combination of hydrolysis of the acetate group to form 4-hydroxy-DiPT (iprocin) and subsequent oxidation of the resulting 4-hydroxyindole.[4][6][7] The 4-hydroxy tryptamine family is known to be susceptible to oxidation, which can be catalyzed by the presence of moisture and light.[4][8]

Q5: Is 4-Acetoxy-DiPT sensitive to light?

Yes, many tryptamine derivatives are light-sensitive.[1] It is crucial to store both solid and solution forms of 4-Acetoxy-DiPT in amber or opaque containers to protect them from photodegradation.[1][9]

Q6: What is the primary degradation pathway for 4-Acetoxy-DiPT?

The primary degradation pathway for 4-Acetoxy-DiPT is the hydrolysis of the ester linkage, yielding 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) and acetic acid.[6][7][10] This process is analogous to the in vivo conversion of psilocybin to psilocin.[4] 4-Acetoxy-DiPT is considered a prodrug of 4-HO-DiPT.[6][11]

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of 4-Acetoxy-DiPT.

Issue 1: Unexpected Experimental Results or Loss of Potency
  • Symptom: Diminished or inconsistent biological activity in assays compared to previous experiments or literature values.

  • Potential Cause: Degradation of the 4-Acetoxy-DiPT stock.

  • Troubleshooting Workflow:

    G start Unexpected Experimental Results check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes analyze_solid Analyze Solid Stock Purity (e.g., HPLC, LC-MS) check_storage->analyze_solid No new_stock Prepare Fresh Solution from Solid Stock improper_storage->new_stock retest Re-run Experiment with Fresh Solution new_stock->retest retest->analyze_solid Failure results_ok Results Consistent retest->results_ok Success solid_degraded Solid Stock Degraded analyze_solid->solid_degraded Degradation Detected other_factors Investigate Other Experimental Variables analyze_solid->other_factors Purity OK acquire_new Acquire New Batch of Compound solid_degraded->acquire_new

    Caption: Troubleshooting workflow for loss of potency.

Issue 2: Physical Changes in Solid Compound
  • Symptom: The white or off-white powder has become discolored (e.g., tan, brown) or has transformed into a dark, viscous substance.

  • Potential Cause: Exposure to moisture, air (oxygen), and/or elevated temperatures.

  • Troubleshooting Steps:

    • Visual Inspection: Note the extent of the discoloration or physical change.

    • Review Storage History: Check temperature logs and note any deviations from the recommended -20°C. Assess the integrity of the container seal.

    • Purity Analysis: If possible, perform an analytical check (e.g., HPLC, LC-MS) to determine the purity of the material. The primary degradation product to look for would be 4-hydroxy-DiPT, along with other potential oxidation products.

    • Decision: If significant degradation is confirmed, it is strongly advised to discard the batch and obtain a new, verified lot to ensure experimental validity.

Part 3: Key Stability Factors and Degradation Pathways

The stability of 4-Acetoxy-DiPT is primarily influenced by temperature, moisture, light, and pH.

Degradation Pathway

The principal degradation route is hydrolysis, followed by potential oxidation of the resulting phenol.

DegradationPathway cluster_0 Primary Degradation cluster_1 Secondary Degradation A This compound B 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) A->B Hydrolysis (+ H2O) C Acetic Acid A->C Hydrolysis D Oxidized Products (e.g., Quinones) B->D Oxidation (+ O2, light, base)

Caption: Primary and secondary degradation pathways.

Summary of Stability Influences
FactorInfluence on 4-Acetoxy-DiPT StabilityRecommended Mitigation
Temperature High temperatures accelerate hydrolysis and subsequent oxidation.Store solid at ≤ -20°C.[2] Avoid repeated freeze-thaw cycles.
Moisture/Humidity Promotes hydrolysis of the acetate ester.Store in a tightly sealed container with a desiccant.[1][3]
Light Can catalyze the oxidation of the 4-hydroxy degradation product.Use amber or opaque vials for storage.[1][5]
pH (in solution) Tryptamines are generally more stable in acidic conditions.[8] Basic conditions can accelerate both hydrolysis of the ester and oxidation of the resulting phenol.[8]For solutions, use a slightly acidic buffer if compatible with the experiment. Avoid basic conditions.

Part 4: Experimental Protocols

This section provides a general framework for a stability-indicating analytical method and a forced degradation study. These protocols should be adapted and validated for your specific laboratory conditions and instrumentation.

Protocol 1: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its primary degradant, 4-hydroxy-DiPT.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Gradient: Start with a low percentage of B, increasing linearly to elute all components. A starting point could be 10% B to 90% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at 220 nm and 280 nm, as tryptamines typically absorb at these wavelengths.

  • Sample Preparation:

    • Prepare a stock solution of 4-Acetoxy-DiPT in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and confirming that your analytical method is "stability-indicating."[12][13]

  • Objective: To intentionally degrade 4-Acetoxy-DiPT under various stress conditions to generate potential degradation products.

  • Procedure:

    • Prepare several aliquots of a 1 mg/mL solution of 4-Acetoxy-DiPT.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 4-8 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature for 1-4 hours (base-catalyzed hydrolysis is typically faster).

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 4-8 hours, protected from light.

    • Thermal Degradation: Incubate a solid sample and a solution sample at an elevated temperature (e.g., 80°C) for 24-48 hours.

    • Photodegradation: Expose a solution to a photostability chamber with a controlled light source (UV and visible light) for a defined period.

  • Analysis:

    • At appropriate time points, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method (Protocol 1).

    • The method is considered stability-indicating if the degradation peaks are well-resolved from the parent peak and from each other.

References

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17).
  • 4-HO-DiPT - Psychedelic Science Review. (n.d.).
  • Technical Support Center: Tryptamine Stability in Aqueous Solutions. (n.d.). Benchchem.
  • 5 Tips On How to store research chemicals safely in Your Lab. (2025, July 27).
  • Best Practices for Chemical Storage in Research Labs. (n.d.). Apollo Scientific.
  • Determination of tryptamine alkaloids and their stability in psychotropic mushrooms. (2025, February 19).
  • Storing 4-sub tryptamines. (2020, June 17). Reddit.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.).
  • Stability of tryptamines in Psilocybe cubensis mushrooms. (2021, September 9). CRITICAL CONSULTING LLC.
  • DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS. (2025, February 12). PMC - NIH.
  • How to Store DMT Properly - Safe Storage Guide. (2024, November 16). DMT Canada.
  • 4-Acetoxy-DET / Ethacetin Degradation Investigation. (n.d.). Erowid.
  • Stability of the putative neurotoxin tryptamine-4,5-dione. (n.d.). PubMed - NIH.
  • Human Hepatocyte 4-Acetoxy- N, N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. (2022, July 29).
  • Toxicology and Analysis of Psychoactive Tryptamines. (n.d.). MDPI.
  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues. (2020, December 14). ACS Pharmacology & Translational Science.
  • Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. (n.d.). ProQuest.
  • Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. (2022, July 29). NIH.
  • Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. (2016, January 26).
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). RJPT.
  • Preserving Potency: Storage and Handling Best Practices for 5-MeO-DMT. (2024, August 15).
  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues. (n.d.). PMC.
  • 4-acetoxy DiPT (acetate) (CAS 2749435-22-9). (n.d.). Cayman Chemical.
  • Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). (2025, August 5). ResearchGate.

Sources

Navigating the Nuances of 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT) Research: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT) experimentation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this synthetic tryptamine. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying rationale to empower you to troubleshoot effectively and ensure the integrity of your results. 4-AcO-DIPT, a prodrug of the psychoactive 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT), presents unique challenges and opportunities in psychedelic research.[1][2] This guide is structured in a question-and-answer format to directly address potential issues you may encounter.

Section 1: Synthesis and Purification

The quality of your starting material is paramount to the success of any experiment. The synthesis of 4-AcO-DIPT, like many tryptamines, can result in a range of impurities if not performed and purified meticulously.

Q1: My 4-AcO-DIPT synthesis has yielded a discolored, oily product instead of the expected white powder. What are the likely impurities and how can I purify my compound?

A1: An off-color or oily product suggests the presence of unreacted starting materials, byproducts, or degradation products. Common culprits in tryptamine synthesis include residual solvents, unreacted 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT), and potentially oxidized species.

  • Causality: The acetylation of 4-HO-DIPT is a critical step. Incomplete acetylation will leave you with the more polar 4-HO-DIPT, which can contribute to an impure, potentially less stable final product. Oxidation of the indole ring is a common issue with tryptamines, leading to colored impurities.

  • Troubleshooting Protocol: Column Chromatography Purification

    • Stationary Phase: Select a suitable stationary phase, typically silica gel for normal-phase chromatography.

    • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between your desired product (4-AcO-DIPT) and impurities. The less polar 4-AcO-DIPT should have a higher Rf value than the more polar 4-HO-DIPT.

    • Column Packing and Loading: Properly pack your chromatography column with the chosen stationary phase and equilibrate with the mobile phase. Dissolve your crude product in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.

    • Elution and Fraction Collection: Begin eluting with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure 4-AcO-DIPT.

    • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-AcO-DIPT, which should be a white crystalline solid.

  • Verification: Confirm the purity and identity of your final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Q2: My NMR spectrum shows an unexpected number of protons, suggesting my 4-AcO-DIPT is not pure. What could be the issue?

A2: An NMR spectrum indicating an incorrect number of protons can be due to several factors, including the presence of residual solvents from the synthesis or purification process, or the compound being in a salt form. For instance, if the compound is an inorganic acid salt, an extra proton on the N-diisopropyl nitrogen and the indole nitrogen may be observed.[3]

  • Causality: Tryptamines are basic and are often isolated as their salt forms (e.g., hydrochloride or fumarate) to improve stability and crystallinity. This can alter the expected proton count in an NMR spectrum. Residual solvents like ethyl acetate, dichloromethane, or dimethyl sulfoxide (DMSO) will also show characteristic peaks.

  • Troubleshooting Steps:

    • Identify Solvent Peaks: Compare the chemical shifts of the unexpected peaks with known solvent peak charts.

    • Consider the Salt Form: If you have synthesized or purchased a salt form of 4-AcO-DIPT, the protonation of the amine and indole nitrogens will be reflected in the spectrum.[3]

    • Further Purification: If residual solvents are present, further drying under high vacuum may be necessary. If other impurities are suspected, re-purification by column chromatography or recrystallization may be required.

Section 2: Stability and Storage

4-Acetoxy-tryptamines are susceptible to hydrolysis, which can significantly impact the accuracy of your experiments.

Q3: I am concerned about the stability of my 4-AcO-DIPT stock solution. How can I prevent its degradation to 4-HO-DIPT?

A3: The primary degradation pathway for 4-AcO-DIPT is the hydrolysis of the acetate ester to form 4-HO-DIPT.[4] This can be catalyzed by moisture and pH changes.

  • Causality: The ester bond in 4-AcO-DIPT is labile and can be cleaved by water, especially under non-neutral pH conditions. The resulting 4-HO-DIPT has different pharmacological properties, and its presence can confound experimental results.

  • Mitigation Strategies:

    • Storage Conditions: Store solid 4-AcO-DIPT in a cool, dark, and dry place, preferably in a desiccator under an inert atmosphere (e.g., argon or nitrogen).

    • Solvent Choice: For stock solutions, use anhydrous aprotic solvents like acetonitrile or DMSO. Avoid protic solvents like ethanol or water for long-term storage.

    • pH Considerations: If aqueous buffers are necessary for your experiment, prepare solutions fresh and maintain a neutral pH. Avoid acidic or basic conditions which can accelerate hydrolysis.

    • Temperature: Prepare and use solutions at low temperatures when possible to slow down the rate of hydrolysis.

  • Visualizing the Degradation Pathway:

    hydrolysis 4-AcO-DIPT 4-AcO-DIPT 4-HO-DIPT 4-HO-DIPT 4-AcO-DIPT->4-HO-DIPT Hydrolysis (H₂O)

    Caption: Hydrolysis of 4-AcO-DIPT to 4-HO-DIPT.

Section 3: In Vitro Experiments (Receptor Binding Assays)

In vitro assays are crucial for characterizing the pharmacological profile of 4-AcO-DIPT and its active metabolite, 4-HO-DIPT.

Q4: My receptor binding assay with 4-AcO-DIPT is showing inconsistent results or low affinity for serotonin receptors. What could be going wrong?

A4: Inconsistent results in receptor binding assays can stem from multiple factors, including ligand degradation, issues with the receptor preparation, or suboptimal assay conditions. It's important to remember that 4-AcO-DIPT itself is thought to have lower potency at serotonin receptors compared to its active metabolite, 4-HO-DIPT.[1]

  • Causality: The observed binding affinity could be a composite of the parent compound and its hydrolyzed product. If hydrolysis is occurring in your assay buffer, you are not measuring the true affinity of 4-AcO-DIPT. Additionally, general issues with receptor binding assays, such as high non-specific binding or receptor degradation, can lead to unreliable data.

  • Troubleshooting Checklist:

    Potential Issue Troubleshooting Action Rationale
    Ligand Degradation Prepare fresh solutions of 4-AcO-DIPT in an appropriate anhydrous solvent immediately before use. Analyze the purity of the stock solution by HPLC.To minimize the presence of the more potent 4-HO-DIPT, which would skew affinity measurements.
    High Non-Specific Binding Include appropriate concentrations of a non-labeled competitor to define non-specific binding. Optimize washing steps.To ensure that the measured signal is due to specific binding to the target receptor.
    Receptor Integrity Use freshly prepared membrane fractions. Ensure proper storage of receptor preparations at -80°C.Degraded receptors will result in lower overall binding and inconsistent results.
    Assay Buffer Composition Optimize buffer components, including pH and ionic strength. Ensure the buffer is compatible with both the ligand and the receptor.Suboptimal buffer conditions can affect receptor conformation and ligand binding.
    Incubation Time and Temperature Determine the optimal incubation time and temperature to reach equilibrium without significant ligand degradation.To ensure the binding reaction has gone to completion while minimizing experimental artifacts.
  • Experimental Workflow for Optimizing a Receptor Binding Assay:

    binding_assay A Prepare Fresh Ligand and Receptor Stocks B Determine Optimal Incubation Time and Temperature A->B C Optimize Buffer Conditions (pH, ions) B->C D Assess Non-Specific Binding C->D E Perform Saturation Binding Experiment D->E F Perform Competitive Binding Experiment D->F G Data Analysis and Affinity Determination E->G F->G

    Caption: Workflow for optimizing a receptor binding assay.

Section 4: In Vivo Experiments (Animal Models)

In vivo studies are essential for understanding the behavioral and physiological effects of 4-AcO-DIPT. However, the nature of psychedelic compounds presents unique challenges in experimental design and interpretation.

Q5: I am observing unexpected or highly variable behavioral responses in my rodent model after administering 4-AcO-DIPT. How can I improve the consistency of my results?

A5: High variability in behavioral studies with psychedelics is a known challenge.[5] Factors such as the animal's environment, stress levels, and the experimenter's handling can significantly influence the outcome. Furthermore, as a prodrug, the rate of conversion of 4-AcO-DIPT to 4-HO-DIPT can vary between individual animals, contributing to variability.

  • Causality: The subjective effects of psychedelics are highly sensitive to "set and setting." In animal models, this translates to the importance of a controlled and consistent experimental environment. Inconsistent dosing procedures and environmental stressors can lead to divergent behavioral responses. The pharmacokinetics of the prodrug conversion can also introduce variability.

  • Best Practices for In Vivo Psychedelic Research:

    • Controlled Environment: Conduct experiments in a quiet, dedicated space with consistent lighting and temperature.

    • Habituation: Allow animals to habituate to the testing environment and handling procedures to reduce stress-induced behavioral artifacts.

    • Standardized Dosing: Ensure precise and consistent administration of the compound. For oral administration, be mindful of the potential for first-pass metabolism.

    • Blinding: Whenever possible, the experimenter should be blind to the treatment conditions to mitigate unconscious bias in behavioral scoring.

    • Control Groups: Include appropriate vehicle and positive control groups to validate the experimental model.

    • Pharmacokinetic Considerations: Be aware that the onset and duration of effects will be influenced by the in vivo conversion of 4-AcO-DIPT to 4-HO-DIPT. Consider conducting pilot pharmacokinetic studies to understand the time course of this conversion in your model.

  • Logical Relationship of Factors Influencing In Vivo Outcomes:

    in_vivo A 4-AcO-DIPT Administration B Pharmacokinetics (Prodrug Conversion) A->B C Central Nervous System Exposure B->C D Behavioral Response C->D E Environmental Factors E->D F Animal's Physiological State F->D

    Caption: Factors influencing in vivo behavioral responses to 4-AcO-DIPT.

References

  • Malaca, S., Huestis, M. A., Lattanzio, L., Marsella, L. T., Tagliabracci, A., Carlier, J., & Busardò, F. P. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Metabolites, 12(8), 705. [Link]

  • Glatfelter, G. C., Pottie, E., Partilla, J. S., Sherwood, A. M., Kaylo, K., Drotleff, B., ... & Baumann, M. H. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 5(10), 915-926. [Link]

  • SWGDRUG. (2013). 4-Acetoxy-diisopropyltryptamine. SWGDRUG.org Monographs. [Link]

  • Wikipedia. (n.d.). 4-AcO-DiPT. Retrieved January 22, 2026, from [Link]

  • Gatch, M. B., Forster, M. J., & Taylor, D. P. (2020). Discriminative Stimulus Effects of Substituted Tryptamines in Rats. ACS Chemical Neuroscience, 11(15), 2365-2372. [Link]

  • van der Meijden, M. J., et al. (2021). History repeating: guidelines to address common problems in psychedelic science. Journal of Psychedelic Studies, 5(2), 75-87. [Link]

  • Chadeayne, A. R., et al. (2022). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1093–1098. [Link]

  • Worldwide Clinical Trials. (2022, October 26). 6 Operational Considerations You Need To Know for Psychedelic Trials. [Link]

  • Glatfelter, G. C., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 7(28), 24934–24943. [Link]

  • Arcalis, G. B., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Forensic Science International, 266, 22-30. [Link]

  • Gatch, M. B., et al. (2021). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Frontiers in Pharmacology, 12, 708324. [Link]

Sources

"preventing degradation of 4-Acetoxy-N,N-diisopropyltryptamine in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and use of 4-AcO-DIPT in solution to ensure the integrity and reproducibility of your experiments.

Introduction

This compound, a synthetic tryptamine, serves as a prodrug to 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT).[1] The stability of 4-AcO-DIPT in solution is paramount for obtaining accurate and reliable experimental results. The primary challenge in maintaining its integrity is preventing the hydrolysis of the acetate ester group, which leads to the formation of the less stable 4-HO-DIPT. This guide provides in-depth answers to frequently asked questions and troubleshooting advice to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-AcO-DIPT in solution?

A1: The main degradation pathway for 4-AcO-DIPT in solution is the hydrolysis of its 4-acetoxy group to form 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT) and acetic acid.[2] This reaction can be catalyzed by both acidic and basic conditions.[3] The resulting 4-HO-DIPT is an indole derivative analogous to psilocin and is highly susceptible to oxidation, especially under alkaline conditions, which can lead to the formation of colored degradation products.[4]

Q2: What are the ideal storage conditions for 4-AcO-DIPT as a solid and in solution?

A2: As a solid, 4-AcO-DIPT is relatively stable. For long-term storage, it is recommended to keep the solid compound in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[5]

For solutions, long-term stability is best achieved by storing them at -80°C.[5] For short-term storage (a few days), refrigeration at 2-8°C is acceptable, provided the solution is in a tightly capped, light-protected vial.

Q3: Which solvents are recommended for preparing 4-AcO-DIPT solutions?

A3: The choice of solvent depends on the experimental application. Here are some recommended options:

  • Dimethyl Sulfoxide (DMSO): 4-AcO-DIPT is soluble in DMSO.[5] DMSO is a suitable solvent for preparing concentrated stock solutions for in vitro assays.

  • Ethanol: Ethanol can also be used to dissolve 4-AcO-DIPT.[5]

  • Aqueous Buffers: For many biological experiments, aqueous buffers are necessary. It is crucial to use a slightly acidic buffer to minimize hydrolysis. A common choice for related compounds like psilocin is water containing tartaric acid, which maintains a pH of approximately 5.0.[6] Phosphate-buffered saline (PBS) at pH 7.2 has also been used, but stability may be compromised over time due to the neutral pH.[5]

Q4: How does pH affect the stability of 4-AcO-DIPT in aqueous solutions?

A4: The hydrolysis of the acetate ester of 4-AcO-DIPT is subject to both acid and base catalysis.[3] However, the degradation product, 4-HO-DIPT, is particularly unstable in neutral to alkaline conditions, where it can readily oxidize.[4] Therefore, to minimize overall degradation, it is recommended to prepare and store aqueous solutions in a slightly acidic buffer (pH 4-6).

Q5: Can I use antioxidants to prevent the degradation of 4-AcO-DIPT solutions?

A5: Yes, the use of antioxidants is a good practice, especially for the more sensitive hydrolysis product, 4-HO-DIPT. While specific data on 4-AcO-DIPT is limited, antioxidants such as ascorbic acid and tocopherols are known to protect indole compounds from oxidative degradation.[7][8] Adding a small amount of an antioxidant like ascorbic acid to your aqueous solution can help scavenge free radicals and inhibit the oxidation of any 4-HO-DIPT that may form.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Solution has turned a yellow, brown, or black color. This is a visual indicator of degradation, likely due to the oxidation of the hydrolysis product, 4-HO-DIPT.[2]1. Discard the solution. The presence of color indicates significant degradation and the solution should not be used for experiments. 2. Review your preparation and storage protocol. Ensure you are using a slightly acidic buffer, protecting the solution from light, and storing it at the recommended low temperature. 3. Consider adding an antioxidant like ascorbic acid to freshly prepared solutions.
Precipitate has formed in my frozen stock solution upon thawing. The compound may have come out of solution at low temperatures, or the precipitate could be a degradation product.1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate does not redissolve, it is likely a degradation product, and the solution should be discarded. 3. For future preparations, consider using a solvent in which 4-AcO-DIPT has higher solubility at low temperatures, such as DMSO for stock solutions.
Inconsistent or unexpected experimental results. This could be due to the use of a degraded solution with a lower concentration of the active compound and the presence of degradation products.1. Prepare a fresh solution of 4-AcO-DIPT using the recommended protocols in this guide. 2. Perform a quality control check on your new solution if possible (e.g., via HPLC) to confirm its concentration and purity. 3. Re-run your experiment with the freshly prepared and verified solution.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution for long-term storage and subsequent dilution for in vitro experiments.

  • Weigh the desired amount of 4-AcO-DIPT solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the tube until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in amber or light-protected cryovials.

  • Store the aliquots at -80°C for long-term storage.[5]

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

This protocol is designed for preparing a ready-to-use solution for immediate use in biological experiments.

  • Prepare a sterile, slightly acidic buffer, such as a 5 mM tartaric acid solution in water (pH ~5.0).[6]

  • If desired, add an antioxidant such as ascorbic acid to the buffer at a final concentration of 0.1-1 mM.

  • From your concentrated DMSO stock solution, pipette the required volume into the prepared aqueous buffer to achieve the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system.

  • Mix the solution gently by inversion.

  • Protect the solution from light and use it as soon as possible. If short-term storage is necessary, keep it on ice or at 2-8°C for no more than a few hours.

Data Summary

The following table summarizes the key stability-related parameters for 4-AcO-DIPT.

ParameterRecommendation/InformationSource(s)
Primary Degradation Pathway Hydrolysis to 4-HO-DIPT, followed by oxidation.[2]
Appearance of Degraded Solution Yellow, brown, or black discoloration.[2]
Recommended Storage (Solid) -20°C or -80°C, protected from light and moisture.[5]
Recommended Storage (Solution) -80°C for long-term; 2-8°C for short-term (hours).[5]
Recommended pH (Aqueous) Slightly acidic (pH 4-6) to minimize degradation.[6]
Recommended Solvents DMSO, Ethanol, slightly acidic aqueous buffers.[5][6]

Visualizations

Degradation Pathway of 4-AcO-DIPT

G 4-AcO-DIPT 4-AcO-DIPT 4-HO-DIPT 4-HO-DIPT 4-AcO-DIPT->4-HO-DIPT Hydrolysis (Acid/Base Catalyzed) Oxidized Degradation Products Oxidized Degradation Products 4-HO-DIPT->Oxidized Degradation Products Oxidation (Accelerated by alkaline pH, light, O2)

Caption: Primary degradation pathway of 4-AcO-DIPT in solution.

Experimental Workflow for Stability Assessment

G cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prepare_Solutions Prepare 4-AcO-DIPT solutions in different buffers (pH 4, 7, 9) and solvents (DMSO, Ethanol) Store_Samples Store aliquots at different temperatures (4°C, 25°C, 40°C) and light conditions Prepare_Solutions->Store_Samples Analyze_Samples Analyze samples at various time points (t=0, 1d, 7d, 30d) using HPLC or LC-MS Store_Samples->Analyze_Samples Evaluate_Data Determine degradation kinetics and identify degradation products Analyze_Samples->Evaluate_Data

Caption: Workflow for assessing the stability of 4-AcO-DIPT solutions.

References

  • Glatfelter, G. C., et al. (2022). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
  • Greene, L. A., & Tischler, A. S. (1976). Establishment of a noradrenergic clonal line of rat adrenal pheochromocytoma cells which respond to nerve growth factor. Proceedings of the National Academy of Sciences, 73(7), 2424-2428.
  • Glatfelter, G. C., et al. (2022). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 5(7), 564-577. Available from: [Link]

  • Brandt, S. D., et al. (2020). Analytical characterization of this compound (4-AcO-DIPT) and its 4-hydroxy and N-dealkylated metabolites. Drug Testing and Analysis, 12(6), 804-816.
  • Chadeayne, A. R., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 7(28), 24888-24894.
  • Anastos, N., Barnett, N. W., & Lewis, S. W. (2006). The effect of solution pH on the temporal stability of psilocin and psilocybin.
  • Palamar, J. J., & Acosta, P. (2020). A qualitative analysis of online user discussions of 4-AcO-DMT. Journal of Psychoactive Drugs, 52(3), 223-231.
  • Sherwood, A. M., et al. (2020). Synthesis and pharmacological characterization of 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), a putative psychedelic mushroom metabolite.
  • Shulgin, A., & Shulgin, A. (1997).
  • Glatfelter, G. C., et al. (2022). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
  • Brandt, S. D., et al. (2020). Analytical characterization of this compound (4-AcO-DIPT) and its 4-hydroxy and N-dealkylated metabolites. Drug Testing and Analysis, 12(6), 804-816.
  • Chadeayne, A. R., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 7(28), 24888-24894.
  • Anastos, N., Barnett, N. W., & Lewis, S. W. (2006). The effect of solution pH on the temporal stability of psilocin and psilocybin.
  • Palamar, J. J., & Acosta, P. (2020). A qualitative analysis of online user discussions of 4-AcO-DMT. Journal of Psychoactive Drugs, 52(3), 223-231.
  • Sherwood, A. M., et al. (2020). Synthesis and pharmacological characterization of 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), a putative psychedelic mushroom metabolite.
  • Shulgin, A., & Shulgin, A. (1997).
  • Connors, K. A. (1986).
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • Yoshioka, S., & Stella, V. J. (2002). Stability of drugs and dosage forms. Springer Science & Business Media.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Carstensen, J. T. (2000). Drug stability: principles and practices. CRC press.
  • Matthews, B. R. (1999). Regulatory aspects of stability testing in Europe. Drug development and industrial pharmacy, 25(7), 831-856.
  • Samuni, A., Goldstein, S., Dean, O. M., & Berk, M. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA)-General Subjects, 1830(8), 4117-4129.
  • ICH Harmonised Tripartite Guideline. (2003). Stability testing of new drug substances and products Q1A (R2).
  • Anderson, B. D., & Conradi, R. A. (1985). Predictive relationships in the water solubility of salts of a basic drug. Journal of pharmaceutical sciences, 74(8), 815-820.
  • Grimm, W. (1998). Extension of the international conference on harmonisation tripartite guideline for stability testing of new drug substances and products to countries of climatic zones III and IV. Drug development and industrial pharmacy, 24(4), 313-325.
  • Huynh-Ba, K. (2008). Handbook of stability testing in pharmaceutical development. Springer Science & Business Media.
  • ICH. (2003). Q1B: Photostability testing of new drug substances and products.
  • Tønnesen, H. H. (2004).

Sources

"common pitfalls in 4-Acetoxy-N,N-diisopropyltryptamine research and how to avoid them"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT) Research

From the desk of the Senior Application Scientist

Welcome to the technical support center for this compound (4-AcO-DIPT) research. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this compound. 4-AcO-DIPT is a valuable tool for neurological research, but its nature as an ester prodrug presents specific pitfalls that can compromise experimental integrity if not properly addressed. This document provides in-depth, experience-based solutions to common problems, ensuring the accuracy and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses the most common high-level questions regarding the properties and handling of 4-AcO-DIPT.

Q1: What is 4-AcO-DIPT, and what does it mean that it's a "prodrug"?

A1: this compound (also known as ipracetin) is a synthetic tryptamine molecule.[1] It is structurally related to other well-known research compounds like 4-AcO-DMT.[2] The term "prodrug" signifies that 4-AcO-DIPT itself has limited biological activity at its primary targets. Its pharmacological effects are primarily mediated by its metabolite, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT).[1] In vivo, the 4-acetoxy ester group is rapidly cleaved by metabolic enzymes (esterases), converting 4-AcO-DIPT into the active compound 4-HO-DiPT.[2][3] This is a critical concept, as in vitro experiments on the parent compound may show significantly lower potency than what is observed in vivo.[4]

Q2: How stable is 4-AcO-DIPT, and what are its primary degradation pathways?

A2: The stability of 4-AcO-DIPT is a primary concern. The ester linkage is susceptible to hydrolysis, which is the main degradation pathway. This hydrolysis yields the active metabolite, 4-HO-DiPT.[3] This process can occur rapidly through enzymatic action in biological systems but also happens spontaneously in aqueous solutions, a process that can be accelerated by non-neutral pH or elevated temperatures. The resulting 4-HO-DiPT is itself unstable, particularly in the presence of oxygen, and can degrade further into colored oxidation products, similar to how psilocin forms bluish and black degradation products.[5]

Q3: What are the optimal storage conditions for solid 4-AcO-DIPT and its solutions?

A3: Proper storage is crucial to prevent degradation and ensure experimental consistency.

  • Solid Form: 4-AcO-DIPT as a solid (typically a fumarate or HCl salt) is relatively stable. For long-term storage, it should be kept in a tightly sealed container, protected from light and moisture, at a temperature of -20°C.

  • Solutions: Stock solutions are far more prone to degradation. It is strongly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, use a non-aqueous, aprotic solvent like anhydrous DMSO, store in small aliquots at -80°C, and protect from light. Avoid repeated freeze-thaw cycles. Aqueous buffers should only be used for final dilutions immediately before the experiment.

Section 2: Troubleshooting Guides for Common Experimental Issues

This section provides a question-and-answer format to directly address specific problems you may encounter during your research.

Issue 1: Inconsistent or Low Potency in In Vitro Assays

Q: My receptor binding or cell-based functional assays show that 4-AcO-DIPT is much less potent than expected from the literature, with high variability between experiments. What's going wrong?

A: This is a classic pitfall that stems from two potential sources: chemical degradation and a misunderstanding of the compound's pharmacology.

  • Potential Cause A: Compound Degradation. The 4-AcO-DIPT in your stock or working solutions may have hydrolyzed to 4-HO-DiPT. If your assay is run over several hours, this conversion can happen during the experiment, meaning the concentration and identity of your test article are changing in real-time.

    • Validation Protocol:

      • Prepare a fresh stock solution of 4-AcO-DIPT in anhydrous DMSO.

      • Immediately analyze a small aliquot via LC-MS to confirm purity and establish a baseline (t=0).

      • Incubate an aliquot of the stock solution under your exact experimental conditions (e.g., in aqueous assay buffer at 37°C) for the duration of the assay.

      • Analyze this incubated sample by LC-MS. The appearance of a significant peak corresponding to the mass of 4-HO-DiPT confirms on-plate degradation.

  • Potential Cause B: Prodrug Pharmacology. 4-AcO-DIPT is expected to have lower potency at the 5-HT2A receptor than its active metabolite, 4-HO-DiPT. Studies have shown that O-acetylated tryptamines can be an order of magnitude weaker in vitro compared to their 4-hydroxy counterparts.[4] Your "low potency" result may actually be the correct result for the parent compound.

    • Best Practice: To validate your assay and generate a complete pharmacological profile, always test 4-AcO-DIPT in parallel with its active metabolite, 4-HO-DiPT. This will demonstrate the potency shift upon deacetylation and confirm your system is responding correctly to the active compound.

Issue 2: Difficulty Detecting the Parent Compound in Biological Samples

Q: After an in vivo study, I'm analyzing plasma or tissue homogenates, but I can't find any 4-AcO-DIPT, even at early time points. Did my administration fail?

A: This is an expected outcome and likely indicates your administration was successful.

  • Causality: The rapid action of esterase enzymes in vivo means that 4-AcO-DIPT is very quickly converted to 4-HO-DiPT.[2][3] The parent compound is often undetectable because its residence time in circulation is extremely short.

  • Correct Analytical Strategy: Your analytical method should target the primary metabolite, 4-HO-DiPT, as the main biomarker of exposure.[2][3] Furthermore, 4-HO-DiPT undergoes Phase II metabolism, primarily glucuronidation and sulfation.[2][3]

    • Analytical Protocol:

      • Develop and validate an LC-MS/MS method for the detection of 4-HO-DiPT.

      • Treat your biological samples (e.g., plasma, urine) with a mixture of β-glucuronidase and sulfatase enzymes prior to extraction. This enzymatic hydrolysis will cleave the conjugated metabolites, converting them back to 4-HO-DiPT and dramatically increasing the concentration of your target analyte for a more accurate assessment of total exposure.

      • Also, screen for other potential metabolites such as 4-OH-iPT (dealkylated) and 4-OH-DiPT-N-oxide to build a complete metabolic picture.[3]

Issue 3: Sample Discoloration and Purity Concerns

Q: My stock solution of 4-AcO-DIPT, which was initially clear, has turned a brownish color. Is it still usable?

A: No, the solution should be discarded. The color change is a definitive sign of degradation.

  • Chemical Process: This discoloration is a two-step process. First, the 4-AcO-DIPT hydrolyzes to colorless 4-HO-DiPT. Second, the newly formed 4-HO-DiPT, which contains a reactive phenol group, is susceptible to oxidation. This oxidation leads to the formation of colored quinone-like species and potential polymers, resulting in the brown appearance. This is a known instability pathway for 4-hydroxy tryptamines like psilocin.[5]

  • Prevention:

    • Always use high-purity, anhydrous solvents.

    • If using aqueous buffers for immediate use, ensure they are degassed by sparging with nitrogen or argon to remove dissolved oxygen.

    • Protect all solutions from direct light by using amber vials or wrapping them in foil.

    • Most importantly: prepare solutions immediately before use. This single step mitigates the majority of stability-related issues.

Section 3: Data Summaries and Visualizations

Data Table: Stability and Handling Quick Reference
ParameterRecommendationRationale
Solid Storage -20°C, dark, dry, airtight containerPrevents slow hydrolysis from atmospheric moisture and light-catalyzed degradation.
Stock Solvent Anhydrous DMSO or AcetonitrileMinimizes spontaneous, water-driven hydrolysis of the ester group.
Stock Storage -80°C, small aliquots, minimal freeze-thawPrevents degradation that occurs at higher temperatures and with repeated temperature cycling.
Aqueous Solutions Prepare fresh, use immediately4-AcO-DIPT hydrolyzes in aqueous environments; its metabolite, 4-HO-DiPT, oxidizes.
Purity Check LC-MSRequired to confirm the identity and purity of the starting material and to detect degradation products (i.e., 4-HO-DiPT).
Diagrams: Workflows and Pathways

cluster_0 In Vivo / In Vitro Metabolism cluster_1 Abiotic Degradation (in solution) 4-AcO-DIPT 4-AcO-DIPT 4-HO-DiPT 4-HO-DiPT 4-AcO-DIPT->4-HO-DiPT Esterase Hydrolysis (Rapid) Metabolites Phase II Metabolites (Glucuronides, Sulfates) Other Phase I Metabolites (N-Oxide, Dealkylated) 4-HO-DiPT->Metabolites UGTs, SULTs, CYPs A_DIPT 4-AcO-DIPT H_DIPT 4-HO-DiPT A_DIPT->H_DIPT Spontaneous Hydrolysis (Water, pH) Deg Oxidized Products (Colored) H_DIPT->Deg Oxidation (Oxygen, Light)

Caption: Metabolic and Degradation Pathways of 4-AcO-DIPT.

Start Inconsistent In Vitro Results CheckStock Is stock solution freshly prepared? Start->CheckStock AnalyzePurity Analyze solution purity via LC-MS for 4-HO-DiPT contamination. CheckStock->AnalyzePurity Yes MakeFresh ACTION: Prepare fresh stock solution. CheckStock->MakeFresh No ConsiderProdrug Is 4-HO-DiPT included as a positive control? AnalyzePurity->ConsiderProdrug MakeFresh->AnalyzePurity ResultExplained Result is likely valid. 4-AcO-DIPT has lower intrinsic potency. ConsiderProdrug->ResultExplained Yes AddControl ACTION: Repeat assay including 4-HO-DiPT to confirm system viability. ConsiderProdrug->AddControl No

Caption: Troubleshooting Workflow for Inconsistent In Vitro Data.

References

  • 4-AcO-DMT - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Dinis-Oliveira, R. J., et al. (2017). Toxicology and Analysis of Psychoactive Tryptamines. MDPI. Retrieved January 22, 2026, from [Link]

  • Fabregat-Safont, D., et al. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]

  • Glacier, A., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. Retrieved January 22, 2026, from [Link]

  • Chadeayne, A. R., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega. Retrieved January 22, 2026, from [Link]

  • Fabregat-Safont, D., et al. (2022). Human Hepatocyte 4-Acetoxy- N, N -Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Metabolites. Retrieved January 22, 2026, from [Link]

  • 4-AcO-DiPT - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • ACS Laboratory. (2024, January 23). What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog. Retrieved January 22, 2026, from [Link]

Sources

"solubility issues with 4-Acetoxy-N,N-diisopropyltryptamine in different solvents"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT). This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a substituted tryptamine, 4-AcO-DIPT presents unique challenges in handling and formulation, primarily centered around its solubility and stability. This guide provides in-depth, field-proven insights and practical, step-by-step protocols to address common solubility issues, ensuring the integrity and reproducibility of your experimental results. Our goal is to equip you with the necessary knowledge to anticipate and overcome these challenges, fostering a foundation of scientific rigor in your work.

Part 1: Frequently Asked Questions (FAQs) on 4-AcO-DIPT Solubility

This section addresses the most common initial questions regarding the solubility and handling of 4-AcO-DIPT.

Q1: What are the primary factors influencing the solubility of 4-AcO-DIPT?

A1: The solubility of 4-AcO-DIPT is primarily dictated by three key factors: the choice of solvent, the form of the compound (freebase vs. salt), and the pH of the solution. As a substituted tryptamine, its solubility is generally higher in organic solvents compared to aqueous solutions. The presence of a basic diisopropylamino group means that its solubility in aqueous media is highly pH-dependent.

Q2: What is the difference in solubility between 4-AcO-DIPT freebase and its salt forms (e.g., acetate, fumarate, HCl)?

Q3: In which organic solvents is 4-AcO-DIPT most soluble?

A3: Based on available data for the acetate salt, 4-AcO-DIPT exhibits good solubility in several common organic solvents. This makes them ideal for preparing concentrated stock solutions. The known solubilities are summarized in the table below.

SolventSolubility (Acetate Salt)
Ethanol20 mg/mL[2]
Dimethyl Sulfoxide (DMSO)16 mg/mL[2]
Dimethylformamide (DMF)10 mg/mL[2]
AcetonitrileFormulation mentioned at 10 mg/mL[2]
MethanolStock solutions prepared at 1 mg/mL[1]

Q4: How does pH affect the solubility and stability of 4-AcO-DIPT in aqueous solutions?

A4: The pH of an aqueous solution has a profound impact on both the solubility and stability of 4-AcO-DIPT.

  • Solubility: In acidic conditions (pH below the pKa of the diisopropylamino group), the molecule will be protonated, forming a more polar, water-soluble cation. As the pH becomes neutral to alkaline, the compound will be predominantly in its less soluble freebase form.

  • Stability: The 4-acetoxy group is an ester, which is susceptible to hydrolysis, particularly under neutral to alkaline conditions, to form 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT).[1] Acidic conditions can slow this hydrolysis. Furthermore, the indole ring common to tryptamines is prone to oxidation, a process that can be accelerated at alkaline pH.[3]

Q5: What are the recommended storage conditions for 4-AcO-DIPT as a solid and in solution?

A5:

  • Solid Form: As a solid, 4-AcO-DIPT should be stored in a cool, dark, and dry place, preferably in a desiccator at -20°C or -80°C for long-term stability. The acetate salt is reported to be stable for at least 3 years when stored at -80°C.[2]

  • In Solution: Stock solutions in anhydrous organic solvents like DMSO or ethanol should be stored at -20°C or -80°C. It is advisable to store them in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage due to the risk of hydrolysis and oxidation. If an aqueous solution must be stored, it should be for no more than a day, kept at 2-8°C, and protected from light.[4]

Part 2: Troubleshooting Guide for 4-AcO-DIPT Solubility Issues

This section provides a systematic approach to resolving common problems encountered when preparing solutions of 4-AcO-DIPT.

Issue 1: The 4-AcO-DIPT powder is not dissolving in my aqueous buffer (e.g., PBS).

  • Root Cause Analysis: This is the most common issue and is typically due to attempting to dissolve the freebase form directly in a neutral or near-neutral pH buffer. The freebase form of most tryptamines has very low water solubility.[4]

  • Step-by-Step Solution:

    • Verify the Form: Confirm whether you are using the freebase or a salt form of 4-AcO-DIPT. If it is the freebase, direct dissolution in aqueous buffer is unlikely to be successful at concentrations typically required for experiments.

    • Use an Organic Co-Solvent: The standard and most effective method is to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol.[5]

    • Protocol:

      • Accurately weigh the 4-AcO-DIPT powder and dissolve it in a minimal amount of anhydrous DMSO (or ethanol) to create a high-concentration stock solution (e.g., 10-20 mg/mL).

      • Gently vortex or sonicate in a water bath if necessary to ensure complete dissolution.

      • Perform a serial dilution of this stock solution into your aqueous buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system (typically ≤0.1% for cell-based assays).[6]

Issue 2: My 4-AcO-DIPT solution is cloudy or has formed a precipitate after dilution into PBS.

  • Root Cause Analysis: This usually occurs when the concentration of 4-AcO-DIPT in the final aqueous solution exceeds its solubility limit at that specific pH and temperature. It can also happen if the organic solvent from the stock solution causes salts in the buffer to precipitate, although this is less common with low final solvent concentrations.[7]

  • Step-by-Step Solution:

    • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of 4-AcO-DIPT in the aqueous buffer.

    • Adjust the pH: Consider using a slightly acidic buffer (e.g., pH 6.0-6.5) if your experimental design allows. The protonated form of 4-AcO-DIPT is more water-soluble.

    • Increase Co-Solvent Percentage: If permissible in your assay, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility. However, always run a vehicle control to check for solvent effects.

    • Consider Solubilizing Agents: For challenging formulations, particularly for in vivo studies, the use of solubilizing agents like cyclodextrins can be explored to form inclusion complexes and enhance aqueous solubility.[8]

Issue 3: My 4-AcO-DIPT solution has changed color (e.g., turned yellow or brown) over time.

  • Root Cause Analysis: A color change in a tryptamine solution is a strong indicator of chemical degradation, most likely through oxidation of the indole ring.[2] This is often accelerated by exposure to light, air (oxygen), and non-acidic pH.

  • Step-by-Step Solution:

    • Discard the Solution: Do not use a discolored solution for experiments, as the presence of degradation products can lead to confounding results.

    • Review Preparation and Storage Practices:

      • Always prepare fresh aqueous solutions for each experiment.

      • Store organic stock solutions in amber vials, purged with an inert gas like argon or nitrogen, and at low temperatures (-20°C or -80°C).

      • Use deoxygenated buffers for dilutions where possible.

    • Prepare in Acidic Conditions: If stability in an aqueous medium is a persistent issue, preparing the solution in a slightly acidic buffer can help mitigate oxidative degradation.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing solubility challenges with 4-AcO-DIPT.

G cluster_issues Common Problems cluster_solutions Solutions & Best Practices start Start: Preparing 4-AcO-DIPT Solution issue Issue Encountered? start->issue no_dissolve Powder not dissolving in aqueous buffer issue->no_dissolve Yes precipitate Precipitation after dilution issue->precipitate Yes color_change Solution changed color issue->color_change Yes success Successful Solution Preparation issue->success No use_salt Use Salt Form (fumarate, HCl, acetate) for better aqueous solubility no_dissolve->use_salt If using freebase use_dmso Prepare concentrated stock in DMSO or Ethanol first no_dissolve->use_dmso lower_conc Lower final concentration precipitate->lower_conc acidic_ph Use slightly acidic buffer (pH 6-6.5) precipitate->acidic_ph check_solvent_conc Ensure final solvent % is low (e.g., <0.5%) precipitate->check_solvent_conc discard Discard solution. Compound has degraded. color_change->discard use_dmso->success lower_conc->success acidic_ph->success check_solvent_conc->success review_storage Review storage: - Protect from light/air - Use fresh solutions - Store at -20°C or -80°C discard->review_storage review_storage->start

Caption: A decision tree for troubleshooting common solubility issues with 4-AcO-DIPT.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for preparing 4-AcO-DIPT solutions for common laboratory applications.

Protocol 1: Preparation of a 10 mM Stock Solution of 4-AcO-DIPT in DMSO

Objective: To prepare a concentrated, stable stock solution for subsequent dilution into aqueous media for in vitro assays.

Materials:

  • This compound (form: acetate salt, MW: 362.5 g/mol )[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-Weighing Preparation: In a chemical fume hood, allow the container of 4-AcO-DIPT to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh out 3.63 mg of 4-AcO-DIPT acetate salt and transfer it to the amber glass vial. This mass is calculated for a final volume of 1 mL to yield a 10 mM solution.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex for 30-60 seconds. If needed, briefly sonicate the vial in a room temperature water bath for 1-2 minutes to ensure all solid material is completely dissolved. Visually inspect the solution against a light source to confirm there are no suspended particles.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Long-Term Storage: Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the DMSO stock is expected to be stable for several months.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Objective: To prepare a dilute working solution of 4-AcO-DIPT from a DMSO stock for direct application to cell cultures, ensuring a final DMSO concentration that is non-toxic to the cells.

Materials:

  • 10 mM 4-AcO-DIPT stock solution in DMSO (from Protocol 1)

  • Pre-warmed, sterile cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate Dilution: The goal is to perform a 1:1000 dilution of the 10 mM stock to achieve a 10 µM working solution. This dilution will result in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.[6]

  • Medium Preparation: In a sterile conical tube, add 999 µL of pre-warmed, sterile cell culture medium.

  • Dilution Step: Carefully add 1 µL of the 10 mM 4-AcO-DIPT DMSO stock solution to the 999 µL of medium.

  • Mixing: Gently pipette the solution up and down several times or cap and invert the tube to ensure the solution is thoroughly mixed. Avoid vigorous vortexing, which can cause protein denaturation in the medium.

  • Application: The 10 µM working solution is now ready for direct application to your cell cultures.

  • Important Considerations:

    • Fresh Preparation: Always prepare the aqueous working solution fresh immediately before use. Do not store aqueous dilutions.

    • Vehicle Control: It is critical to prepare and test a vehicle control alongside your experimental samples. In this case, the vehicle control would be cell culture medium containing 0.1% DMSO (1 µL of DMSO in 999 µL of medium). This ensures that any observed effects are due to the compound and not the solvent.

References

  • Glancy, M., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. Available at: [Link]

  • Carlier, J., et al. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]

  • Tourino, C., et al. (2020). Toxicology and Analysis of Psychoactive Tryptamines. MDPI. Available at: [Link]

  • Chadeayne, A. R., et al. (2019). Bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate: a new crystalline form of psilacetin, an alternative to psilocybin as a psilocin prodrug. National Institutes of Health. Available at: [Link]

  • Wikipedia. (n.d.). 4-AcO-DMT. Wikipedia. Available at: [Link]

  • Patel, K., et al. (2023). Synthesis of several tryptamine fumarate salts. ResearchGate. Available at: [Link]

  • Chadeayne, A. R., et al. (2020). Norpsilocin: freebase and fumarate salt. National Institutes of Health. Available at: [Link]

  • Google Patents. (n.d.). WO2023135237A1 - Tryptamine compositions and methods. Google Patents.
  • LibreTexts Chemistry. (2021). 5.4: Hydrolysis Reactions. Chemistry LibreTexts. Available at: [Link]

  • Kromidas, S. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. LCGC. Available at: [Link]

  • ResearchGate. (2018). Why the PBS buffer precipitate?. ResearchGate. Available at: [Link]

  • Creative Biolabs. (n.d.). Cell Culture Protocol. Creative Biolabs. Available at: [Link]

  • ResearchGate. (2023). How do i prepare TRF stock solution for cell culture study?. ResearchGate. Available at: [Link]

  • Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols. Assay Genie. Available at: [Link]

  • ResearchGate. (2022). Preventing PBS precipitation in LCMS?. ResearchGate. Available at: [Link]

  • Timmermann, C., et al. (2016). A Model for the Application of Target-Controlled Intravenous Infusion for a Prolonged Immersive DMT Psychedelic Experience. Frontiers in Pharmacology. Available at: [Link]

  • Nobre, M. (2023). Answer to "How do i prepare TRF stock solution for cell culture study?". ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). 4-AcO-DiPT. Wikipedia. Available at: [Link]

  • Sciencemadness.org. (2006). N,N-Dimethyltryptamine as fumarate salt. Sciencemadness.org. Available at: [Link]

  • Khan, I., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. Available at: [Link]

  • Adeoye, O., & Cabral-Marques, H. (2017). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI. Available at: [Link]

Sources

Technical Support Center: Metabolic Stability of 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT) in Human Hepatocytes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, a detailed experimental protocol, and a comprehensive troubleshooting section for assessing the metabolic stability of 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT) using human hepatocytes. Our goal is to equip you with the expertise and field-proven insights necessary for conducting robust and reliable experiments.

Scientific Overview: Understanding 4-AcO-DIPT Metabolism

This compound (4-AcO-DIPT, also known as ipracetin) is a synthetic tryptamine.[1][2] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, including its duration of action and potential for drug-drug interactions. In vitro metabolic stability assays using human hepatocytes are the gold standard for this assessment, as they contain a full complement of both Phase I and Phase II metabolic enzymes, cofactors, and transporters, offering a highly physiologically relevant model.[3][4][5]

The metabolism of 4-AcO-DIPT is characterized by a primary, rapid hydrolysis followed by several subsequent biotransformations.

Primary Metabolic Pathway: The Critical Role of Hydrolysis

The principal and initial metabolic step for 4-AcO-DIPT is the hydrolysis of its 4-acetoxy group to form its active metabolite, 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DIPT).[3][6][7] This conversion is a critical determinant of the compound's overall clearance rate. Following this initial hydrolysis, 4-OH-DIPT undergoes further Phase I and Phase II metabolism.

Six key metabolites have been identified following a 3-hour incubation with pooled human hepatocytes.[6] After the initial formation of 4-OH-DIPT, subsequent major reactions include O-glucuronidation and O-sulfation.[7] Minor pathways involve N-oxidation and N-dealkylation.[6]

A crucial consideration for this specific compound is its susceptibility to non-enzymatic hydrolysis. Studies have shown that the primary metabolite, 4-OH-DIPT, can form spontaneously in control samples without hepatocytes.[3] This chemical instability must be accounted for in the experimental design to avoid overestimating the rate of enzymatic metabolism.

G cluster_main Metabolic Pathway of 4-AcO-DIPT in Human Hepatocytes cluster_phase2 Phase II Metabolism cluster_phase1_minor Minor Phase I Metabolism parent 4-AcO-DIPT met1 4-OH-DIPT (Primary Metabolite) parent->met1 Ester Hydrolysis (Enzymatic) parent->met1 Spontaneous Hydrolysis met2 4-OH-DiPT-glucuronide met1->met2 O-Glucuronidation met4 4-OH-DiPT-N-oxide met1->met4 N-Oxidation met5 4-OH-iPT (N-deisopropyl) met1->met5 N-Deisopropylation met3 4-OH-iPT-sulfate met5->met3 O-Sulfation

Caption: Proposed metabolic pathway of 4-AcO-DIPT.

Experimental Protocol: Hepatocyte Stability Assay

This protocol outlines a robust method for determining the in vitro intrinsic clearance of 4-AcO-DIPT in a suspension of cryopreserved human hepatocytes.

Materials and Reagents
Reagent/MaterialRecommended Specifications
Cryopreserved Human HepatocytesPooled-donor lot (e.g., 10-donor pool) with high viability (>80%)
Hepatocyte Thawing MediumCommercially available (e.g., CHRM®)
Incubation MediumWilliams' Medium E or equivalent, supplemented
4-AcO-DIPTHigh purity (>98%)
Positive Control CompoundsMidazolam (high turnover), Diclofenac (medium turnover)
Quenching SolutionAcetonitrile containing an internal standard (e.g., Tolbutamide, Terfenadine)
EquipmentBiosafety cabinet, 37°C water bath, 37°C incubator with orbital shaker, centrifuge, 24- or 96-well plates, LC-MS/MS system
Step-by-Step Methodology
  • Preparation:

    • Pre-warm incubation medium and thawing medium to 37°C.

    • Prepare stock solutions of 4-AcO-DIPT and positive controls in a suitable organic solvent (e.g., DMSO). The final solvent concentration in the incubation should not exceed 0.5%, with a target of <0.1% to prevent enzyme inhibition.[8][9]

    • Prepare working solutions by diluting the stock solutions into the pre-warmed incubation medium.

  • Hepatocyte Thawing and Preparation:

    • Thaw the cryopreserved hepatocytes rapidly (<2 minutes) in a 37°C water bath.[10]

    • Immediately transfer the thawed cells to a conical tube containing pre-warmed thawing medium to dilute the cryoprotectant.

    • Centrifuge the cell suspension according to the supplier's protocol (e.g., 100 x g for 10 minutes for human hepatocytes) to pellet the cells.[10]

    • Gently resuspend the cell pellet in incubation medium. Perform a cell count and viability assessment using the trypan blue exclusion method.

    • Dilute the hepatocyte suspension to the final desired concentration (e.g., 0.5 or 1.0 x 10^6 viable cells/mL).[11]

  • Incubation:

    • Pre-incubate the hepatocyte suspension for 10-15 minutes at 37°C in the incubator on an orbital shaker to allow the cells to equilibrate.

    • Initiate the metabolic reaction by adding the hepatocyte suspension to the wells of a multi-well plate already containing the 4-AcO-DIPT working solution.

    • Incubate the plate at 37°C on an orbital shaker (e.g., 150 RPM) to ensure the cells remain in suspension.[8]

    • Sample at designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[12][13]

  • Reaction Quenching and Sample Processing:

    • At each time point, transfer an aliquot of the incubation mixture to a new plate or tube containing a volume of cold quenching solution (typically 2-3 volumes of acetonitrile with internal standard).

    • For the T=0 time point: To accurately capture the concentration at the start and minimize artifacts from rapid metabolism, add the quenching solution to the well before adding the hepatocyte suspension.[8]

    • Vortex the samples to ensure complete protein precipitation.

    • Centrifuge the samples (e.g., 920 x g for 10 minutes) to pellet the precipitated protein and cell debris.[8]

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (4-AcO-DIPT).

G cluster_workflow Hepatocyte Stability Assay Workflow A 1. Thaw & Prep Hepatocytes C 3. Initiate Reaction (Add Cells to Compound) A->C B 2. Prepare Test Compound Plates B->C D 4. Incubate at 37°C (with shaking) C->D E 5. Sample & Quench (at Time Points) D->E F 6. Centrifuge & Collect Supernatant E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (t½, Clint) G->H

Caption: High-level experimental workflow for the hepatocyte stability assay.
Data Analysis

The rate of metabolism is determined by monitoring the disappearance of the parent compound over time.

  • Calculate the peak area ratio of the analyte to the internal standard for each time point.

  • Plot the natural logarithm (ln) of the percentage of 4-AcO-DIPT remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) and intrinsic clearance (Clint) using the following equations:[11]

    • Half-Life (t½): t½ = 0.693 / k

    • Intrinsic Clearance (Clint): Clint (µL/min/10^6 cells) = (0.693 / t½) * (Volume of Incubation / Number of Cells)

Troubleshooting Guide & FAQs

This section addresses common issues encountered during hepatocyte stability assays, with a specific focus on the unique properties of 4-AcO-DIPT.

Q: My calculated intrinsic clearance for 4-AcO-DIPT seems unexpectedly high, and there is significant loss even in early time points. What is the likely cause?

A: This is a classic and expected issue with 4-AcO-DIPT and related acetoxy-tryptamines. The primary cause is the compound's inherent chemical instability, leading to significant non-enzymatic hydrolysis to 4-OH-DIPT in the aqueous incubation buffer.[3] This degradation pathway occurs in parallel with enzymatic metabolism, and if not properly controlled for, will lead to a dramatic overestimation of the metabolic clearance.

Solution: You must include a control incubation of 4-AcO-DIPT in the incubation medium without hepatocytes. The rate of degradation observed in this control should be subtracted from the rate observed in the presence of hepatocytes to determine the true enzymatic clearance rate.

Q: How do I design my experiment to properly differentiate between enzymatic and non-enzymatic degradation?

A: A robust experimental design requires parallel incubations:

  • Test Condition: 4-AcO-DIPT + viable hepatocytes.

  • Control Condition 1 (Chemical Stability): 4-AcO-DIPT in incubation medium alone (no cells).

  • Control Condition 2 (Optional but Recommended): 4-AcO-DIPT + heat-inactivated hepatocytes. This control helps to account for any non-specific binding to cellular components.

By comparing the disappearance rate in the test condition to the control conditions, you can isolate the contribution of active enzymes to the compound's clearance.

Q: I am seeing significant disappearance of 4-AcO-DIPT in my T=0 samples. How can I get a more accurate starting concentration?

A: This is a common problem for rapidly metabolized or unstable compounds. The delay between adding the cells and effectively stopping the reaction with a quenching agent can be long enough for significant degradation to occur.

Solution: The best practice for the T=0 time point is to reverse the order of addition. Add the cold quenching solution (e.g., acetonitrile with internal standard) to the designated T=0 wells first, and then add the hepatocyte/compound mixture directly into the quencher.[8] This ensures the reaction is stopped instantaneously, providing a true baseline measurement.

Q: My hepatocyte viability is consistently below the recommended >80% after thawing. What am I doing wrong?

A: Low post-thaw viability is a frequent source of failed experiments and is almost always due to improper handling. Here is a checklist of critical steps:

  • Rapid Thaw: Do not let the vial sit on the bench. Thaw it in a 37°C water bath for the shortest time possible (typically under 2 minutes).[10]

  • Immediate Dilution: As soon as the last ice crystal melts, immediately transfer the cells into a larger volume of pre-warmed thawing medium to dilute the toxic cryoprotectant (DMSO).

  • Gentle Handling: Never vortex a hepatocyte suspension. Use a wide-bore pipette tip for all transfers and mix by gentle inversion or slow pipetting to avoid shearing the cells.[14]

  • Correct Centrifugation: Use the correct speed and temperature as specified by the supplier. Excessive g-force will damage the cells. For human hepatocytes, this is typically a slow spin (e.g., 100 x g) at room temperature.[10]

Q: 4-AcO-DIPT has limited aqueous solubility. How will a higher concentration of my organic solvent (e.g., DMSO) affect the assay?

A: This is a critical consideration. Common organic solvents can significantly inhibit the activity of metabolic enzymes, particularly CYPs. DMSO, for example, has been shown to inhibit several P450 enzymes even at concentrations as low as 0.2%.[9]

Solution:

  • Always aim to keep the final concentration of the organic solvent in the incubation below 1%, and ideally below 0.1% if possible.[8]

  • Ensure that your vehicle control (hepatocytes incubated with the same concentration of solvent but no test compound) is included in the experiment. This helps to confirm that the solvent itself is not causing a loss of cell viability or function over the incubation period.

Q: My results are highly variable between replicate wells. What are the most common sources of this error?

A: High variability can undermine the reliability of your data. The most common causes are:

  • Inhomogeneous Cell Suspension: Hepatocytes are dense and will settle quickly. It is crucial to gently resuspend the cell stock immediately before pipetting into each well to ensure a consistent cell number across the plate.[14]

  • Inaccurate Pipetting: Ensure your pipettes are calibrated. Small volume errors, especially when preparing serial dilutions or adding the internal standard, can lead to large final errors.

  • Edge Effects: In multi-well plates, wells on the outer edges can be subject to faster evaporation, concentrating the reactants. If possible, avoid using the outermost wells or fill them with buffer to maintain humidity.

  • Inconsistent Quenching: Ensure the quenching step is performed rapidly and consistently for all samples at a given time point, especially when using a multi-channel pipette.

References

  • Correia, P., et al. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]

  • Correia, P., et al. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Open University Chemistry Institute. Available at: [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. Available at: [Link]

  • Wikipedia. (n.d.). 4-AcO-DMT. Wikipedia. Available at: [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. BioDuro. Available at: [Link]

  • ResearchGate. (2022). (PDF) Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • MDPI. (2022). Human Hepatocyte 4-Acetoxy- N, N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Wikipedia. (n.d.). 4-AcO-DiPT. Wikipedia. Available at: [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Creative Bioarray. Available at: [Link]

  • BioIVT. (2024). Suspension Hepatocyte Metabolism Incubation Tips and Best Practices. YouTube. Available at: [Link]

  • MDPI. (2022). Toxicology and Analysis of Psychoactive Tryptamines. MDPI. Available at: [Link]

  • XenoTech. (2023). FAQ: Tips & Tricks for Working with Plateable Hepatocytes. YouTube. Available at: [Link]

  • Kosheeka. (2020). Why researchers have shifted to Primary hepatocytes to study drug toxicity. Kosheeka. Available at: [Link]

  • PubMed. (n.d.). Effect of Common Organic Solvents on in Vitro Cytochrome P450-mediated Metabolic Activities in Human Liver Microsomes. PubMed. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 4-Acetoxy-N,N-diisopropyltryptamine and Other Tryptamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT), a synthetic tryptamine, with other notable tryptamines. It is intended for researchers, scientists, and drug development professionals, offering a technical examination of its pharmacological profile and methodologies for its comparative study.

Introduction

The tryptamine scaffold is the foundation for a diverse class of psychoactive compounds, including classic psychedelics that are gaining renewed interest for their therapeutic potential. Among these, 4-AcO-DIPT stands out as a synthetic analog of psilocin, the active metabolite of psilocybin. A key feature of 4-AcO-DIPT is its presumed role as a prodrug to 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT), a substance noted for its rapid onset and short duration of action.[1] This guide will dissect the chemical and pharmacological nuances of 4-AcO-DIPT, comparing it to its active metabolite and other significant tryptamines such as psilocin, N,N-dimethyltryptamine (DMT), and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).

Chemical and Pharmacological Profiles: A Comparative Overview

4-AcO-DIPT, chemically known as 3-{2-[di(propan-2-yl)amino]ethyl}-1H-indol-4-yl acetate, is structurally analogous to other 4-substituted tryptamines like psilocybin (4-phosphoryloxy-DMT) and psilacetin (4-acetoxy-DMT).[2] The defining characteristic of 4-acetoxy tryptamines is their in vivo hydrolysis to their corresponding 4-hydroxy analogs, which are typically more potent at the primary psychedelic target, the serotonin 2A (5-HT2A) receptor.

Receptor Binding Affinities

The interaction of these compounds with various serotonin receptors is a critical determinant of their pharmacological effects. The following table summarizes the receptor binding affinities (Ki, nM) for 4-AcO-DIPT and comparator tryptamines at key human serotonin receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
4-AcO-DIPT ---
4-HO-DIPT >10,000400-
Psilocin (4-HO-DMT) 135177164
DMT ---
5-MeO-DMT 1649100

In vitro studies consistently demonstrate that 4-hydroxy tryptamines exhibit a higher affinity for the 5-HT2A receptor compared to their 4-acetoxy counterparts.[3] However, this difference in in vitro potency does not always translate to in vivo effects, as the deacetylation of 4-acetoxy compounds in the body leads to the formation of the more active 4-hydroxy metabolite.[2]

In Vivo Behavioral Effects: The Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is considered a preclinical model for predicting psychedelic potential in humans. Studies have shown that both 4-hydroxy and 4-acetoxy tryptamines induce the HTR. Interestingly, despite the lower in vitro potency of 4-acetoxy compounds, they often exhibit similar in vivo potency in the HTR assay compared to their 4-hydroxy analogs, supporting the prodrug hypothesis.[2] For instance, 4-HO-DIPT and 4-AcO-DIPT produce longer-lasting HTR effects compared to other tryptamines like 4-HO-DPT and 4-AcO-DPT.[2]

Mechanism of Action: 5-HT2A Receptor Signaling

The psychedelic effects of tryptamines are primarily mediated by their agonist activity at the 5-HT2A receptor, a G protein-coupled receptor (GPCR). Upon activation, the 5-HT2A receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Another important signaling pathway involves the recruitment of β-arrestin proteins, which can lead to receptor desensitization and internalization, as well as initiating distinct downstream signaling cascades. The "biased agonism" of different tryptamines, or their tendency to preferentially activate one pathway over the other, is an area of active research and may explain the qualitative differences in their subjective effects.

5-HT2A Receptor Signaling Cascade

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the comparative analysis of tryptamines.

In Vitro Radioligand Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of test compounds for serotonin receptors.

Objective: To determine the inhibitory constant (Ki) of 4-AcO-DIPT and other tryptamines at the human 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand (e.g., [3H]ketanserin).

  • Test compounds (4-AcO-DIPT, 4-HO-DIPT, etc.).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the cell membranes, radioligand, and either a test compound dilution or buffer (for total binding) or a high concentration of a known antagonist (for non-specific binding).

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds start->prepare_reagents incubation Incubate Plate: Membranes + Radioligand + Compound prepare_reagents->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Fluid & Count washing->scintillation data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation->data_analysis end End data_analysis->end

In Vitro Receptor Binding Assay Workflow
In Vivo Head-Twitch Response (HTR) Assay

This protocol describes the methodology for assessing the in vivo psychedelic-like activity of tryptamines in mice.

Objective: To quantify the frequency of head-twitches induced by 4-AcO-DIPT and comparator tryptamines in mice.

Materials:

  • Male C57BL/6J mice.

  • Test compounds dissolved in a suitable vehicle (e.g., saline).

  • Observation chambers.

  • Video recording equipment.

  • Software for behavioral analysis (optional, but recommended for objectivity).

Procedure:

  • Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.

  • Administer the test compound or vehicle via a specified route (e.g., intraperitoneal injection).

  • Immediately place the mouse back into the observation chamber.

  • Record the behavior of the mice for a predetermined period (e.g., 30-60 minutes).

  • A trained observer, blind to the experimental conditions, should manually count the number of head-twitches. A head-twitch is a rapid, spasmodic rotational movement of the head.

  • Alternatively, use a validated automated system to score the head-twitches from the video recordings.

  • Analyze the data to determine the dose-response relationship for HTR induction for each compound.

Analytical Methodology for Metabolite Profiling

To confirm the prodrug nature of 4-AcO-DIPT, it is essential to identify its active metabolite, 4-HO-DIPT, in biological samples.

Objective: To detect and quantify 4-AcO-DIPT and its metabolite 4-HO-DIPT in plasma or tissue samples.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and specificity.

Procedure Outline:

  • Sample Preparation: Extract the analytes from the biological matrix (e.g., protein precipitation or solid-phase extraction).

  • Chromatographic Separation: Separate the parent drug and its metabolite using a suitable HPLC or UHPLC column.

  • Mass Spectrometric Detection: Ionize the analytes (e.g., using electrospray ionization) and detect them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity.

  • Quantification: Use a stable isotope-labeled internal standard to accurately quantify the concentrations of 4-AcO-DIPT and 4-HO-DIPT.

Conclusion

This compound is a fascinating compound that serves as a valuable tool for psychedelic research. Its identity as a prodrug for the potent and short-acting 4-HO-DIPT highlights the importance of considering metabolic activation in drug design and analysis. The comparative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced pharmacology of 4-AcO-DIPT and other tryptamines, ultimately contributing to a deeper understanding of their therapeutic potential.

References

  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues | ACS Pharmacology & Translational Science. (2020-12-14). [Link]

  • 4-HO-DiPT - Psychedelic Science Review. [Link]

  • Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed Central. [Link]

  • 4-HO-DiPT - Wikipedia. [Link]

  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - NIH. [Link]

Sources

A Comparative Guide to the Preclinical Efficacy of 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT) in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of psychedelic tryptamines, rigorous preclinical validation is paramount. This guide provides an in-depth comparison of 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT), a synthetic tryptamine, against other notable psychoactive compounds in established rodent models of psychedelic efficacy. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip scientists with the critical information needed to design and interpret studies in this evolving field.

Introduction to 4-AcO-DIPT: A Prodrug Hypothesis

This compound (4-AcO-DIPT) is a synthetic tryptamine that has garnered interest within the scientific community for its potential psychedelic effects. Structurally, it is the acetate ester of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT). This chemical relationship is not trivial; it forms the basis of the leading hypothesis regarding its mechanism of action: that 4-AcO-DIPT functions as a prodrug for 4-HO-DiPT.[1]

The rationale behind this hypothesis lies in the in vivo deacetylation of the 4-acetoxy group, a metabolic process that would yield the pharmacologically active 4-hydroxy metabolite. This is analogous to the well-established conversion of psilocybin (4-PO-DMT) to its active metabolite, psilocin (4-HO-DMT).[2] The increased lipophilicity of the acetoxy group in 4-AcO-DIPT compared to the hydroxy group in 4-HO-DiPT may facilitate its passage across the blood-brain barrier, where it is then metabolized to the active compound.

The primary molecular target for classic psychedelics, including tryptamines, is the serotonin 2A receptor (5-HT2A).[3][4] Agonism at this G protein-coupled receptor is understood to initiate a cascade of intracellular signaling events that ultimately give rise to the characteristic behavioral and psychological effects of these compounds. Therefore, the efficacy of 4-AcO-DIPT in rodent models is assessed by quantifying behaviors known to be directly linked to 5-HT2A receptor activation.

Validating Efficacy: Key Rodent Models

Two primary behavioral paradigms have become the gold standard in the preclinical assessment of psychedelic compounds in rodents: the head-twitch response (HTR) in mice and drug discrimination studies in rats. The choice of these models is rooted in their high predictive validity for hallucinogenic potential in humans.[3][5][6]

The Head-Twitch Response (HTR) Assay

The HTR is a rapid, side-to-side rotational head movement observed in rodents following the administration of serotonergic psychedelics.[3] Crucially, this behavior is mediated by the activation of 5-HT2A receptors and is not induced by non-hallucinogenic 5-HT2A agonists.[3] This specificity makes the HTR a reliable behavioral proxy for psychedelic-like effects.

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_acclimation Animal Acclimation (e.g., C57BL/6J mice) injection Intraperitoneal (i.p.) Injection animal_acclimation->injection drug_prep Drug Preparation (Vehicle, 4-AcO-DIPT, Comparators) drug_prep->injection observation Observation Period (e.g., 30-60 minutes) injection->observation Post-injection htr_counting HTR Quantification (Manual or Automated) observation->htr_counting Data Collection dose_response Dose-Response Curve Generation htr_counting->dose_response ed50 ED50 Calculation dose_response->ed50 Potency Determination

Caption: Workflow for the Head-Twitch Response (HTR) Assay.

  • Animals: Male C57BL/6J mice are commonly used due to their robust and reliable HTR.[7] Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and allowed to acclimate to the testing room for at least 60 minutes prior to the experiment.

  • Drug Administration: Test compounds, including 4-AcO-DIPT and comparators, are dissolved in an appropriate vehicle (e.g., saline). A range of doses is administered intraperitoneally (i.p.) to generate a dose-response curve. A vehicle control group is essential.

  • Observation: Immediately following injection, individual mice are placed in a clean observation chamber (e.g., a standard Plexiglas cage). The observation period typically lasts for 30 to 60 minutes.

  • Quantification: The number of head twitches is counted by a trained observer who is blind to the experimental conditions. Alternatively, automated systems using video tracking software or magnetometer-based detection can be employed for higher throughput and objectivity.[8][9][10]

  • Data Analysis: The total number of head twitches for each animal is recorded. The data are then used to generate a dose-response curve, from which the median effective dose (ED50) – the dose that produces 50% of the maximal response – is calculated.

Drug Discrimination Assay

The drug discrimination paradigm is a sophisticated behavioral assay that assesses the interoceptive (subjective) effects of a drug.[11] Rats are trained to recognize the effects of a specific psychedelic drug, often 2,5-dimethoxy-4-methylamphetamine (DOM), and to respond on one of two levers to receive a reward (e.g., a food pellet). When a novel compound is administered, the rat's choice of lever indicates whether it perceives the subjective effects of the new drug as similar to the training drug.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis training_drug Administer Training Drug (e.g., DOM) lever_press_drug Reinforce Drug-Appropriate Lever Press training_drug->lever_press_drug test_compound Administer Test Compound (e.g., 4-AcO-DIPT) training_vehicle Administer Vehicle lever_press_vehicle Reinforce Vehicle-Appropriate Lever Press training_vehicle->lever_press_vehicle lever_choice Record Lever Choice and Response Rate test_compound->lever_choice generalization Determine Percent Generalization lever_choice->generalization ed50_dd Calculate ED50 for Substitution generalization->ed50_dd

Caption: Workflow for the Drug Discrimination Assay.

  • Animals: Adult male Sprague-Dawley rats are frequently used for this paradigm. They are typically food-restricted to maintain approximately 85-90% of their free-feeding body weight to ensure motivation for the food reward.

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser are used.

  • Training: Rats are trained to discriminate between an injection of the training drug (e.g., 0.5 mg/kg DOM, i.p.) and vehicle. On days when the drug is administered, responses on one designated lever (the "drug lever") are reinforced. On vehicle days, responses on the other lever (the "vehicle lever") are reinforced. Training continues until the rats reliably select the correct lever (e.g., >80% accuracy).

  • Testing: Once trained, substitution tests are conducted. Instead of the training drug or vehicle, a dose of the test compound (e.g., 4-AcO-DIPT) is administered. The percentage of responses on the drug-appropriate lever is recorded.

  • Data Analysis: Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever. A dose-response curve for substitution is generated, and the ED50 for substitution is calculated.

Comparative Efficacy Data

The following tables summarize the available preclinical data for 4-AcO-DIPT and a selection of comparator compounds in the head-twitch response and drug discrimination assays. This allows for a direct comparison of their relative potencies.

Table 1: Head-Twitch Response (HTR) in Mice
CompoundED50 (mg/kg)ED50 (µmol/kg)Reference(s)
4-AcO-DIPT ~2.2~7.28[12]
4-HO-DIPT ~1.0~3.46[12]
Psilocybin0.22-0.40~0.77-1.40[13]
Psilocin~0.3~1.47[14]
LSD0.0530.13[8]
DOI0.25-1.0~0.81-3.24[8][15]

Note: ED50 values can vary depending on the specific experimental conditions (e.g., mouse strain, route of administration).

Table 2: Drug Discrimination (DOM Substitution) in Rats
CompoundED50 (mg/kg)Reference(s)
4-AcO-DIPT 2.56[11]
4-HO-DIPT 1.25[11]
Psilocin (4-HO-DMT)1.1[11]
4-AcO-DMT2.5[11]
LSD0.05[16]
DOI0.26[16]

Note: The training drug and dose can influence the ED50 values for substitution.

Mechanistic Insights: The 5-HT2A Receptor Signaling Pathway

The behavioral effects quantified in the HTR and drug discrimination assays are initiated by the binding of tryptamines to the 5-HT2A receptor. This binding event triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events are believed to be crucial for the psychedelic effects of these compounds.[4][17][18]

a Psychedelic Psychedelic Agonist (e.g., 4-HO-DiPT) Receptor 5-HT2A Receptor Psychedelic->Receptor Binds to Gq_G11 Gq/11 Protein Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Downstream Downstream Neuronal Effects (e.g., Head-Twitch Response) Ca_Release->Downstream PKC_Activation->Downstream

Caption: Simplified 5-HT2A Receptor Signaling Pathway.

Discussion and Conclusion

The data presented in this guide demonstrate that 4-AcO-DIPT consistently produces behaviors in rodent models that are indicative of psychedelic-like efficacy. In both the head-twitch response and drug discrimination assays, 4-AcO-DIPT shows a potency that is comparable to, though slightly less than, its presumed active metabolite, 4-HO-DiPT. This observation lends further support to the hypothesis that 4-AcO-DIPT functions as a prodrug.

When compared to other classic psychedelics, 4-AcO-DIPT exhibits a potency that is lower than highly potent compounds like LSD and DOI, but within the same order of magnitude as psilocin and 4-AcO-DMT. This positions 4-AcO-DIPT as a compound of moderate psychedelic potency in these preclinical models.

For researchers designing studies with 4-AcO-DIPT, it is crucial to consider its pharmacokinetic profile and likely conversion to 4-HO-DiPT. The choice of dose, route of administration, and timing of behavioral assessments should all be informed by an understanding of this metabolic process. The detailed protocols and comparative data provided herein offer a solid foundation for the rigorous and objective validation of 4-AcO-DIPT and other novel tryptamines in rodent models, ultimately contributing to a more comprehensive understanding of their therapeutic potential.

References

  • Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. PubMed Central. Available at: [Link]

  • Potency (ED 50 ) and maximum observed efficacy (E max ) of DOI, LSD, and psilocybin for inducing the HTR in male and female mice. ResearchGate. Available at: [Link]

  • (a) Schematic of intracellular signaling pathways coupled to... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. PubMed Central. Available at: [Link]

  • Head-twitch response. Wikipedia. Available at: [Link]

  • 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. PubMed Central. Available at: [Link]

  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Publications. Available at: [Link]

  • Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Publications. Available at: [Link]

  • Time-dependent effect on HTR and disposition profile of DOI. (A) HTR... ResearchGate. Available at: [Link]

  • ACS Pharmacology & Translational Science Vol. 4 No. 2. ACS Publications. Available at: [Link]

  • The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen. PubMed Central. Available at: [Link]

  • Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. PubMed Central. Available at: [Link]

  • Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. ResearchGate. Available at: [Link]

  • Effect of psilocin on head twitch response. (A) Dose-response of... ResearchGate. Available at: [Link]

  • Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice. National Institutes of Health. Available at: [Link]

  • Characterization of psilocin and psilocybin pharmacodynamics in mouse models for the development of novel anti-depressants. University of Saskatchewan Library. Available at: [Link]

  • Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. PubMed Central. Available at: [Link]

  • Discriminative stimulus effects of N,N-diisopropyltryptamine. National Institutes of Health. Available at: [Link]

  • (PDF) Discriminative Stimulus Effects of N,N-Diisopropyltryptamine. ResearchGate. Available at: [Link]

  • 4-AcO-DMT. Wikipedia. Available at: [Link]

  • Discriminative Stimulus Effects of Substituted Tryptamines in Rats. ACS Publications. Available at: [Link]

  • 4-HO-DiPT. Psychedelic Science Review. Available at: [Link]

  • Psilocybin biphasically modulates cortical and behavioral activity in mice. bioRxiv. Available at: [Link]

  • Behavioral arrest consistently precedes the head-twitch response... ResearchGate. Available at: [Link]

  • (PDF) Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. ResearchGate. Available at: [Link]

  • Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. Neuroscience Insights. Available at: [Link]

  • 4-HO-DPT. Wikipedia. Available at: [Link]

  • 4-HO-DiPT. Wikipedia. Available at: [Link]

  • 4-HO-DiPT. New World Encyclopedia. Available at: [Link]

  • Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines | ACS Omega. ACS Publications. Available at: [Link]

  • 5-HT2A receptor. Wikipedia. Available at: [Link]

  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. National Institutes of Health. Available at: [Link]

  • 4-HO-DiPT. PsychonautWiki. Available at: [Link]

  • 4-AcO-DiPT. Wikipedia. Available at: [Link]

  • A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe. ResearchGate. Available at: [Link]

  • Biomedical Significance of Tryptamine: A Review. Walsh Medical Media. Available at: [Link]

  • A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe. MDPI. Available at: [Link]

  • Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. MDPI. Available at: [Link]

  • 2,5-Dimethoxy-4-iodoamphetamine. Wikipedia. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Immunoassay Cross-Reactivity of 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Novel Tryptamines

The landscape of psychoactive substances is continually evolving, with the emergence of novel designer drugs like 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT), also known as ipracetin.[1] As a structural analogue of psilocin and a homologue of the more well-known 4-AcO-DMT (psilacetin), 4-AcO-DIPT presents a significant challenge to forensic and clinical toxicology.[1][2][3] The primary screening tools in these fields are immunoassays, which are valued for their speed and cost-effectiveness.[4][5] However, the accuracy of these assays is predicated on the specificity of their antibodies, and cross-reactivity with non-targeted, structurally similar compounds is a well-documented limitation.[4][6]

This guide provides an in-depth analysis of the predicted cross-reactivity of 4-AcO-DIPT in common immunoassays. We will dissect the critical role of its metabolism, compare its structure to common assay targets, and provide a robust experimental framework for researchers to empirically determine its cross-reactivity profile. Understanding this profile is not merely an academic exercise; it is essential for accurately interpreting screening results, avoiding potential false positives, and ensuring that confirmatory analyses are appropriately triggered.

The Locus of Cross-Reactivity: Metabolism is Key

A fundamental principle in assessing the immunoassay reactivity of 4-AcO-DIPT is that it functions as a prodrug.[7][8] Upon ingestion, esterase enzymes in the body are theorized to rapidly hydrolyze the 4-acetoxy group, converting 4-AcO-DIPT into its pharmacologically active metabolite, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT).[7][9][10] This metabolic conversion is analogous to the well-established deacetylation of 4-AcO-DMT to psilocin or the dephosphorylation of psilocybin to psilocin.[2][11][12]

A 2022 study utilizing human hepatocytes confirmed that the only first-generation metabolite detected was indeed 4-HO-DIPT, which was then further metabolized through glucuronidation, sulfation, and other pathways.[10] Therefore, for the purpose of evaluating immunoassay cross-reactivity in biological samples (urine, blood), 4-HO-DIPT, not the parent compound, is the primary analyte of interest. Any significant cross-reactivity will stem from the ability of an assay's antibodies to recognize this hydroxylated metabolite.

Caption: Metabolic conversion of 4-AcO-DIPT to its active form, 4-HO-DIPT.

Structural Homology: Predicting Cross-Reactivity with Psilocin Assays

Immunoassay cross-reactivity is fundamentally a function of molecular recognition. Antibodies designed to detect a specific drug (the target antigen) may also bind to other molecules that share similar structural features or epitopes.[13] Given that 4-HO-DIPT is the active metabolite, its structure must be compared to the targets of relevant immunoassays. The most logical comparison is with psilocin (4-HO-DMT), the primary psychoactive component of hallucinogenic mushrooms and a common target for tryptamine-specific immunoassays.[14][15][16]

As illustrated below, the structural difference between 4-HO-DIPT and psilocin is confined to the alkyl groups on the terminal amine: diisopropyl groups in 4-HO-DIPT versus dimethyl groups in psilocin. The core 4-hydroxyindole structure, which is a critical epitope for antibody recognition, is identical.

Structures cluster_0 Prodrugs cluster_1 Active Metabolites psilocybin Psilocybin (4-PO-DMT) ac_dipt 4-AcO-DIPT psilocin Psilocin (4-HO-DMT) ho_dipt 4-HO-DIPT ELISA_Workflow start Start step1 1. Coat Plate With Psilocin-BSA Conjugate (Incubate & Wash) start->step1 step2 2. Block Plate (Incubate & Wash) step1->step2 step3 3. Competitive Binding Add Anti-Psilocin Ab + (Standard or Test Compound) (Incubate & Wash) step2->step3 step4 4. Add Secondary Ab (HRP-Conjugate) (Incubate & Wash) step3->step4 step5 5. Add TMB Substrate (Incubate in Dark) step4->step5 step6 6. Add Stop Solution step5->step6 step7 7. Read Absorbance (450 nm) step6->step7 end End step7->end

Caption: Workflow for the competitive ELISA to determine cross-reactivity.

Methodology:

  • Plate Coating:

    • Dilute the psilocin-BSA conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to an optimal concentration (typically 1-10 µg/mL, determined via checkerboard titration).

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with 200 µL/well of PBST. The rationale for washing is to remove any unbound conjugate, ensuring a consistent antigen-coated surface.

  • Blocking:

    • Add 200 µL of blocking buffer to each well to prevent non-specific binding of antibodies to the plate surface.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with PBST.

  • Competitive Binding Reaction:

    • Prepare serial dilutions of the standards (psilocin) and test compounds (4-HO-DIPT, 4-AcO-DIPT) in assay buffer. A typical concentration range would span from 0.1 ng/mL to 1000 ng/mL.

    • In separate tubes, pre-incubate 50 µL of each standard/test compound dilution with 50 µL of a fixed, limiting concentration of the anti-psilocin primary antibody for 30 minutes. This step allows the competition for antibody binding sites to occur in the liquid phase.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 5 times with PBST. This extensive washing is critical to remove unbound primary antibodies.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.

    • Add 100 µL to each well and incubate for 1 hour at room temperature.

    • Wash the plate 5 times with PBST.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

    • Stop the reaction by adding 50 µL of stop solution. The color will change from blue to yellow.

    • Read the absorbance at 450 nm within 15 minutes of stopping the reaction.

Data Analysis and Interpretation:

  • Plot the absorbance values against the logarithm of the concentration for psilocin and each test compound.

  • Perform a sigmoidal (four-parameter logistic) curve fit for each dataset to determine the IC50 value—the concentration of the compound that inhibits 50% of the maximum signal.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Psilocin / IC50 of Test Compound) x 100

This protocol provides a self-validating system because the inclusion of a standard curve with the target analyte (psilocin) in every assay run allows for the direct and relative comparison of any test compounds, ensuring the trustworthiness of the generated cross-reactivity data.

Conclusion and Recommendations

The potential for this compound to cause a positive result in immunoassays, particularly those targeting psilocin, is high. This prediction is not based on direct experimental evidence, which remains a critical gap in the literature, but on the established metabolic pathway leading to the formation of 4-HO-DIPT and the profound structural similarity of this metabolite to psilocin.

For professionals in drug development and toxicology, the key takeaways are:

  • Metabolite is the Target: When assessing 4-AcO-DIPT, the focus must be on the cross-reactivity of its metabolite, 4-HO-DIPT.

  • High Index of Suspicion: A positive result from a psilocybin/psilocin immunoassay may not be specific to psilocybin mushroom use and could indicate the presence of various designer tryptamines, including 4-AcO-DIPT.

  • Confirmation is Mandatory: All presumptive positive immunoassay results must be confirmed using a specific, high-resolution analytical technique such as LC-MS/MS or GC-MS to ensure definitive identification and avoid potential misinterpretations that could have significant clinical or legal consequences. [17]4. Empirical Validation is Needed: The scientific community would benefit greatly from studies utilizing the protocol outlined above to generate and publish empirical cross-reactivity data for 4-AcO-DIPT and other emerging tryptamines.

References

  • Tsujikawa, K., et al. (2020). Immunochemical monitoring of psilocybin and psilocin to identify hallucinogenic mushrooms. Journal of Pharmaceutical and Biomedical Analysis.
  • ACS Laboratory. (2024). What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog. ACS Laboratory Blog.
  • ResearchGate. (n.d.). Immunochemical monitoring of psilocybin and psilocin to identify hallucinogenic mushrooms | Request PDF. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). 4-AcO-DiPT. Wikipedia. Available at: [Link]

  • Kobayashi, N., et al. (2018). Derivatization-assisted enzyme-linked immunosorbent assay for identifying hallucinogenic mushrooms with enhanced sensitivity. Analytical Methods. Available at: [Link]

  • GenTech Scientific. (2023). TECH TIP: Methods and Instruments for Psilocybin Testing. GenTech Scientific Blog. Available at: [Link]

  • Psychedelic Science Review. (2024). 4-HO-DiPT. Psychedelic Science Review. Available at: [Link]

  • WakeMed. (n.d.). Emit® Drugs of Abuse Urine Assays Cross-Reactivity List. WakeMed. Available at: [Link]

  • National Institute of Justice. (2013). Comprehensive Forensic Toxicological Analysis of Designer Drugs. Office of Justice Programs. Available at: [Link]

  • Coody, G. S., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Available at: [Link]

  • Snyder, M. L., et al. (2018). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Available at: [Link]

  • DeCaprio, A. P., et al. (2013). Comprehensive Forensic Toxicological Analysis of Designer Drugs. Office of Justice Programs. Available at: [Link]

  • Albers, C., et al. (2004). Development of a psilocin immunoassay for serum and blood samples. International Journal of Legal Medicine. Available at: [Link]

  • PsychonautWiki. (2022). 4-AcO-DiPT. PsychonautWiki. Available at: [Link]

  • Erowid. (n.d.). 4-Acetoxy-DiPT Primer. Erowid. Available at: [Link]

  • Krasowski, M. D., et al. (2011). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. Clinical Chemistry. Available at: [Link]

  • Washington State Patrol. (2020). SCREENING OF BIOLOGICAL SPECIMENS BY ENZYME MULTIPLIED IMMUNOASSAY TECHNIQUE (EMIT). Washington State Patrol. Available at: [Link]

  • Wikipedia. (n.d.). 4-AcO-DMT. Wikipedia. Available at: [Link]

  • Oxford Academic. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Available at: [Link]

  • Malaca, S., et al. (2022). Human Hepatocyte 4-Acetoxy- N, N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Toxics. Available at: [Link]

  • Moody, D. E., et al. (1997). Immunoassay analysis of lysergic acid diethylamide. Journal of Analytical Toxicology. Available at: [Link]

  • Spector, S., & Mule, S. J. (1975). Detection of drugs of abuse by radioimmunoassay: a summary of published data and some new information. Annals of the New York Academy of Sciences. Available at: [Link]

  • Kerrigan, S. (2010). Designer Amphetamines in Forensic Toxicology Casework. Office of Justice Programs. Available at: [Link]

  • Klein, A. K., et al. (2021). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. Available at: [Link]

  • Malaca, S., et al. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]

  • Taschwer, M., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Kerrigan, S., et al. (2011). Evaluation of Commercial Enzyme Linked Immunosorbent Assays to Identify Psychedelic Phenethylamines. Office of Justice Programs. Available at: [Link]

  • Klein, A. K., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. Available at: [Link]

  • Zhai, W., et al. (2022). Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS. Drug Testing and Analysis. Available at: [Link]

  • ResearchGate. (2023). Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [https://www.researchgate.net/publication/371987547_Development_and_Validation_of_an_Analytical_Method_for_the_Determination_of_Select_4-Position_Ring-Substituted_Tryptamines_in_Plasma_by_Liquid_Chromatography-Tandem_Mass_Spectrometry]([Link]_ Chromatography-Tandem_Mass_Spectrometry)

  • Wikipedia. (n.d.). Radioimmunoassay. Wikipedia. Available at: [Link]

  • Gatch, M. B., et al. (2021). Discriminative Stimulus Effects of Substituted Tryptamines in Rats. ACS Chemical Neuroscience. Available at: [Link]

  • Creative Biolabs. (n.d.). Radioimmunoassay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Carlier, J., et al. (2021). Toxicology and Analysis of Psychoactive Tryptamines. International Journal of Molecular Sciences. Available at: [Link]

Sources

"4-Acetoxy-N,N-diisopropyltryptamine vs 4-HO-DiPT in vitro potency"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Potency of 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT) versus 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT)

Introduction: Unraveling a Prodrug Relationship

In the landscape of psychedelic research, the tryptamine class of compounds continues to be a focal point for understanding neurotransmission and developing potential therapeutics. Within this class, this compound (4-AcO-DiPT) and 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT, also known as Iprocin) represent a fascinating pair for comparative analysis. Structurally, 4-AcO-DiPT is the acetate ester of 4-HO-DiPT, a modification that has significant implications for its pharmacological activity.

This guide provides a detailed comparison of the in vitro potency of these two molecules. The central hypothesis in the scientific community is that 4-AcO-DiPT functions as a prodrug for 4-HO-DiPT, meaning it is metabolically converted to the latter, more active compound, within a biological system.[1][2][3] By examining their direct interactions with key serotonin receptors in vitro, we can dissect their inherent pharmacological properties, understand the structure-activity relationships at play, and provide a robust framework for researchers designing future experiments.

The Prodrug Hypothesis: A Metabolic Transformation

The core of the comparison between 4-AcO-DiPT and 4-HO-DiPT lies in the prodrug hypothesis. 4-AcO-DiPT is thought to be rapidly deacetylated by esterase enzymes in the body to yield 4-HO-DiPT.[4][5] In vitro studies using human hepatocytes have confirmed this metabolic pathway, demonstrating that 4-AcO-DiPT undergoes ester hydrolysis to form 4-HO-DiPT as its primary metabolite.[6][7] This conversion is critical, as the resulting 4-hydroxy compound is a potent agonist at key serotonin receptors responsible for psychedelic effects.

4-AcO-DiPT 4-AcO-DiPT Metabolism Metabolism 4-AcO-DiPT->Metabolism Ester Hydrolysis (Deacetylation) Serotonin Receptors Serotonin Receptors 4-AcO-DiPT->Serotonin Receptors Low-Potency Agonist 4-HO-DiPT 4-HO-DiPT 4-HO-DiPT->Serotonin Receptors High-Potency Agonist Metabolism->4-HO-DiPT Active Metabolite

Caption: Metabolic conversion of 4-AcO-DiPT to 4-HO-DiPT.

Comparative In Vitro Functional Potency

Functional assays, such as calcium mobilization assays, are essential for determining not just if a compound binds to a receptor, but whether it activates it and how potently. These assays measure the downstream signaling events following receptor activation. The primary targets for classic psychedelics are the serotonin 5-HT₂ family of receptors, particularly the 5-HT₂A subtype.[8][9]

Experimental data consistently demonstrates that 4-HO-DiPT is a significantly more potent agonist at 5-HT₂ receptors in vitro compared to its acetylated counterpart, 4-AcO-DiPT. Studies have shown that O-acetylation reduces the in vitro 5-HT₂A potency of 4-hydroxy-N,N-dialkyltryptamines by approximately 10- to 20-fold.[4][10][11] While both compounds can act as full or partial agonists, 4-AcO-DiPT requires a much higher concentration to elicit a response.[10][12] For instance, in a calcium flux assay, 4-HO-DiPT showed an EC₅₀ value of 1408 nM at the human 5-HT₂C receptor, indicating its activity, though it is more selective for the 5-HT₂A receptor.[13] In contrast, 4-AcO-DiPT is a weak partial agonist at the 5-HT₂A receptor with an Eₘₐₓ of 74.6% relative to serotonin.[4][10]

CompoundReceptorAssay TypePotency (EC₅₀)Efficacy (Eₘₐₓ)Reference
4-HO-DiPT h5-HT₂ACalcium MobilizationFull Agonist Activity~100%[12]
h5-HT₂CCalcium Mobilization1408 nMPartial Agonist[13]
4-AcO-DiPT h5-HT₂ACalcium Mobilization~10-20x weaker than 4-HO-DiPT74.6% (Partial Agonist)[4][10]
h5-HT₂AIP-1 AssayFull Agonist Activity~100%[12]

Note: Direct comparative EC₅₀ values for 4-AcO-DiPT at 5-HT₂A are often contextualized as being significantly higher than its 4-hydroxy analog rather than providing a precise value, underscoring its lower potency.

cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activation PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Release IP3->Ca Cellular Response 4-HO-DiPT 4-HO-DiPT 4-HO-DiPT->5HT2A Agonist Binding

Caption: 5-HT2A receptor Gq signaling pathway.

Comparative In Vitro Receptor Binding Affinity

While functional assays measure potency, radioligand binding assays determine a compound's affinity for a receptor, expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. Data shows that 4-hydroxy tryptamines generally exhibit higher affinity for 5-HT receptors compared to their 4-acetoxy analogs.[14]

4-HO-DiPT demonstrates submicromolar affinity for several serotonin receptors, including 5-HT₂A and 5-HT₂B.[1] It is also noted for its relative selectivity, inhibiting binding to fewer 5-HT receptors compared to other tryptamines.[1][15] Conversely, 4-AcO-DiPT has been shown to have a considerably lower affinity for these same receptors.[12] This difference in binding affinity is the molecular basis for the observed difference in functional potency. The bulky acetate group in 4-AcO-DiPT likely creates steric hindrance, preventing an optimal fit within the receptor's binding pocket compared to the smaller hydroxyl group of 4-HO-DiPT.

CompoundReceptorBinding Affinity (Ki, nM)Reference
4-HO-DiPT 5-HT₂ASubmicromolar[1]
5-HT₂BSubmicromolar[1]
5-HT₂CWeaker affinity/potency[1][16]
SERTMid-nanomolar[15]
4-AcO-DiPT 5-HT₂ALower affinity than 4-HO-DiPT[12]
5-HT₂CLower affinity than 4-HO-DiPT[12]

Experimental Protocol: In Vitro Calcium Mobilization Assay

To provide a practical context for the data presented, this section outlines a standard methodology for assessing 5-HT₂A receptor activation. This protocol is a self-validating system, including controls to ensure data integrity.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds (4-HO-DiPT and 4-AcO-DiPT) at the human 5-HT₂A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Fluo-4 AM calcium indicator dye.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds (4-HO-DiPT, 4-AcO-DiPT) and a reference agonist (Serotonin).

  • 96-well microplates, black-walled, clear bottom.

  • Fluorescence plate reader (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

  • Cell Culture and Plating (Causality: Ensure Healthy, Adherent Cells):

    • Culture the HEK293-h5-HT₂A cells under standard conditions (37°C, 5% CO₂).

    • 24 hours prior to the assay, seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. This ensures a consistent cell population for receptor activation.

  • Dye Loading (Causality: Introduce the Calcium Sensor):

    • Prepare a loading buffer containing the Fluo-4 AM dye.

    • Aspirate the culture medium from the cells and add the dye-loading buffer.

    • Incubate for 60 minutes at 37°C. During this time, the AM ester group allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside the cell.

  • Compound Plate Preparation (Causality: Create a Dose-Response Curve):

    • Prepare serial dilutions of 4-HO-DiPT, 4-AcO-DiPT, and serotonin in the assay buffer. A typical concentration range might span from 10⁻¹¹ M to 10⁻⁵ M.

    • Include a "buffer only" control (for baseline) and a "maximum stimulation" control (high concentration of serotonin). This validates the dynamic range of the assay.

  • Fluorescence Measurement and Compound Addition (Causality: Capture the Agonist-Induced Response):

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record baseline fluorescence for a short period (e.g., 10-20 seconds).

    • The instrument then automatically adds the compounds from the prepared compound plate.

    • Continue recording the fluorescence intensity for 2-3 minutes. Agonist binding to the Gq-coupled 5-HT₂A receptor will trigger a release of intracellular calcium, causing a sharp increase in fluorescence from the Fluo-4 dye.

  • Data Analysis (Causality: Quantify Potency and Efficacy):

    • Calculate the change in fluorescence for each well.

    • Normalize the data, setting the baseline control to 0% and the maximal serotonin response to 100%.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for each test compound.

cluster_prep Preparation Phase (24h prior) cluster_assay Assay Day cluster_analysis Data Analysis A 1. Seed HEK293-h5HT2A Cells in 96-well plate B 2. Prepare Serial Dilutions of Compounds C 3. Load Cells with Fluo-4 AM Dye A->C D 4. Measure Baseline Fluorescence C->D E 5. Add Compounds & Record Fluorescence Change D->E F 6. Normalize Data E->F G 7. Plot Dose-Response Curve F->G H 8. Calculate EC50 & Emax G->H

Caption: Workflow for a Calcium Mobilization Assay.

Conclusion and Field Insights

The in vitro data provides a clear and compelling narrative: 4-HO-DiPT is a potent serotonin receptor agonist, while 4-AcO-DiPT is its significantly less potent, acetylated prodrug. For researchers in drug development and neuroscience, this distinction is paramount.

  • Expertise & Experience: When designing in vitro experiments, treating 4-AcO-DiPT as a direct equivalent to 4-HO-DiPT will lead to a dramatic underestimation of its potential biological activity. The ~10-20 fold reduction in potency means that concentrations of 4-AcO-DiPT that show little to no receptor activation in vitro could correspond to highly active concentrations of 4-HO-DiPT in vivo.[4][10][11]

  • Authoritative Grounding: The prodrug model is not unique to this pair; it is a well-established concept, most famously seen with psilocybin (4-PO-DMT) being the prodrug for psilocin (4-HO-DMT).[4] The data for 4-AcO-DiPT and 4-HO-DiPT fits perfectly within this established pharmacological framework.

References

  • Psychedelic Science Review. (n.d.). 4-HO-DiPT. Retrieved from [Link]

  • Klein, A. K., Chatha, M., Laskowski, L. J., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 533–542. Retrieved from [Link]

  • Kozell, L. B., Eshleman, A. J., Swanson, T. L., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Glatfelter, G. C., Pottie, E., Partilla, J. S., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 564-575. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-HO-DiPT. Retrieved from [Link]

  • Klein, A. K., Chatha, M., Laskowski, L. J., et al. (2020). In vitro activity of 4-substituted tryptamines at 5-HT 2 receptors. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-AcO-DiPT. Retrieved from [Link]

  • Klein, A. K., Chatha, M., Laskowski, L. J., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Malaca, S., et al. (2022). Suggested metabolic fate of 4-AcO-DiPT. ResearchGate. Retrieved from [Link]

  • Glatfelter, G. C., Pottie, E., Partilla, J. S., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-HO-DPT. Retrieved from [Link]

  • Glatfelter, G. C., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Publications. Retrieved from [Link]

  • Kozell, L. B., Eshleman, A. J., Swanson, T. L., et al. (2023). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. ResearchGate. Retrieved from [Link]

  • Malaca, S., et al. (2022). Study of the in vitro and in vivo metabolism of 4-HO-MET. ResearchGate. Retrieved from [Link]

  • Cannaert, A., et al. (2020). Toxicology and Analysis of Psychoactive Tryptamines. MDPI. Retrieved from [Link]

  • Klein, A. K., Chatha, M., Laskowski, L. J., et al. (2020). Investigation of the structure-activity relationships of psilocybin analogues. LJMU Research Online. Retrieved from [Link]

  • Glatfelter, G. C., et al. (2022). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. ResearchGate. Retrieved from [Link]

  • Malaca, S., et al. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. National Institutes of Health. Retrieved from [Link]

  • Grokipedia. (n.d.). 4-HO-DiPT. Retrieved from [Link]

  • Wagmann, L., et al. (2019). Tentative identification of in vitro metabolites of O‐acetylpsilocin (psilacetin, 4‐AcO‐DMT) by UHPLC‐Q‐Orbitrap‐MS. ResearchGate. Retrieved from [Link]

  • Klein, A. K., et al. (2020). Investigation of the Structure-Activity Relationships of Psilocybin Analogues. National Institutes of Health. Retrieved from [Link]

  • Malaca, S., et al. (2022). Human Hepatocyte 4-Acetoxy- N, N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-AcO-DMT. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of 4-Acetoxy-N,N-diisopropyltryptamine as a Serotonergic Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Serotonergic Profile of a Novel Tryptamine

4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT), also known as ipracetin, is a synthetic tryptamine that has garnered interest within the scientific community for its potential psychoactive effects. Structurally related to the classic psychedelic psilocin (4-hydroxy-N,N-dimethyltryptamine), 4-AcO-DIPT is hypothesized to act as a prodrug to 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT), which is believed to be the primary active compound. This guide provides a comprehensive validation of 4-AcO-DIPT as a serotonergic receptor agonist, offering a comparative analysis with established serotonergic ligands: Psilocin, Lysergic acid diethylamide (LSD), and 2,5-Dimethoxy-4-iodoamphetamine (DOI).

The serotonergic system, with its diverse array of 5-hydroxytryptamine (5-HT) receptors, is a critical modulator of a vast range of physiological and psychological processes. Consequently, compounds that target these receptors are of significant interest for their potential therapeutic applications in treating conditions such as depression, anxiety, and addiction. Validating the specific receptor interaction profile of a novel compound like 4-AcO-DIPT is a crucial first step in understanding its pharmacological mechanism and potential clinical utility. This guide will delve into the essential in vitro and in vivo methodologies required for this validation, presenting experimental data to contextualize the serotonergic activity of 4-AcO-DIPT within the broader landscape of known serotonergic agonists.

Comparative Pharmacological Analysis: 4-AcO-DIPT in Context

A thorough understanding of a novel compound's pharmacology necessitates a direct comparison with well-characterized reference compounds. Here, we compare the available binding affinity and functional potency of 4-AcO-DIPT with Psilocin, a naturally occurring psychedelic tryptamine; LSD, a potent semi-synthetic psychedelic; and DOI, a synthetic phenethylamine and selective 5-HT2A/2C receptor agonist.

In Vitro Receptor Binding Affinity (Ki)

Receptor binding assays are fundamental in determining the affinity of a ligand for a specific receptor. The inhibition constant (Ki) represents the concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. A lower Ki value signifies a higher binding affinity.

Due to its nature as a prodrug, direct binding data for 4-AcO-DIPT is limited, with studies suggesting it possesses a considerably lower affinity for serotonin receptors compared to its active metabolite, 4-HO-DIPT.[1] The available data for 4-HO-DIPT and the comparator compounds are summarized below.

Receptor Subtype4-HO-DIPT Ki (nM)Psilocin Ki (nM)LSD Ki (nM)DOI Ki (nM)
5-HT1A >10,000~100 - 1521.1-
5-HT2A 1206.0 - 3402.9~6
5-HT2B -4.6 - 4104.9-
5-HT2C -10 - 14123-
In Vitro Functional Activity (EC50 and Emax)

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. The half-maximal effective concentration (EC50) indicates the concentration of an agonist that produces 50% of the maximal response, serving as a measure of potency. The maximum effect (Emax) reflects the efficacy of the agonist.

Recent studies have begun to elucidate the functional profile of 4-AcO-DIPT, revealing it to be a full or nearly full agonist at the 5-HT2A receptor.[1]

Receptor Subtype4-AcO-DIPT EC50 (nM)4-AcO-DIPT Emax (%)Psilocin EC50 (nM)LSD EC50 (nM)DOI EC50 (nM)
5-HT2A 109~1002.4 - 3,836-0.511
5-HT2B --2.4 - >20,000--
5-HT2C --9.1 - 30--

Experimental Protocols for Serotonergic Agonist Validation

The validation of a compound as a serotonergic receptor agonist involves a multi-tiered experimental approach, progressing from in vitro binding and functional assays to in vivo behavioral models.

In Vitro Assays

This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of 4-AcO-DIPT for a panel of human serotonin receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing the desired human 5-HT receptor subtype are prepared from cultured cells (e.g., HEK293, CHO) or from brain tissue.

  • Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl, MgCl2, and other salts to mimic physiological conditions.

  • Competition Assay:

    • A constant concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A) is incubated with the receptor membranes.

    • Increasing concentrations of the unlabeled test compound (4-AcO-DIPT) are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the same receptor.

  • Incubation: The mixture is incubated at a specific temperature for a set duration to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification Receptor Receptor Membranes Incubation Incubation (Competition for Binding) Receptor->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound (4-AcO-DIPT) Test_Compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis Calcium_Mobilization_Assay cluster_cell_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Cells Expressing 5-HT Receptor Dye_Loading Loading with Calcium-Sensitive Dye Cells->Dye_Loading Compound_Addition Addition of 4-AcO-DIPT Dye_Loading->Compound_Addition Fluorescence_Reading Real-Time Fluorescence Measurement Compound_Addition->Fluorescence_Reading Dose_Response Dose-Response Curve Fluorescence_Reading->Dose_Response EC50_Emax Calculation of EC50 and Emax Dose_Response->EC50_Emax

Figure 2: Workflow for a calcium mobilization assay.

  • cAMP Assay (for Gi/o-coupled receptors like 5-HT1A or Gs-coupled receptors)

    Objective: To measure the ability of 4-AcO-DIPT to inhibit (for Gi/o) or stimulate (for Gs) the production of cyclic AMP (cAMP).

    Methodology:

    • Cell Culture: Cells expressing the target 5-HT receptor are cultured in appropriate multi-well plates.

    • Stimulation/Inhibition:

      • For Gi/o-coupled receptors, cells are pre-treated with forskolin (an adenylyl cyclase activator) to induce cAMP production, followed by the addition of varying concentrations of the test compound (4-AcO-DIPT) to measure inhibition.

      • For Gs-coupled receptors, cells are directly treated with varying concentrations of the test compound to measure the stimulation of cAMP production.

    • Cell Lysis and cAMP Measurement: After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or an ELISA-based method.

    • Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP levels in the cell lysates are then interpolated from the standard curve. Dose-response curves are generated to determine the EC50 (for stimulation) or IC50 (for inhibition) and Emax values.

cAMP_Assay cluster_cell_treatment Cell Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cells Cells Expressing 5-HT Receptor Stimulation Stimulation/Inhibition with Forskolin & 4-AcO-DIPT Cells->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Detection cAMP Detection (e.g., HTRF, AlphaScreen) Lysis->cAMP_Detection Dose_Response Dose-Response Curve cAMP_Detection->Dose_Response Standard_Curve cAMP Standard Curve Standard_Curve->cAMP_Detection EC50_IC50_Emax Calculation of EC50/IC50 and Emax Dose_Response->EC50_IC50_Emax

Figure 3: Workflow for a cAMP assay.

In Vivo Assay

The head-twitch response in mice and rats is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.

Objective: To assess the in vivo 5-HT2A receptor agonist activity of 4-AcO-DIPT.

Methodology:

  • Animal Model: Male C57BL/6J mice are commonly used.

  • Drug Administration: 4-AcO-DIPT is dissolved in a suitable vehicle (e.g., saline) and administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, across a range of doses.

  • Observation: Immediately after injection, individual mice are placed in a clear observation chamber. The number of head twitches (rapid, rotational movements of the head) is counted for a defined period (e.g., 30-60 minutes).

  • Data Analysis: The total number of head twitches for each animal is recorded. A dose-response curve is generated, and the ED50 (the dose that produces 50% of the maximal response) is calculated to determine the in vivo potency.

Signaling Pathways of Key Serotonin Receptors

The diverse effects of serotonergic agonists are mediated through distinct intracellular signaling cascades initiated by different 5-HT receptor subtypes.

Figure 4: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.

Conclusion and Future Directions

The available in vitro functional data robustly validate this compound as a potent agonist at the 5-HT2A receptor. Its activity at other serotonergic and non-serotonergic targets warrants further comprehensive investigation to fully delineate its pharmacological profile. The prodrug hypothesis, suggesting conversion to the more active 4-HO-DIPT, is a critical aspect of its pharmacology that requires further in vivo metabolic studies for confirmation.

This comparative guide provides a foundational framework for researchers and drug development professionals to understand and further investigate the serotonergic properties of 4-AcO-DIPT. The detailed experimental protocols offer a practical resource for conducting such validation studies. Future research should focus on obtaining a complete binding affinity profile of 4-AcO-DIPT across all major serotonin receptor subtypes and further exploring its functional activity at these sites. Such data will be invaluable in elucidating its precise mechanism of action and assessing its potential as a therapeutic agent or a tool for neuroscientific research.

References

  • Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. (2022). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. (2023). ACS Pharmacology & Translational Science. [Link]

  • Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels. (2019). Neuropsychopharmacology. [Link]

  • Binding Affinities (Ki) of Serotonin vs. LSD at a few receptors. (2022). Reddit. [Link]

  • Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. (2014). British Journal of Pharmacology. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (2014). Journal of Visualized Experiments. [Link]

  • Pharmacologic activity of substituted tryptamines at 5-HT2AR, 5-HT2CR, 5-HT1AR, and SERT. (2022). ResearchGate. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual. [Link]

  • Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. (2020). Scientific Reports. [Link]

Sources

A Comparative Analysis of the Head-Twitch Response Induced by 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT) and Psilocybin in Mice

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the head-twitch response (HTR) in mice induced by two serotonergic tryptamines: 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT) and psilocybin. The HTR is a widely utilized behavioral proxy in rodents for assessing the hallucinogenic potential of psychoactive compounds, primarily mediated by the activation of the serotonin 2A receptor (5-HT2A). Understanding the nuances of HTR induction by different psychedelic compounds is crucial for preclinical drug development and neuropharmacological research.

The Head-Twitch Response: A Behavioral Biomarker of 5-HT2A Receptor Activation

The head-twitch response (HTR) is a rapid, rotational head movement observed in rodents following the administration of serotonergic hallucinogens.[1][2] This behavior is a reliable and quantifiable indicator of 5-HT2A receptor agonism in the brain and is a cornerstone of preclinical psychedelic research.[2][3][4] The frequency of head twitches is dose-dependent and correlates with the hallucinogenic potency of compounds in humans.[4] While not a perfect model for the complex human psychedelic experience, the HTR provides a robust and high-throughput method for screening and characterizing novel psychoactive substances.[1][2]

The underlying mechanism of the HTR involves the activation of 5-HT2A receptors, which are Gq-protein coupled receptors.[2][5] Their activation initiates a signaling cascade that is believed to originate in cortical neurons, leading to the characteristic head movement.[2][4]

Pharmacological Profiles: 4-AcO-DIPT and Psilocybin

Both 4-AcO-DIPT and psilocybin belong to the tryptamine class of psychedelic compounds. A key aspect of their pharmacology is their role as prodrugs.

Psilocybin , the well-known psychoactive component of "magic mushrooms," is a prodrug for psilocin (4-hydroxy-N,N-dimethyltryptamine).[6] In the body, psilocybin is rapidly dephosphorylated by alkaline phosphatases to form psilocin, which is the pharmacologically active compound that readily crosses the blood-brain barrier and acts as a potent 5-HT2A receptor agonist.[6]

Similarly, 4-AcO-DIPT is hypothesized to be a prodrug for 4-HO-DIPT (4-hydroxy-N,N-diisopropyltryptamine).[6][7] The acetyl group at the 4-position is likely cleaved by esterase enzymes in the body, yielding the active metabolite 4-HO-DIPT.[6] This metabolic activation is a crucial consideration when interpreting in vivo data.

In vitro studies have shown that O-acetylation reduces the potency of 4-hydroxy-N,N-dialkyltryptamines at the 5-HT2A receptor by approximately 10- to 20-fold.[6] However, this difference in potency is often negligible in vivo due to the efficient conversion of the acetoxy prodrugs to their active hydroxy metabolites.[6]

Head-to-Head Comparison of HTR Induction

Experimental data from studies in C57BL/6J mice provide a basis for a direct comparison of the HTR induced by 4-AcO-DIPT and psilocybin (via its active metabolite, psilocin).

Potency and Efficacy

The potency of a drug to induce the HTR is typically quantified by its ED50 value, which is the dose required to produce 50% of the maximal response.

CompoundED50 (mg/kg)ED50 (µmol/kg)
4-AcO-DIPT 1.413.88
Psilocin (active metabolite of Psilocybin) Not explicitly stated in the provided results, but data for other 4-hydroxytryptamines are available. For comparison, the ED50 for 4-AcO-DMT (a close analog of psilocybin's prodrug form) is 0.41 mg/kg (1.12 µmol/kg).[6]

Data sourced from a study assessing the structure-activity relationships of psilocybin analogues.[6]

Based on the available data for 4-AcO-DMT, a close structural analog of psilocybin's prodrug form, it appears that 4-AcO-DIPT is less potent in inducing the HTR in mice compared to the psilocybin/psilocin system.[6]

Time Course of Action

The duration of the HTR can also differ between compounds. Studies have shown that both 4-AcO-DIPT and its active metabolite, 4-HO-DIPT, produce longer-lasting effects compared to some other tryptamines like 4-AcO-DPT and 4-HO-DPT, whose effects begin to decline within the first 10 minutes.[6] The maximal response for most tryptamines, including psilocybin, typically occurs within the first 10 minutes after administration.[6][8]

Experimental Protocol for Head-Twitch Response Assay

The following is a generalized, step-by-step methodology for conducting an HTR experiment in mice.

1. Animal Subjects:

  • Male C57BL/6J mice are commonly used for HTR studies.
  • Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
  • Acclimatize animals to the testing room for at least 60 minutes before the experiment.

2. Drug Preparation and Administration:

  • Dissolve psilocybin in a suitable vehicle, such as saline or water with a small amount of tartaric acid to aid dissolution.[6]
  • Dissolve 4-AcO-DIPT in isotonic saline.[6]
  • Administer drugs via intraperitoneal (IP) injection at a volume of 5 mL/kg.[6]

3. Behavioral Observation:

  • Immediately after injection, place each mouse individually into a clean, transparent observation chamber (e.g., a standard shoebox cage without bedding).
  • Record the number of head twitches for a predetermined period, typically 30 to 60 minutes.
  • A head twitch is characterized by a rapid, spasmodic, side-to-side rotational movement of the head that is not part of a grooming or exploratory behavior.
  • Observations can be done by a trained observer blind to the experimental conditions or by using automated video tracking systems for higher throughput and objectivity.[1]

4. Data Analysis:

  • Sum the total number of head twitches for each animal over the observation period.
  • Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by post-hoc tests, to compare the effects of different doses and compounds.
  • Calculate the ED50 value for each compound using non-linear regression analysis of the dose-response data.

Visualizing the Underlying Mechanisms and Workflow

5-HT2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Psychedelic Psychedelic Ligand (e.g., Psilocin, 4-HO-DIPT) Receptor 5-HT2A Receptor Psychedelic->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Signaling (e.g., Glutamate Release) Ca2->Downstream PKC->Downstream HTR Head-Twitch Response Downstream->HTR Leads to

Caption: Simplified signaling pathway of 5-HT2A receptor activation leading to the head-twitch response.

Experimental Workflow for HTR Assay

G start Start acclimatize Acclimatize Mice (≥ 60 min) start->acclimatize prepare Prepare Drug Solutions (4-AcO-DIPT / Psilocybin) acclimatize->prepare administer Administer Drug (IP) prepare->administer observe Place in Observation Chamber & Record HTRs administer->observe analyze Data Analysis (Count Twitches, Statistical Tests) observe->analyze end End analyze->end

Caption: A typical experimental workflow for a head-twitch response (HTR) assay in mice.

Conclusion and Future Directions

The head-twitch response is an indispensable tool in the preclinical evaluation of psychedelic compounds. While both 4-AcO-DIPT and psilocybin induce the HTR through the 5-HT2A receptor, likely via their active metabolites, they exhibit differences in potency. The available data suggests that 4-AcO-DIPT is less potent than psilocybin's active metabolite in inducing this behavior in mice. Furthermore, 4-AcO-DIPT may have a longer duration of action compared to some other tryptamines.

These findings have important implications for drug development. The differing potencies and pharmacokinetics of these compounds could translate to variations in their psychedelic effects in humans. Future research should focus on a more direct and comprehensive comparison of the HTR induced by a wider range of doses for both compounds, alongside pharmacokinetic studies to correlate plasma and brain concentrations of the active metabolites with the behavioral response. Such studies will provide a more complete picture of the pharmacological profiles of these compounds and aid in the development of novel therapeutics with optimized properties.

References

  • 4-AcO-DiPT - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • ACS Laboratory. (2024, January 23). What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog. Retrieved January 22, 2026, from [Link]

  • Chadeayne, A. R., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Omega, 5(20), 11783-11793. [Link]

  • Glatfelter, G. C., et al. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 5(4), 235-246. [Link]

  • Halberstadt, A. L. (2015). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug testing and analysis, 7(1), 2-19. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2011). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 213(2-3), 281-292. [Link]

  • Head-twitch response - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • SciTechDaily. (2026, January 19). New Brain Drugs Mimic Psychedelics Without the Hallucinations. Retrieved January 22, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Psilocybin: the relationship between head twitch response, locomotor activity, 5-HT2A ex vivo receptor occupancy and plasma and brain levels of psilocin. Retrieved January 22, 2026, from [Link]

  • The Psychedelic Investor. (2023, August 17). Tickling the Serotonin Switch: Psychedelic Pathways Make the Mouse Head Twitch. Retrieved January 22, 2026, from [Link]

  • University of California, Davis. (2023, September 26). Psilocybin analog 4-OH-DiPT enhances fear extinction and GABAergic inhibition of principal neurons in the basolateral amygdala. Neuroscience News. [Link]

  • Vahabzadeh, A., et al. (2024). Defined radio wave frequencies attenuate the head-twitch response in mice elicited by (±)-2,5-dimethoxy-4-iodoamphetamine. Electromagnetic Biology and Medicine, 43(1), 1-8. [Link]

  • VCU Psilocybin Research. (2022, July 5). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega. [Link]

  • Wang, Y., et al. (2019). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. Frontiers in Pharmacology, 10, 686. [Link]

  • Zhang, G., et al. (2021). Psilocybin decreases neural responsiveness and increases functional connectivity while preserving pure-tone frequency selectivity in mouse auditory cortex. Journal of Neurophysiology, 126(3), 853-866. [Link]

Sources

"receptor binding affinity of 4-Acetoxy-N,N-diisopropyltryptamine compared to other psychedelics"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the rapidly evolving landscape of psychedelic research, a nuanced understanding of the molecular pharmacology of novel compounds is paramount. This guide provides a detailed comparative analysis of the receptor binding affinity of 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT), a synthetic tryptamine, in relation to other well-characterized classic and novel psychedelics. By synthesizing experimental data and elucidating the underlying structure-activity relationships, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to advance the field.

Introduction: The Significance of Receptor Binding Affinity in Psychedelic Pharmacology

The subjective and therapeutic effects of psychedelic compounds are primarily mediated by their interaction with specific neurotransmitter receptors in the brain.[1][2][3][4] Among these, the serotonin 2A receptor (5-HT2A) is considered the principal target for classic hallucinogens like LSD, psilocybin, and DMT.[1][2][3][5][6] The affinity of a compound for a particular receptor, typically quantified by the inhibition constant (Ki), is a crucial determinant of its potency and pharmacological profile. A lower Ki value indicates a higher binding affinity.

4-AcO-DIPT, also known as ipracetin, is a lesser-studied tryptamine that is structurally related to psilacetin (4-AcO-DMT).[7][8] It is widely considered to be a prodrug of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT), meaning it is metabolized in the body to its active form.[7] Understanding the receptor binding profile of 4-AcO-DIPT and its active metabolite is essential for predicting its psychoactive effects and therapeutic potential.

Comparative Receptor Binding Affinities of Psychedelics

The following table summarizes the in vitro binding affinities (Ki, in nanomolars) of 4-AcO-DIPT, its active metabolite 4-HO-DIPT, and a range of other psychedelic compounds for key serotonin receptors. Data has been compiled from various preclinical studies. It is important to note that O-acetylation generally reduces the in vitro potency at the 5-HT2A receptor, suggesting that the 4-acetoxy compounds primarily act as prodrugs to their more active 4-hydroxy counterparts in vivo.[9]

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT1A (Ki, nM)Notes
4-AcO-DIPT Lower affinity than 4-HO-DIPT[10]Lower affinity than 4-HO-DIPT[10]-Considered a prodrug for 4-HO-DIPT.[7] O-acetylation reduces in vitro 5-HT2A potency.[9]
4-HO-DIPT Full or nearly full agonist[10]--Active metabolite of 4-AcO-DIPT.[7]
Psilocin (4-HO-DMT) 100 - 600[11]100 - 600[11]100 - 600[11]Active metabolite of psilocybin.[9][11]
DMT 540[10]234[10]-A classic tryptamine psychedelic.[12]
LSD High affinity (<10)[11]High affinity (<10)[11]High affinity (<10)[11]A potent and long-acting psychedelic.[11][12]
Mescaline Lower affinity[13]--A phenethylamine psychedelic.[12]
5-MeO-DMT --Agonist activity[14]Known for its potent, short-acting effects.[14]

Structure-Activity Relationships: How Chemical Structure Influences Binding

The binding affinity of tryptamine psychedelics is intricately linked to their chemical structure.[1][2][3][6] Key structural features that influence receptor interaction include:

  • Substitutions on the Indole Ring: The presence and position of substituents on the indole ring are critical. For instance, the 4-hydroxy group of psilocin and 4-HO-DIPT is a key feature for their potent 5-HT2A receptor agonism.

  • N-Alkyl Substituents: The nature of the alkyl groups on the terminal nitrogen atom also modulates receptor affinity and selectivity. Bulky N-alkyl groups, such as the diisopropyl groups in 4-AcO-DIPT, can influence potency and efficacy at different 5-HT receptor subtypes.[9]

  • 4-Position Substituent: As demonstrated by 4-AcO-DIPT, the substituent at the 4-position significantly impacts in vitro activity. The acetoxy group in 4-AcO-DIPT renders it less potent at the 5-HT2A receptor in vitro compared to its hydroxylated counterpart, 4-HO-DIPT.[9] This supports the hypothesis that 4-acetoxy tryptamines are prodrugs that are deacetylated in vivo to their more active 4-hydroxy forms.[9]

Experimental Protocol: In Vitro Radioligand Binding Assay

To determine the binding affinity of a compound like 4-AcO-DIPT, a common and robust method is the in vitro radioligand binding assay.[15][16][17] This technique measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a specific receptor.

Step-by-Step Methodology:
  • Membrane Preparation:

    • Rationale: To isolate the target receptors, cell membranes from a cell line expressing the human 5-HT2A receptor (e.g., HEK293 cells) or from brain tissue (e.g., rat frontal cortex) are prepared.[17][18]

    • Procedure: Tissues or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in an appropriate assay buffer.[18]

  • Competitive Binding Assay:

    • Rationale: This step quantifies the displacement of a known high-affinity radioligand by the unlabeled test compound.

    • Procedure:

      • A constant concentration of a radiolabeled ligand (e.g., [³H]ketanserin for the 5-HT2A receptor) is incubated with the prepared cell membranes.[17]

      • Increasing concentrations of the unlabeled test compound (e.g., 4-AcO-DIPT) are added to the incubation mixture.

      • The mixture is incubated to allow the binding to reach equilibrium.[17]

  • Separation of Bound and Free Radioligand:

    • Rationale: It is crucial to separate the radioligand that has bound to the receptors from the unbound radioligand in the solution.

    • Procedure: The incubation mixture is rapidly filtered through a glass fiber filter. The receptors and the bound radioligand are trapped on the filter, while the unbound radioligand passes through.[18]

  • Quantification of Radioactivity:

    • Rationale: The amount of bound radioligand is measured to determine the extent of displacement by the test compound.

    • Procedure: The filters are washed, and the radioactivity retained on them is measured using a scintillation counter.[18]

  • Data Analysis:

    • Rationale: The raw data is analyzed to calculate the IC50 and Ki values.

    • Procedure: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Workflow Diagram

RadioligandBindingAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane 1. Membrane Preparation Incubation 4. Incubation Membrane->Incubation Radioligand 2. Radiolabeled Ligand Radioligand->Incubation TestCompound 3. Test Compound (e.g., 4-AcO-DIPT) TestCompound->Incubation Filtration 5. Filtration Incubation->Filtration Counting 6. Scintillation Counting Filtration->Counting IC50 7. IC50 Determination Counting->IC50 Ki 8. Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

Downstream Signaling: The 5-HT2A Receptor Cascade

The binding of an agonist like 4-HO-DIPT to the 5-HT2A receptor initiates a cascade of intracellular signaling events.[5] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[5][19][20]

Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][19] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[5][19] This signaling cascade ultimately leads to various downstream cellular responses that are thought to underlie the psychoactive effects of psychedelics. Recent research indicates that the psychedelic potential of a compound is correlated with its efficacy in activating the Gq pathway.[21]

5-HT2A Receptor Signaling Pathway Diagram

Gq_Signaling_Pathway Psychedelic Psychedelic Agonist (e.g., 4-HO-DIPT) Receptor 5-HT2A Receptor Psychedelic->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response

Caption: The canonical Gq-coupled 5-HT2A receptor signaling pathway.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a prodrug for the more pharmacologically active 4-hydroxy-N,N-diisopropyltryptamine. While direct, comprehensive comparative binding data for 4-AcO-DIPT is still emerging, its structural similarity to other 4-substituted tryptamines allows for informed predictions about its pharmacological profile. Its activity is primarily driven by the agonism of its active metabolite at the 5-HT2A receptor, initiating the canonical Gq-coupled signaling cascade.

For researchers and drug development professionals, these findings underscore the importance of considering metabolic activation when evaluating novel psychedelic compounds. Future research should focus on obtaining a complete receptor binding profile for both 4-AcO-DIPT and 4-HO-DIPT across a wider range of neurotransmitter receptors to fully characterize their selectivity and potential off-target effects. Such data will be invaluable for elucidating the unique pharmacological nuances of this compound and its potential applications in neuroscience and therapeutics.

References

  • 5-HT2A receptor - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Nichols, D. E. (2017). Chemistry and Structure-Activity Relationships of Psychedelics. In Behavioral Neurobiology of Psychedelic Drugs (pp. 1-27). Springer.
  • Kaplan, J. S., et al. (2023). Global structure-activity landscape of tryptamine psychedelics at 5-HT1A and 5-HT2A receptors and their synthesis.
  • Klein, A. K., et al. (2018). Investigation of the Structure–Activity Relationships of Psilocybin Analogues.
  • Nichols, D. E. (2017). Chemistry and Structure-Activity Relationships of Psychedelics. Blossom Analysis.
  • Nichols, D. E. (2017). Chemistry and Structure-Activity Relationships of Psychedelics. Semantic Scholar.
  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for 5-HT3 Antagonists. BenchChem.
  • Arora, A., & Priyadarshini, M. (2011). Serotonin 2A (5-HT2A)
  • González-Maeso, J., & Sealfon, S. C. (2009).
  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337.
  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. Psilosybiini.info.
  • Cunningham, K. A., & Anastasio, N. C. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. Neuropsychopharmacology.
  • Amer, L., et al. (2023). Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics. PMC.
  • Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20.
  • van de Wetering, J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 286(2), 269-275.
  • Gumpper, R. H., & Nichols, D. E. (2024). Chemistry/structural biology of psychedelic drugs and their receptor(s). British Journal of Pharmacology.
  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens.
  • Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.
  • Berg, K. A., et al. (1998). A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: The involvement of MAP kinases.
  • Klein, A. K., et al. (2018). Investigation of the structure-activity relationships of psilocybin analogues. LJMU Research Online.
  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens.
  • Cozzi, N. V., et al. (2022). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics, 383(2), 199-211.
  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice.
  • Roth, B. L. (2021). The promises and perils of psychedelic pharmacology for psychiatry. Nature Reviews Drug Discovery, 20(9), 657-673.
  • McNay, E. C., et al. (2004). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. Journal of Neuroscience Methods, 135(1-2), 165-172.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Sherwood, A. M., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 7(28), 24451-24461.
  • 4-AcO-DiPT - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Morris, H. (2021). Introduction to the chemistry and pharmacology of psychedelic drugs. OUCI.
  • Reddit. (2021). Drugs & psychedelic receptors database. Can anyone add clarity? r/AskDrugNerds.
  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice.
  • Smith, J. P., et al. (2022). Human Hepatocyte this compound Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. MDPI.
  • Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS ONE, 5(2), e9019.
  • Binding Database. (n.d.).
  • Casale, J. F., & Hays, P. A. (2021). Toxicology and Analysis of Psychoactive Tryptamines. MDPI.
  • Cayman Chemical. (n.d.). 4-acetoxy DiPT (acetate) (CAS 2749435-22-9).
  • Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLOS.
  • Sherwood, A. M., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega.
  • 4-AcO-DMT - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT)

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT), a synthetic tryptamine compound utilized in preclinical research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The guidance herein is predicated on established principles of chemical waste management and regulations set forth by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).

Executive Summary: The Imperative for Proper Disposal

4-AcO-DIPT, as a psychoactive research chemical, necessitates meticulous handling and disposal. Improper disposal can lead to environmental contamination, potential for diversion, and significant legal and financial repercussions for the institution and individual researchers. This guide establishes a self-validating system for the disposal of 4-AcO-DIPT, ensuring that all waste streams are managed in a manner that is safe, secure, and compliant with all applicable regulations.

Regulatory Framework and Legal Considerations

While this compound is not explicitly scheduled under the Controlled Substances Act in the United States, it is a structural analogue of other controlled tryptamines. Consequently, it may be treated as a controlled substance analogue, and its disposal should align with the stringent requirements for scheduled compounds.

The DEA mandates that the disposal of controlled substances must render them "non-retrievable," a standard currently met only by incineration according to the DEA.[1][2] Furthermore, all chemical waste disposal is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).

Hazard Assessment and Personal Protective Equipment (PPE)

Prior to handling 4-AcO-DIPT for disposal, a thorough risk assessment must be conducted. The primary hazards are associated with its psychoactive properties and potential for absorption.

Table 1: Hazard Assessment and Required PPE for 4-AcO-DIPT Handling

HazardDescriptionRequired Personal Protective Equipment (PPE)
Chemical Psychoactive tryptamine. Potential for adverse physiological effects upon exposure.- Nitrile gloves- Safety glasses or goggles- Lab coat
Physical Fine powder. Potential for aerosolization and inhalation.- Use of a chemical fume hood is mandatory when handling the powder.- NIOSH-approved respirator if a fume hood is not available.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the collection, storage, and ultimate disposal of 4-AcO-DIPT waste.

Waste Segregation and Collection
  • Designated Waste Container: All solid waste contaminated with 4-AcO-DIPT (e.g., weighing papers, contaminated gloves, pipette tips) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Container Specifications: The container must be made of a material compatible with the chemical waste (e.g., high-density polyethylene) and have a secure, leak-proof lid.[3][4]

  • Labeling: The container must be labeled immediately upon the first addition of waste with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Psychoactive")

    • The date the first waste was added

    • The name and contact information of the principal investigator or laboratory manager.

On-Site Storage (Satellite Accumulation Area)
  • Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][4]

  • Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container to contain any potential leaks or spills.[3]

  • Storage Conditions: The SAA must be in a secure, low-traffic area, away from heat sources and incompatible chemicals.

  • Container Management: The waste container must be kept closed at all times except when adding waste.[3][4]

Final Disposal Procedure
  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or if the research project involving 4-AcO-DIPT is completed, contact your institution's EHS office to arrange for a waste pickup.

  • Professional Disposal: 4-AcO-DIPT waste must be disposed of through a licensed hazardous waste contractor. The primary method of disposal should be incineration to meet the DEA's "non-retrievable" standard.[1][2]

  • Documentation: All steps of the disposal process, from waste generation to final pickup by the hazardous waste contractor, must be meticulously documented in a laboratory waste log.

Chemical Neutralization (Not Recommended)

While chemical degradation of tryptamines is possible, there are no universally validated and safe protocols for the neutralization of 4-AcO-DIPT in a standard laboratory setting. Attempting to neutralize the compound with strong acids, bases, or oxidizing agents without a validated procedure can be hazardous and may produce unknown, potentially more hazardous byproducts. Therefore, on-site chemical neutralization is not a recommended disposal method.

Emergency Procedures

In the event of a spill of 4-AcO-DIPT powder:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your laboratory supervisor and EHS.

  • Secure: Restrict access to the spill area.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill using a chemical spill kit. All cleanup materials must be disposed of as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-AcO-DIPT.

DisposalWorkflow A Generation of 4-AcO-DIPT Waste B Segregate into Designated Hazardous Waste Container A->B C Properly Label Container (Chemical Name, Hazards, Date) B->C D Store in Satellite Accumulation Area (SAA) with Secondary Containment C->D E Container Full or Project Complete? D->E E->D No F Contact Environmental Health & Safety (EHS) for Waste Pickup E->F Yes G EHS Arranges for Licensed Hazardous Waste Contractor F->G H Incineration by Contractor (Meets DEA 'Non-Retrievable' Standard) G->H I Document All Steps in Laboratory Waste Log H->I

Caption: Disposal workflow for this compound.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. [Link]

  • Kelly, B. C., Parsons, J. T., & Wells, B. E. (2006). “Research Chemicals”: Tryptamine and Phenethylamine Use Among High-Risk Youth. Journal of Psychoactive Drugs, 38(3), 273–282. [Link]

  • Dinis-Oliveira, R. J. (2017). The hallucinogenic world of tryptamines: an updated review. Acta Pharmacologica Sinica, 38(3), 346–357. [Link]

  • Disposal Q&A. DEA Diversion Control Division. [Link]

  • Shulgin, A., & Shulgin, A. (1997).
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • How To Safely Dispose of Controlled Substances. (2024). Daniels Health. [Link]

  • 4-Acetoxy-diisopropyltryptamine. (2013). SWGDRUG.org. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Disposal of Controlled Substances. (2014). Federal Register. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (2012). United Nations Office on Drugs and Crime. [Link]

  • Recovery method for tryptamines. (2023).
  • Details for Tryptamines. United Nations Office on Drugs and Crime. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety. [Link]

  • Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. (2024). Stericycle. [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research. (2011). Washington University in St. Louis. [Link]

  • Tryptamine. Wikipedia. [Link]

  • Laboratory waste. Karolinska Institutet. [Link]

  • Disposal, Return of Patient Meds, and Options for Patients. (2019). DEA Diversion Control Division. [Link]

  • Best Practices for Disposing of Expired Controlled Substances. (2024). ACTenviro. [Link]

  • Controlled Substances Waste Management. University of California, Santa Barbara Environmental Health & Safety. [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT)

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work not only effectively but also with the highest degree of safety. The handling of potent, psychoactive compounds like 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT) demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural framework grounded in risk assessment and scientific rationale to ensure your safety and the integrity of your research.

Hazard Assessment: Understanding the Need for Control

This compound is a synthetic tryptamine with known psychedelic properties.[1] It is structurally related to other potent compounds such as 4-AcO-DMT (a prodrug to psilocin) and is believed to act as a prodrug for 4-HO-DiPT, a serotonin 5-HT₂ₐ receptor agonist.[2][3] The primary occupational hazard stems from its high potency. Accidental exposure, even to minuscule amounts, could induce unintended psychoactive effects, impairing judgment, coordination, and the ability to respond to other laboratory emergencies.[4][5]

While a specific Occupational Exposure Limit (OEL) has not been established for 4-AcO-DIPT, the OELs for analogous psychedelic compounds are exceptionally low. For instance, the derived OELs for psilocybin and LSD are 0.05 µg/m³ and 0.002 µg/m³, respectively.[4][5] This classifies them as highly hazardous compounds requiring stringent control measures. Therefore, it is imperative to treat 4-AcO-DIPT with a similar level of caution, assuming a high degree of hazard via inhalation, dermal absorption, and ingestion.

Key Exposure Routes to Mitigate:

  • Inhalation: Aerosolization of the fine powder when weighing or transferring.

  • Dermal Contact: Direct skin contact with the solid or solutions, which may lead to systemic absorption.

  • Ocular Contact: Splashes of solutions or contact with airborne powder causing serious eye irritation.[6][7]

  • Ingestion: Accidental transfer from contaminated hands or surfaces to the mouth.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific task. The following table outlines the minimum required PPE for handling 4-AcO-DIPT in solid and solution forms.

Task / Hazard LevelRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Handling Solids (e.g., weighing, aliquoting) NIOSH-approved N95 respirator or higher (e.g., P100, PAPR)Tightly-sealed chemical safety gogglesDouble-layered nitrile glovesDisposable gown over a flame-resistant lab coat
Handling Dilute Solutions (<1 mg/mL) Not required inside a certified chemical fume hoodChemical safety glasses with side shieldsSingle pair of nitrile glovesFlame-resistant lab coat
Handling Concentrated Solutions (>1 mg/mL) Not required inside a certified chemical fume hoodTightly-sealed chemical safety goggles and face shieldDouble-layered nitrile glovesChemical-resistant apron over a flame-resistant lab coat

Procedural Guidance: The Rationale Behind the Action

Simply wearing PPE is insufficient; the process of donning (putting on) and doffing (taking off) is a critical control point to prevent cross-contamination.

The donning sequence is designed to move from the least critical to the most critical items, ensuring that gloves are the last point of contact with any potentially contaminated surfaces before the procedure begins.

G cluster_prep Preparation cluster_donning Donning Sequence prep1 Inspect all PPE for defects prep2 Wash and dry hands thoroughly prep1->prep2 don1 Don disposable gown / lab coat prep2->don1 don2 Don inner pair of nitrile gloves don1->don2 don3 Don N95 respirator (perform seal check) don2->don3 don4 Don eye/face protection don3->don4 don5 Don outer pair of nitrile gloves (over gown cuff) don4->don5

Caption: Sequential workflow for correctly donning PPE.

The doffing process is the most critical phase for preventing personal contamination. The guiding principle is "dirty-to-dirty, clean-to-clean." The outer, most contaminated items are removed first, and hands are washed last. This procedure should be performed in a designated doffing area or an anteroom.

G cluster_doffing Doffing Sequence (Area of Highest Contamination) cluster_exit Exiting the Work Area doff1 Inspect and remove outer gloves (peel away) doff2 Remove disposable gown and apron (peel forward) doff1->doff2 exit1 Wash hands with inner gloves still on doff2->exit1 exit2 Remove face shield and goggles (handle by straps) exit1->exit2 exit3 Remove respirator (handle by straps) exit2->exit3 exit4 Remove inner gloves (peel away) exit3->exit4 exit5 Wash hands thoroughly with soap and water exit4->exit5

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetoxy-N,N-diisopropyltryptamine
Reactant of Route 2
Reactant of Route 2
4-Acetoxy-N,N-diisopropyltryptamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.